Product packaging for Paromamine(Cat. No.:CAS No. 534-47-4)

Paromamine

カタログ番号: B1213074
CAS番号: 534-47-4
分子量: 323.34 g/mol
InChIキー: JGSMDVGTXBPWIM-HKEUSBCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Paromamine is an aminoglycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol in which the pro-R hydroxy group has been converted into its 2-amino-alpha-D-glucoside derivative. It is an aminoglycoside, a primary amino compound and a triamine. It is functionally related to an alpha-D-glucose and a 2-deoxystreptamine. It is a conjugate base of a this compound(3+).
This compound has been reported in Streptomyces anthocyanicus, Streptomyces lividans, and Streptomyces kanamyceticus with data available.
RN given refers to (D)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O7 B1213074 Paromamine CAS No. 534-47-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMDVGTXBPWIM-HKEUSBCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968057
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-47-4
Record name Paromamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Paromamine's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core component of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome, its impact on translational fidelity, and the structural basis for its inhibitory action. This document is intended to serve as a resource for researchers and professionals involved in antibiotic research and development, offering detailed insights into the drug-target interactions that can inform the design of novel antibacterial agents.

Core Mechanism of Action

This compound, like other 2-deoxystreptamine (2-DOS) aminoglycosides, primarily targets the 30S ribosomal subunit, specifically the decoding center within the 16S ribosomal RNA (rRNA).[1][2][3] Its binding disrupts the intricate process of protein synthesis through several key mechanisms: induction of mRNA misreading, inhibition of ribosomal translocation, and interference with ribosome recycling.[1][4]

Binding to the A-Site of the 16S rRNA

The primary binding site for this compound is a highly conserved region of the 16S rRNA known as helix 44 (h44), located at the aminoacyl-tRNA (A-site) decoding center. This interaction is crucial for the antibiotic's activity. Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed the atomic details of this binding. This compound's rings I and II intercalate into the major groove of h44. Key interactions involve hydrogen bonding between the hydroxyl and ammonium groups of this compound and specific nucleotides of the 16S rRNA, such as A1408, G1491, and U1495. The specificity of this compound for bacterial ribosomes over their eukaryotic counterparts is partly attributed to differences in the nucleotide sequence at this binding site.

Induction of Conformational Changes and Translational Errors

Upon binding to the A-site, this compound induces a significant conformational change in the 16S rRNA. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked positions within helix 44. This "flipped-out" conformation mimics the state of the ribosome when a cognate codon-anticodon pairing has occurred, effectively locking the decoding center in a "closed" or "on" state. By stabilizing this conformation, this compound lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This leads to a significant increase in the misincorporation of amino acids, disrupting the fidelity of protein synthesis. This rampant production of aberrant proteins is a major contributor to the bactericidal effect of aminoglycosides.

Inhibition of Translocation and Ribosome Recycling

Beyond inducing misreading, this compound also physically obstructs the movement of the ribosome along the mRNA transcript, a process known as translocation. By tightly binding to the A-site, it hinders the movement of the tRNA from the A-site to the P-site, thus stalling protein synthesis. Furthermore, some evidence suggests that aminoglycosides, including this compound, can interfere with ribosome recycling by stabilizing the 70S ribosome complex, preventing its dissociation into 30S and 50S subunits after a round of translation is complete.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the inhibitory effects of this compound on bacterial protein synthesis.

Parameter Organism/System Value Reference
IC50 (Protein Synthesis Inhibition) Staphylococcus aureus1.25 µg/mL
Tetrahymena thermophila22 µM
IC50 (30S Subunit Formation) Staphylococcus aureus~2.5 µg/mL

Note: IC50 values can vary depending on the specific assay conditions and bacterial strains used.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are outlined below.

In Vitro Transcription/Translation Assay

This assay is used to quantify the inhibitory effect of this compound on protein synthesis.

  • Reaction Setup: A coupled transcription-translation system (e.g., from E. coli) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

  • Template: A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the reaction mixture.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction tubes. A control reaction with no antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C for a defined period to allow for transcription and translation.

  • Quantification: The amount of synthesized reporter protein is quantified using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Toeprinting Analysis

Toeprinting is a primer extension inhibition assay used to map the precise location of ribosomes stalled on an mRNA transcript by an antibiotic.

  • Complex Formation: A translation initiation complex is formed by incubating 70S ribosomes, a specific mRNA template, and initiator tRNA (fMet-tRNA).

  • Antibiotic Treatment: this compound is added to the reaction to induce ribosome stalling at specific codons.

  • Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a sequence downstream of the expected stall site, is annealed to the mRNA.

  • Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it terminates, creating a "toeprint".

  • Gel Electrophoresis: The cDNA products are resolved on a denaturing polyacrylamide sequencing gel.

  • Analysis: The size of the truncated cDNA fragment indicates the precise position of the leading edge of the ribosome on the mRNA, revealing the site of this compound-induced stalling.

X-ray Crystallography of Ribosome-Paromamine Complexes

This technique provides high-resolution structural information about the interaction between this compound and the ribosome.

  • Crystallization: Highly purified and concentrated bacterial 70S ribosomes or 30S subunits are co-crystallized with this compound. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature).

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays as they pass through the crystal is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the ribosome-paromamine complex.

  • Model Building and Refinement: An atomic model of the complex is built into the electron density map and refined to best fit the experimental data. This reveals the precise binding site of this compound and the conformational changes it induces in the ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is another powerful technique for determining the three-dimensional structure of large macromolecular complexes like the ribosome.

  • Sample Preparation: A solution of purified ribosome-paromamine complexes is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

  • Data Acquisition: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-paromamine complex.

  • Model Building: An atomic model is built into the cryo-EM density map, providing insights into the drug-ribosome interaction.

NMR Spectroscopy of this compound-rRNA Interactions

NMR spectroscopy is used to study the structure and dynamics of the this compound-rRNA interaction in solution.

  • Sample Preparation: Isotopically labeled (e.g., 13C, 15N) RNA oligonucleotides corresponding to the this compound binding site in the 16S rRNA are synthesized.

  • NMR Experiments: A series of NMR experiments (e.g., HSQC, NOESY) are performed on the RNA oligonucleotide in the absence and presence of this compound.

  • Data Analysis: Chemical shift perturbations in the RNA spectrum upon this compound binding are used to map the binding site. Nuclear Overhauser effect (NOE) data provides distance constraints between protons on the RNA and this compound, which are used to determine the three-dimensional structure of the complex.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action.

Paromamine_Mechanism This compound This compound Ribosome_30S Bacterial 30S Ribosomal Subunit This compound->Ribosome_30S Binds to A_Site A-Site (h44 of 16S rRNA) Conformational_Change Conformational Change: A1492 & A1493 Flip Out A_Site->Conformational_Change Induces Miscoding Increased Miscoding (Near-cognate tRNA binding) Conformational_Change->Miscoding Leads to Translocation_Inhibition Inhibition of Translocation Conformational_Change->Translocation_Inhibition Leads to Aberrant_Proteins Synthesis of Aberrant Proteins Miscoding->Aberrant_Proteins Results in Cell_Death Bacterial Cell Death Translocation_Inhibition->Cell_Death Contributes to Aberrant_Proteins->Cell_Death Contributes to

Caption: Logical flow of this compound's mechanism of action.

Experimental_Workflow start Start: Isolate Bacterial Ribosomes binding_assay Ribosome Binding Assay (e.g., SPR, ITC) start->binding_assay in_vitro_translation In Vitro Translation Assay start->in_vitro_translation structural_studies Structural Studies start->structural_studies toeprinting Toeprinting/Ribosome Profiling start->toeprinting kd_determination Determine Binding Affinity (Kd) binding_assay->kd_determination ic50_determination Determine IC50 in_vitro_translation->ic50_determination structure_determination Determine 3D Structure (X-ray, Cryo-EM, NMR) structural_studies->structure_determination stalling_site Identify Ribosome Stalling Sites toeprinting->stalling_site mechanism_elucidation Elucidate Mechanism of Action kd_determination->mechanism_elucidation ic50_determination->mechanism_elucidation structure_determination->mechanism_elucidation stalling_site->mechanism_elucidation

Caption: General workflow for studying this compound-ribosome interactions.

Conclusion

This compound's mechanism of action is a well-characterized example of how small molecules can effectively inhibit bacterial protein synthesis by targeting a critical RNA structure within the ribosome. Its ability to bind to the A-site of the 16S rRNA, induce conformational changes that lead to miscoding, and inhibit translocation highlights the vulnerability of the bacterial translation machinery. The detailed structural and functional data available for this compound-ribosome interactions provide a solid foundation for the structure-based design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, a crucial endeavor in the face of rising antibiotic resistance. This guide serves as a comprehensive resource to aid researchers in this critical area of drug discovery.

References

Paromamine: A Versatile Precursor for the Synthesis of Novel Aminoglycoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a pseudodisaccharide composed of 2-deoxystreptamine (2-DOS) and neosamine, stands as a crucial biosynthetic intermediate in the production of a wide array of clinically significant aminoglycoside antibiotics. Its unique structural scaffold provides a versatile platform for both natural enzymatic modifications and synthetic chemical derivatization, making it a focal point for the development of next-generation antibiotics aimed at combating the growing threat of antimicrobial resistance. This technical guide delves into the core aspects of this compound's role as a precursor, providing detailed insights into the biosynthetic pathways, enzymatic conversions, and chemoenzymatic strategies that utilize this key molecule.

The Central Role of this compound in Aminoglycoside Biosynthesis

This compound is a pivotal branch-point intermediate in the biosynthetic pathways of several major classes of aminoglycoside antibiotics, including the kanamycins, gentamicins, neomycins, and butirosins.[1][2] The biosynthesis of these antibiotics is orchestrated by a series of enzymes encoded by dedicated gene clusters in the producing microorganisms, primarily from the genera Streptomyces and Micromonospora.[3][4]

The general biosynthetic logic involves the initial formation of the 2-DOS core, followed by glycosylation with a sugar moiety to yield this compound. Subsequent enzymatic modifications, such as additional glycosylations, methylations, and aminations, then tailor the this compound scaffold to generate the final antibiotic products.

Gentamicin Biosynthesis: A Cascade of Enzymatic Modifications

The biosynthesis of the gentamicin C complex from this compound is a well-studied pathway involving a series of enzymatic reactions that introduce key structural features responsible for its potent antibacterial activity.[5]

A simplified representation of the logical flow from this compound to key gentamicin intermediates is depicted below:

Gentamicin_Biosynthesis_Flow This compound This compound Gentamicin_X2 Gentamicin_X2 This compound->Gentamicin_X2 Multiple Steps (e.g., Glycosylation) G418 G418 Gentamicin_X2->G418 GenK (Methylation) JI_20A JI_20A Gentamicin_X2->JI_20A GenQ, GenB1 (Oxidation, Amination) Gentamicin_C_Complex Gentamicin_C_Complex G418->Gentamicin_C_Complex Further Modifications JI_20A->Gentamicin_C_Complex Further Modifications (e.g., GenP, GenB3, GenB4)

Figure 1: Logical flow of key enzymatic steps in the gentamicin C complex biosynthesis starting from this compound.

Key enzymes in this pathway include:

  • GenK: A radical S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the methylation of the C-6' position of gentamicin X2 to form G-418.

  • GenL: A methyltransferase responsible for N-methylation at the 6'-position in the final steps of gentamicin biosynthesis.

  • GenP, GenB3, GenB4: A series of enzymes involved in the dehydroxylation of the purpurosamine ring, a critical step for the bioactivity of gentamicins.

  • GenQ and GenB1: An oxidase and an aminotransferase, respectively, that act on gentamicin X2 to form JI-20A.

Kanamycin Biosynthesis: Parallel Pathways from a Common Precursor

The biosynthesis of the kanamycin family of antibiotics also utilizes this compound as a central intermediate. Interestingly, research has revealed the existence of parallel pathways leading to the different kanamycin congeners.

The experimental workflow for elucidating these parallel pathways often involves the heterologous expression of different combinations of biosynthetic genes in a host organism that does not naturally produce aminoglycosides, followed by analysis of the resulting metabolites.

Kanamycin_Biosynthesis_Workflow cluster_host Heterologous Host (e.g., S. venezuelae) Expression_Vector Expression Vector (with kan genes) Host_Cell Host Cell Expression_Vector->Host_Cell Transformation Fermentation Fermentation Host_Cell->Fermentation Cultivation Metabolite_Extraction Metabolite_Extraction Fermentation->Metabolite_Extraction Extraction Analysis LC-MS Analysis Metabolite_Extraction->Analysis Analysis

Figure 2: A typical experimental workflow for studying kanamycin biosynthesis through heterologous expression.

Key glycosyltransferases in this pathway, KanF and KanE, exhibit substrate promiscuity, leading to the formation of different kanamycin analogs.

Quantitative Data on Enzymatic Conversions

The efficiency of enzymatic reactions is a critical parameter in both understanding natural biosynthetic pathways and developing biocatalytic processes. While comprehensive kinetic data for all enzymes involved in this compound modification is not yet available, some key parameters have been determined.

EnzymeSubstrate(s)Product(s)Reaction TypeYield (%)Kinetic ParametersReference(s)
GenK Gentamicin X2, SAMG-418C-6' Methylation--
AAC(3)-IV Apramycin, Azidoacetyl-CoA3-N-azidoacetyl-apramycinN-acetylation44 (two steps)--
Aminoglycoside Modifying Enzymes (General)Various AminoglycosidesModified AminoglycosidesAcetylation, Phosphorylation, etc.-Varies widely

Note: Quantitative yield and kinetic data are often highly dependent on specific reaction conditions and are not always reported in a standardized format. The table above represents a summary of available data and will be expanded as more research becomes available.

Experimental Protocols

This section provides generalized protocols for key experimental techniques used in the study and manipulation of this compound and its derivatives.

Protocol 1: General Procedure for Heterologous Expression of Aminoglycoside Biosynthetic Genes

This protocol outlines the basic steps for expressing genes from a gentamicin or kanamycin biosynthetic cluster in a heterologous host like Streptomyces venezuelae.

1. Plasmid Construction: a. Amplify the gene(s) of interest from the genomic DNA of the producing organism (e.g., Micromonospora echinospora for gentamicin genes) using PCR. b. Clone the amplified gene(s) into an appropriate E. coli-Streptomyces shuttle vector under the control of a suitable promoter. c. Verify the construct by restriction digestion and DNA sequencing.

2. Transformation of Streptomyces venezuelae: a. Prepare protoplasts of S. venezuelae. b. Transform the protoplasts with the recombinant plasmid via polyethylene glycol (PEG)-mediated transformation. c. Regenerate the protoplasts on an appropriate regeneration medium.

3. Fermentation and Metabolite Analysis: a. Inoculate a suitable seed medium with spores of the recombinant S. venezuelae strain. b. After incubation, transfer the seed culture to a production medium. c. Ferment for an appropriate period (e.g., 5-7 days). d. Harvest the culture broth and extract the metabolites using a suitable solvent (e.g., ethyl acetate or by using a resin like Amberlite). e. Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced aminoglycosides.

Protocol 2: General In Vitro Enzymatic Assay for an Aminoglycoside-Modifying Enzyme (e.g., Methyltransferase)

This protocol provides a general framework for assaying the activity of a purified enzyme that modifies an aminoglycoside substrate.

1. Enzyme Purification: a. Overexpress the gene encoding the enzyme with a purification tag (e.g., His-tag) in E. coli. b. Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). c. Further purify the enzyme using size-exclusion chromatography if necessary. d. Confirm the purity and concentration of the enzyme using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. Enzymatic Reaction: a. Prepare a reaction mixture containing:

  • Buffer at the optimal pH for the enzyme.
  • The purified enzyme at a suitable concentration.
  • The aminoglycoside substrate (e.g., this compound or a derivative).
  • The necessary cofactor(s) (e.g., S-adenosyl-L-methionine (SAM) for methyltransferases). b. Incubate the reaction at the optimal temperature for a defined period. c. Quench the reaction by adding a suitable solvent (e.g., methanol or chloroform) or by heat inactivation.

3. Product Analysis: a. Centrifuge the quenched reaction mixture to pellet any precipitated protein. b. Analyze the supernatant by HPLC-MS to detect and quantify the product. c. For kinetic studies, vary the substrate concentration and measure the initial reaction rates.

Chemoenzymatic Synthesis: A Hybrid Approach to Novel Antibiotics

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create novel molecules that may not be accessible through either method alone. This compound and its derivatives are excellent starting points for such strategies.

A general workflow for a chemoenzymatic approach is as follows:

Chemoenzymatic_Synthesis_Workflow This compound This compound Enzymatic_Modification Enzymatic Modification This compound->Enzymatic_Modification Intermediate Intermediate Enzymatic_Modification->Intermediate Chemical_Derivatization Chemical Derivatization Intermediate->Chemical_Derivatization Novel_Antibiotic Novel_Antibiotic Chemical_Derivatization->Novel_Antibiotic

Figure 3: General workflow for the chemoenzymatic synthesis of novel antibiotics from this compound.

This approach allows for the introduction of non-natural moieties onto the this compound scaffold, potentially leading to antibiotics with improved efficacy, reduced toxicity, or the ability to overcome existing resistance mechanisms.

Antibacterial Activity of this compound Derivatives

The ultimate goal of synthesizing new this compound derivatives is to develop potent antibiotics. The antibacterial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

CompoundDerivative TypeE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference(s)
Paromomycin Natural Aminoglycoside--
Amphiphilic this compound Derivatives Lipid-conjugated-Improved activity
6'-modified this compound Derivatives SyntheticVariedVaried
Neamine Derivatives (related to this compound) SyntheticActiveActive against MRSA

Note: MIC values can vary depending on the specific bacterial strain and the testing methodology used.

Conclusion and Future Perspectives

This compound's central position in the biosynthesis of numerous aminoglycoside antibiotics makes it an invaluable tool for antibiotic research and development. The elucidation of the enzymatic pathways that modify this compound has opened up exciting possibilities for the engineered biosynthesis of novel antibiotics. Furthermore, the combination of enzymatic and chemical methods in chemoenzymatic synthesis provides a powerful strategy for creating a diverse range of this compound derivatives with potentially enhanced therapeutic properties. As our understanding of the structure-activity relationships of aminoglycosides continues to grow, this compound will undoubtedly remain a key building block in the quest for new and effective treatments for bacterial infections.

References

The Antibacterial Activity of Paromamine Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core structural component of the aminoglycoside antibiotic paromomycin, represents a significant scaffold in the development of novel antibacterial agents. This technical guide provides an in-depth analysis of the biological activity of this compound and its derivatives against clinically relevant gram-negative bacteria. We will explore its mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the key cellular pathways affected by this class of antibiotics. While specific quantitative data for this compound itself is limited in publicly available literature, this guide utilizes data from its close analog, paromomycin, to provide a comprehensive overview of its potential antibacterial activity.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of paromomycin, which contains the this compound core, against a panel of common gram-negative pathogens. This data provides a strong indication of the potential activity of this compound.

Gram-Negative BacteriumStrainMIC (µg/mL) of Paromomycin
Escherichia coliATCC 259228
Pseudomonas aeruginosaPAO1256[1]
Klebsiella pneumoniaeATCC 7006034
Acinetobacter baumanniiATCC 1960616
Enterobacter cloacaeClinical Isolate8

Note: The data presented is for paromomycin, a larger aminoglycoside that contains this compound as a key structural motif. The activity of this compound alone may differ.

Mechanism of Action

This compound, as an aminoglycoside, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism involves the following key steps:

  • Cellular Uptake: this compound, being a polycationic molecule, initially interacts with the negatively charged lipopolysaccharide (LPS) layer of the gram-negative outer membrane. It is then actively transported across the inner membrane into the cytoplasm.

  • Ribosomal Binding: Once inside the cell, this compound binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2] This binding site is crucial for the decoding of messenger RNA (mRNA).

  • Inhibition of Protein Synthesis: The binding of this compound to the A-site interferes with the fidelity of protein synthesis in two primary ways:

    • Codon Misreading: It induces a conformational change in the ribosome, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

    • Translational Blockage: It can also stall the translocation of the ribosome along the mRNA molecule, leading to a premature termination of protein synthesis.

  • Induction of Protein Misfolding and Cellular Stress: The production of aberrant, non-functional proteins leads to their accumulation and aggregation within the cell. This triggers a cascade of cellular stress responses, including the envelope stress response and the heat shock response, as the bacterium attempts to degrade the misfolded proteins.

  • Cell Death: The cumulative effect of disrupted protein synthesis, the accumulation of toxic misfolded proteins, and the subsequent cellular stress ultimately leads to bacterial cell death.

The following diagram illustrates the core mechanism of action of this compound.

Paromamine_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Cell cluster_cytoplasm This compound This compound Outer_Membrane Outer Membrane (LPS) This compound->Outer_Membrane Initial Interaction Inner_Membrane Inner Membrane Outer_Membrane->Inner_Membrane Transport Ribosome 30S Ribosomal Subunit (16S rRNA A-site) Inner_Membrane->Ribosome Binding Cytoplasm Cytoplasm Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Disruption mRNA mRNA Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins Leads to Stress_Response Cellular Stress (Envelope & Heat Shock) Misfolded_Proteins->Stress_Response Induces Cell_Death Cell Death Stress_Response->Cell_Death Results in

Caption: Mechanism of action of this compound in gram-negative bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

  • This compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare this compound Dilutions:

    • Aseptically prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.

    • Include a positive control well (CAMHB with inoculum, no drug) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.

The following diagram outlines the workflow for the broth microdilution MIC assay.

MIC_Workflow start Start prep_drug Prepare Twofold Dilutions of this compound in 96-well Plate start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) prep_drug->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks or tubes with CAMHB

  • Bacterial inoculum (prepared to a starting concentration of ~5 x 10⁵ CFU/mL)

  • This compound solution (at desired concentrations, e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator shaker (37°C)

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a starting bacterial culture in CAMHB with a concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Set up a series of flasks or tubes containing the bacterial culture.

    • Add this compound to the test flasks to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control flask (no drug).

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

The following diagram illustrates the workflow for a time-kill assay.

Time_Kill_Assay_Workflow start Start setup Prepare Bacterial Culture and add this compound at different MICs start->setup sampling Collect Aliquots at Various Time Points (0-24h) setup->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions on Agar dilution->plating incubation Incubate Plates (18-24h at 37°C) plating->incubation counting Count CFUs incubation->counting analysis Plot log10 CFU/mL vs. Time counting->analysis end End analysis->end

Caption: Workflow for a time-kill assay.

Signaling Pathways Affected by this compound

The disruption of protein synthesis by this compound triggers several stress response signaling pathways in gram-negative bacteria as the cell attempts to mitigate the damage.

Envelope Stress Response (ESR)

The accumulation of misfolded proteins in the periplasm and outer membrane activates the Envelope Stress Response. A key pathway in this response is the Cpx two-component system.

  • Sensing Stress: Misfolded proteins in the cell envelope are detected by the sensor kinase, CpxA.

  • Signal Transduction: CpxA autophosphorylates and then transfers the phosphate group to the response regulator, CpxR.

  • Transcriptional Regulation: Phosphorylated CpxR acts as a transcriptional activator, upregulating the expression of genes involved in protein folding (chaperones) and degradation (proteases) to clear the damaged proteins.

Heat Shock Response (HSR)

The accumulation of misfolded proteins in the cytoplasm activates the Heat Shock Response.

  • Release of σ³²: Misfolded proteins sequester the DnaK chaperone, leading to the release and stabilization of the alternative sigma factor, σ³² (RpoH).

  • Transcriptional Activation: σ³² directs RNA polymerase to transcribe heat shock genes, which encode for chaperones (e.g., DnaK, GroEL) and proteases (e.g., Lon, Clp) that refold or degrade the aggregated proteins.

The following diagram illustrates the induction of these stress response pathways by this compound-induced protein misfolding.

Stress_Response_Pathways cluster_esr Envelope Stress Response cluster_hsr Heat Shock Response This compound This compound Protein_Misfolding Protein Misfolding & Aggregation This compound->Protein_Misfolding CpxA CpxA (Sensor Kinase) Protein_Misfolding->CpxA Activates Sigma32 σ³² (RpoH) Release Protein_Misfolding->Sigma32 Induces CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylation ESR_Genes Upregulation of Chaperone & Protease Genes CpxR->ESR_Genes Activates HSR_Genes Upregulation of Chaperone & Protease Genes Sigma32->HSR_Genes Directs Transcription

Caption: this compound-induced stress response signaling pathways.

Conclusion

This compound and its derivatives continue to be a promising area of research in the fight against antibiotic-resistant gram-negative bacteria. Its well-defined mechanism of action, targeting the bacterial ribosome, provides a solid foundation for the rational design of new and more potent aminoglycoside antibiotics. The experimental protocols detailed in this guide offer standardized methods for evaluating the efficacy of such novel compounds. A deeper understanding of the downstream signaling pathways activated in response to this compound-induced stress can further illuminate potential synergistic targets to enhance its antibacterial activity and combat the evolution of resistance. Further research to obtain specific quantitative data for this compound is warranted to more precisely guide drug development efforts.

References

The Discovery and Isolation of Paromamine from Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromamine, an aminoglycoside antibiotic, is a crucial intermediate in the biosynthesis of paromomycin and related antibiotics. This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of this compound from the fermentation of Streptomyces rimosus. Detailed experimental protocols for fermentation, isolation, and purification are presented, alongside quantitative data and visualizations of the biosynthetic pathway and experimental workflow to aid researchers and drug development professionals in understanding and utilizing this important natural product.

Introduction

This compound is a pseudodisaccharide aminoglycoside antibiotic composed of 2-deoxystreptamine (2-DOS) and D-glucosamine. It serves as a fundamental building block in the biosynthesis of more complex and clinically significant aminoglycosides, such as the paromomycins and kanamycins. The discovery of this compound is intrinsically linked to the exploration of antibiotics from Streptomyces, a genus renowned for its prolific production of secondary metabolites. This guide focuses on the production of this compound from Streptomyces rimosus subsp. paromomycinus, a known producer of the paromomycin complex.

The Producing Microorganism: Streptomyces rimosus

Streptomyces rimosus is a Gram-positive, filamentous bacterium found in soil. The subspecies paromomycinus (NRRL 2455) is a well-established industrial strain for the production of the paromomycin antibiotic complex, from which this compound can be isolated.

Biosynthesis of this compound in Streptomyces rimosus

The biosynthesis of this compound in Streptomyces rimosus is a multi-step enzymatic process. It begins with the formation of the central 2-deoxystreptamine (2-DOS) core, followed by glycosylation.

Biosynthesis of the 2-Deoxystreptamine (2-DOS) Core

The biosynthesis of 2-DOS from glucose-6-phosphate involves a series of enzymatic reactions catalyzed by proteins encoded within the paromomycin biosynthetic gene cluster. Key steps include:

  • Cyclization: Glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose.

  • Transamination: An amino group is added to 2-deoxy-scyllo-inosose to form 2-deoxy-scyllo-inosamine.

  • Oxidation and a second Transamination: A subsequent oxidation and transamination at position 1 yields 2-deoxystreptamine.[1][2]

Glycosylation of 2-DOS to form this compound

Following the synthesis of the 2-DOS core, a glycosyltransferase enzyme, also encoded in the biosynthetic gene cluster, catalyzes the attachment of a D-glucosamine sugar moiety to the 4-hydroxyl group of 2-DOS, forming this compound.

Paromamine_Biosynthesis Glucose-6-Phosphate Glucose-6-Phosphate 2-deoxy-scyllo-inosose 2-deoxy-scyllo-inosose Glucose-6-Phosphate->2-deoxy-scyllo-inosose Cyclization 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosamine 2-deoxy-scyllo-inosose->2-deoxy-scyllo-inosamine Transamination 2-Deoxystreptamine 2-Deoxystreptamine 2-deoxy-scyllo-inosamine->2-Deoxystreptamine Oxidation & Transamination This compound This compound 2-Deoxystreptamine->this compound Glycosylation (D-Glucosamine)

Figure 1: Biosynthetic Pathway of this compound.

Production and Isolation of this compound

The isolation of this compound is typically achieved through the fermentation of Streptomyces rimosus to produce the paromomycin complex, followed by acid hydrolysis of the complex and subsequent chromatographic purification of this compound.

Fermentation of Streptomyces rimosus NRRL 2455

This protocol outlines the submerged fermentation of S. rimosus for the production of the paromomycin complex.

Experimental Protocol:

  • Inoculum Preparation:

    • Prepare a seed culture by inoculating a loopful of S. rimosus NRRL 2455 into a 250 mL Erlenmeyer flask containing 50 mL of Tryptic Soy Broth (TSB).

    • Incubate at 28°C for 72 hours with agitation at 200 rpm.

  • Production Fermentation:

    • Prepare the production medium with the following composition (per liter): 30 g soybean meal, 4 g NH₄Cl, 5 g CaCO₃, and 40 mL glycerol.[3][4]

    • Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize.

    • Inoculate the production flasks with 5.5% (v/v) of the seed culture.

    • Incubate the production flasks at 28°C for 8-9 days with agitation at 200 rpm.[3] The pH of the medium should be maintained around 6.0.

Isolation and Purification of this compound

The paromomycin complex is first extracted from the fermentation broth. This compound is then liberated by acid hydrolysis and purified.

Paromamine_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Hydrolysis cluster_purification Purification Inoculum_Preparation Inoculum_Preparation Production_Fermentation Production_Fermentation Inoculum_Preparation->Production_Fermentation Centrifugation Centrifugation Production_Fermentation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Acid_Hydrolysis Acid_Hydrolysis Supernatant_Collection->Acid_Hydrolysis Cation_Exchange_Chromatography Cation_Exchange_Chromatography Acid_Hydrolysis->Cation_Exchange_Chromatography Elution Elution Cation_Exchange_Chromatography->Elution Desalting_Lyophilization Desalting_Lyophilization Elution->Desalting_Lyophilization Pure_this compound Pure_this compound Desalting_Lyophilization->Pure_this compound

Figure 2: Experimental Workflow for this compound Isolation.

Experimental Protocol:

  • Extraction of the Paromomycin Complex:

    • Harvest the fermentation broth and centrifuge at 10,000 x g for 15 minutes to remove the mycelia.

    • Collect the supernatant containing the dissolved paromomycin complex.

  • Acid Hydrolysis of the Paromomycin Complex:

    • To the supernatant, add concentrated hydrochloric acid to a final concentration of 1 M.

    • Heat the mixture at 90-100°C for 2-4 hours to hydrolyze the glycosidic bonds of the paromomycin complex, releasing this compound.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to approximately pH 7.0.

  • Purification by Cation-Exchange Chromatography:

    • Pack a column with a strong cation-exchange resin (e.g., Dowex 50W X8, H+ form).

    • Equilibrate the column with deionized water.

    • Load the neutralized hydrolysate onto the column. This compound and other aminoglycosides will bind to the resin.

    • Wash the column with several column volumes of deionized water to remove unbound impurities.

    • Elute the bound aminoglycosides using a linear gradient of ammonium hydroxide (e.g., 0 to 2 M).

    • Collect fractions and analyze for the presence of this compound using a suitable analytical method (e.g., HPLC with a suitable detector like an Evaporative Light Scattering Detector (ELSD) as aminoglycosides lack a UV chromophore).

  • Desalting and Lyophilization:

    • Pool the fractions containing pure this compound.

    • Remove the volatile elution buffer (ammonium hydroxide) by rotary evaporation.

    • Desalt the sample using a suitable method, such as gel filtration chromatography (e.g., Sephadex G-10).

    • Lyophilize the desalted solution to obtain pure this compound as a white powder.

Quantitative Data

The following table summarizes the expected quantitative data from a typical isolation and purification of this compound. The values are illustrative and may vary depending on the specific fermentation and purification conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Supernatant150030002.01001
Acid Hydrolysate120028502.4951.2
Cation-Exchange Pool50225045.07522.5
Desalted & Lyophilized40200050.06725

Note: "Activity" can be determined by a suitable bioassay, for example, against a sensitive bacterial strain, or by a quantitative analytical method like HPLC.

Conclusion

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methods for the isolation and purification of this compound from Streptomyces rimosus. The detailed protocols and diagrams are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The methodologies described can be adapted and optimized for the efficient production and purification of this compound for further research and development applications.

References

Paromamine: A Technical Guide to its Chemical Structure and Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromamine is a pseudodisaccharide aminoglycoside that serves as a crucial building block in the biosynthesis of numerous clinically important antibiotics, including paromomycin and the gentamicin complex. Its chemical architecture, characterized by a unique arrangement of amino and hydroxyl functional groups, is fundamental to its biological activity and its role as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the chemical structure of this compound, a detailed examination of its functional groups, and a summary of its key physicochemical properties. Furthermore, it outlines generalized experimental protocols for its characterization and its biosynthetic pathway, offering a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and glycobiology.

Chemical Structure and Functional Groups

This compound is composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 2-amino-2-deoxy-α-D-glucopyranose unit. The systematic IUPAC name for this compound is (1R,2R,3S,4R,6S)-4,6-diamino-3-hydroxy-2-((2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexan-1-ol.

The core structure of this compound is rich in functional groups that dictate its chemical properties and biological interactions:

  • Primary Amino Groups (-NH₂): this compound possesses three primary amino groups, which are key to its basicity and its ability to form ionic interactions. These groups are typically protonated at physiological pH, contributing to the molecule's overall positive charge and its affinity for negatively charged biological macromolecules such as ribosomal RNA (rRNA).

  • Hydroxyl Groups (-OH): Multiple hydroxyl groups are present on both the 2-deoxystreptamine and the glucosamine rings. These groups are involved in hydrogen bonding, which is crucial for its interaction with biological targets and contributes to its water solubility.

  • Glycosidic Bond: An α-glycosidic bond connects the anomeric carbon of the 2-amino-2-deoxy-D-glucopyranose to the 4-hydroxyl group of the 2-deoxystreptamine. This linkage is a defining feature of its structure as a pseudodisaccharide.

  • Ether Linkage: The glycosidic bond is a type of ether linkage.

The spatial arrangement of these functional groups is critical for the specific binding of this compound and its derivatives to the A-site of bacterial 16S rRNA, which is the molecular basis for the antibacterial activity of many aminoglycoside antibiotics.

Diagram: Chemical Structure of this compound

paromamine_structure cluster_2dos 2-Deoxystreptamine (Ring I) cluster_glcn 2-Amino-2-deoxy-α-D-glucopyranose (Ring II) C1 C2 C1->C2 OH_C1 HO C1->OH_C1 C3 C2->C3 O_C2 O C2->O_C2 C4 C3->C4 OH_C3 OH C3->OH_C3 C5 C4->C5 N_C4 H₂N C4->N_C4 C6 C5->C6 C6->C1 N_C6 H₂N C6->N_C6 C1p O_C2->C1p α-glycosidic bond C2p C1p->C2p C3p C2p->C3p N_C2p NH₂ C2p->N_C2p C4p C3p->C4p OH_C3p OH C3p->OH_C3p C5p C4p->C5p OH_C4p OH C4p->OH_C4p O_ring C5p->O_ring CH2OH_C5p CH₂OH C5p->CH2OH_C5p O_ring->C1p

Caption: Chemical structure of this compound highlighting the 2-deoxystreptamine and 2-amino-2-deoxy-α-D-glucopyranose rings and their key functional groups.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development and biochemical studies. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₅N₃O₇PubChem[1]
Molecular Weight 323.34 g/mol PubChem[1]
CAS Number 534-47-4MedchemExpress[2]
Predicted pKa (most basic) ~9.0 (for primary amines)General knowledge based on similar aminoglycosides[3]
Predicted LogP -5.1PubChem[4]
Solubility Soluble in water.General property of aminoglycosides
Appearance White to off-white solid.General property of aminoglycosides

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of several aminoglycoside antibiotics, including the kanamycins and gentamicins. The biosynthetic pathway generally starts from a sugar phosphate, which undergoes a series of enzymatic modifications including amination, deoxygenation, and glycosylation. This compound itself is formed through the glycosylation of 2-deoxystreptamine (2-DOS). It then serves as a scaffold for further enzymatic modifications to yield more complex aminoglycosides.

Diagram: Biosynthetic Pathway of Gentamicin C Complex from this compound

gentamicin_biosynthesis This compound This compound gentamicin_X2 Gentamicin X2 This compound->gentamicin_X2 Series of enzymatic steps G418 G418 gentamicin_X2->G418 GenK (C-methylation) JI_20A JI-20A gentamicin_X2->JI_20A GenQ (oxidation) GenB1 (amination) JI_20B JI-20B G418->JI_20B GenQ (oxidation) GenB1 (amination) gentamicin_C1a Gentamicin C1a JI_20A->gentamicin_C1a Further modifications gentamicin_C2b Gentamicin C2b JI_20A->gentamicin_C2b Further modifications gentamicin_C2 Gentamicin C2 JI_20B->gentamicin_C2 Further modifications gentamicin_C2a Gentamicin C2a JI_20B->gentamicin_C2a Further modifications gentamicin_C1 Gentamicin C1 JI_20B->gentamicin_C1 Further modifications

Caption: Simplified biosynthetic pathway showing this compound as a precursor to the gentamicin C complex.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of this compound are not widely published in a standardized format. However, based on established methods for aminoglycosides, the following sections provide an outline of the key experimental procedures.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that typically involves the protection of reactive functional groups, formation of the glycosidic bond, and subsequent deprotection. A key step is the stereoselective glycosylation of a protected 2-deoxystreptamine derivative with a protected 2-amino-2-deoxy-D-glucopyranosyl donor.

General Workflow for this compound Synthesis:

  • Protection of Functional Groups: The amino and hydroxyl groups of both the 2-deoxystreptamine and the 2-amino-2-deoxy-D-glucose precursors are protected with suitable protecting groups (e.g., Boc, Cbz for amines; benzyl, silyl ethers for hydroxyls) to prevent unwanted side reactions.

  • Glycosylation: The protected glycosyl donor (e.g., a glycosyl halide or thioglycoside) is coupled with the protected 2-deoxystreptamine acceptor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic linkage. The stereochemical outcome of this reaction is critical.

  • Deprotection: All protecting groups are removed in a final step or a series of steps to yield this compound. This often involves catalytic hydrogenation to remove benzyl and Cbz groups or acidic conditions to remove Boc and silyl ethers.

  • Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, owing to the basic nature of the amino groups.

Isolation and Purification of this compound

This compound can be isolated from the fermentation broth of certain actinomycete strains, such as Micromonospora species, that produce aminoglycoside antibiotics for which this compound is a precursor.

General Workflow for Isolation and Purification:

  • Fermentation: The producing microorganism is cultured under optimized conditions to promote the accumulation of the desired aminoglycoside or this compound itself.

  • Extraction: The fermentation broth is harvested, and the cells are separated from the supernatant. The aminoglycosides, being water-soluble and basic, are typically extracted from the supernatant using cation-exchange chromatography.

  • Elution: The bound aminoglycosides are eluted from the cation-exchange resin using a gradient of increasing ionic strength or pH (e.g., with an ammonium hydroxide or sodium chloride solution).

  • Fractionation and Purification: The eluted fractions are analyzed (e.g., by TLC or HPLC) to identify those containing this compound. These fractions are then pooled and further purified using techniques such as size-exclusion chromatography or reversed-phase HPLC with a suitable ion-pairing agent.

Characterization of this compound

The structure and purity of isolated or synthesized this compound are confirmed using a combination of spectroscopic and spectrometric techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the connectivity and stereochemistry of the molecule.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterium oxide (D₂O), due to its high polarity and the presence of exchangeable protons.

  • ¹H NMR: The ¹H NMR spectrum will show a complex pattern of signals in the carbohydrate region (typically 3.0-5.5 ppm). The anomeric proton of the α-glycosidic linkage is expected to appear as a doublet at a characteristic downfield chemical shift.

  • ¹³C NMR: The ¹³C NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the two rings through the glycosidic bond.

4.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for aminoglycosides due to their polar and non-volatile nature.

  • Mass Analyzer: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are employed to obtain accurate mass measurements.

  • Expected Results: In positive ion mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion will produce characteristic fragment ions resulting from the cleavage of the glycosidic bond and fragmentation within the sugar rings.

Conclusion

This compound is a fundamentally important molecule in the field of aminoglycoside antibiotics. Its well-defined chemical structure, rich with reactive and interactive functional groups, makes it a valuable target for synthetic chemists and a key intermediate in the biosynthesis of more complex natural products. The information and generalized protocols provided in this technical guide offer a solid foundation for researchers engaged in the study, synthesis, and application of this compound and its derivatives in the ongoing quest for new and effective therapeutic agents.

References

Paromamine's Interaction with Ribosomal RNA Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, a core structural component of the aminoglycoside antibiotic paromomycin, represents a class of potent inhibitors of bacterial protein synthesis. Its primary mechanism of action involves high-affinity binding to the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the bacterial 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids and ultimately, bacterial cell death. Understanding the precise molecular interactions between this compound and its ribosomal target is paramount for the rational design of novel antibiotics that can overcome existing resistance mechanisms and for the development of RNA-targeted therapeutics.

This technical guide provides a comprehensive overview of the interaction between this compound and ribosomal RNA binding sites. It consolidates quantitative binding data, details established experimental protocols for studying these interactions, and presents visual representations of the key molecular events and experimental workflows.

Mechanism of Action

This compound, like other 2-deoxystreptamine (2-DOS) aminoglycosides, exerts its antibacterial effect by targeting the highly conserved A-site of the 16S rRNA. The binding of this compound to this site induces a conformational change in the rRNA, forcing two key adenine residues (A1492 and A1493 in E. coli) into an extrahelical conformation. This altered conformation mimics the state induced by the correct codon-anticodon pairing, thereby reducing the accuracy of tRNA selection. This leads to the misreading of the mRNA template and the synthesis of non-functional proteins, which is a key aspect of its bactericidal activity.[1]

The interaction is primarily driven by a network of hydrogen bonds and electrostatic interactions between the amino groups of this compound and the phosphate backbone and specific nucleobases of the rRNA. The specificity of this interaction is crucial for its potent antibacterial activity.

Quantitative Binding Data

The affinity of this compound and related aminoglycosides for the ribosomal A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter for evaluating the strength of this interaction, with lower values indicating higher affinity.

LigandRNA TargetTechniqueDissociation Constant (Kd)Reference
This compoundLeishmania mexicana rRNA A-site oligonucleotideSurface Plasmon Resonance (SPR)(1.7 ± 0.3) x 10⁻³ M[2]
Paromomycin27-nucleotide RNA construct of 16S rRNA A-siteElectrospray Ionization Mass Spectrometry (ESI-MS)52 nM[3]
ParomomycinE. coli H69 hairpinCircular Dichroism (CD)5.4 ± 1.1 µM[4]
ParomomycinModified E. coli H69 hairpin (with pseudouridine)Circular Dichroism (CD)2.6 ± 0.1 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and ribosomal RNA.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

Protocol for Aminoglycoside-rRNA Binding Analysis:

  • Sample Preparation:

    • Prepare a solution of the rRNA A-site oligonucleotide (typically 10-20 µM) in a suitable buffer (e.g., 10 mM sodium cacodylate, 50 mM NaCl, pH 7.5).

    • Prepare a concentrated solution of this compound (typically 100-200 µM) in the same buffer. It is crucial that the buffer composition is identical for both the rRNA and the ligand to minimize heat of dilution effects.

    • Degas both solutions for 10-15 minutes immediately before the experiment to remove dissolved air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the calorimeter with the experimental buffer.

    • Load the rRNA solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1 µL) to remove any air from the syringe tip and to allow for initial equilibration.

    • Carry out a series of injections (e.g., 20-30 injections of 2-3 µL each) of the this compound solution into the rRNA solution, with sufficient time between injections (e.g., 180 seconds) to allow the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to rRNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound-rRNA complex at the atomic level, revealing the precise binding mode and the network of interactions.

General Protocol for Ribosome-Paromamine Complex Crystallization:

  • Ribosome Preparation:

    • Purify 70S ribosomes or 30S ribosomal subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli). Homogeneity and activity of the ribosomal preparation are critical for successful crystallization.

  • Complex Formation:

    • Incubate the purified ribosomes or ribosomal subunits with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening:

    • Use the hanging drop or sitting drop vapor diffusion method to screen a wide range of crystallization conditions.

    • Typical crystallization screens for ribosomes include varying concentrations of precipitants (e.g., polyethylene glycols of different molecular weights), salts (e.g., MgCl₂, NH₄Cl, KCl), and pH.

    • A common starting point for bacterial ribosome crystallization is a buffer containing HEPES, potassium acetate, magnesium acetate, and a precipitant like PEG 2000 or PEG 8000.

  • Crystal Optimization and Growth:

    • Once initial microcrystals are obtained, optimize the conditions by fine-tuning the concentrations of the components, temperature, and droplet ratios to grow larger, diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement, using a known ribosome structure as a search model.

    • Refine the model against the experimental data to obtain the final atomic coordinates of the this compound-rRNA complex.

Chemical Footprinting (DMS)

Chemical footprinting with dimethyl sulfate (DMS) is used to identify the specific nucleotides in the rRNA that are protected from chemical modification upon this compound binding. DMS methylates the N1 of adenine and N3 of cytosine in single-stranded or accessible regions of RNA.

Protocol for DMS Footprinting of this compound-rRNA Interaction:

  • RNA Preparation and Folding:

    • Synthesize or purify the rRNA A-site oligonucleotide.

    • Anneal the RNA by heating to 95°C for 2 minutes and then slowly cooling to room temperature in a buffer that promotes proper folding (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5).

  • Binding Reaction:

    • Incubate the folded RNA with and without a saturating concentration of this compound for 30 minutes at room temperature to allow for complex formation.

  • DMS Modification:

    • Add DMS (typically diluted 1:10 in ethanol) to the RNA and RNA-paromamine complex solutions to a final concentration of ~1-2%.

    • Incubate for a short period (e.g., 1-5 minutes) at room temperature. The reaction time needs to be optimized to ensure, on average, less than one modification per RNA molecule.

    • Quench the reaction by adding a quenching buffer (e.g., containing β-mercaptoethanol).

  • Primer Extension Analysis:

    • Isolate the modified RNA by ethanol precipitation.

    • Anneal a 5'-radiolabeled or fluorescently labeled DNA primer to the 3' end of the RNA template.

    • Perform reverse transcription using a reverse transcriptase. The enzyme will stall at the positions of DMS modification.

  • Gel Electrophoresis and Analysis:

    • Separate the cDNA products on a denaturing polyacrylamide gel.

    • Visualize the bands using autoradiography or fluorescence imaging.

    • Compare the banding patterns of the RNA with and without this compound. Regions where the bands are diminished or absent in the presence of this compound represent the "footprint" of the drug, indicating the nucleotides protected by its binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as a ligand (this compound) binds to an immobilized macromolecule (rRNA). This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).

General Protocol for this compound-rRNA Interaction Analysis using SPR:

  • Chip Preparation and RNA Immobilization:

    • Use a streptavidin-coated sensor chip.

    • Immobilize a 5'-biotinylated rRNA A-site oligonucleotide onto the sensor surface.

  • Binding Analysis:

    • Flow a running buffer (e.g., HBS-EP buffer) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of this compound over the immobilized RNA surface and monitor the change in the SPR signal (response units, RU).

    • After each injection, allow for a dissociation phase where the running buffer is flowed over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system. A common approach is to use a reporter gene, such as luciferase, and measure the reduction in its activity in the presence of the inhibitor.

Protocol for Luciferase-Based In Vitro Translation Inhibition Assay:

  • Reaction Setup:

    • Use a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or E. coli S30 extract).

    • Prepare a reaction mixture containing the cell-free extract, an amino acid mixture, an energy source (ATP and GTP), and the mRNA encoding a reporter protein (e.g., firefly luciferase).

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-drug control.

  • Incubation:

    • Incubate the reactions at the optimal temperature for the translation system (e.g., 30°C for rabbit reticulocyte lysate, 37°C for E. coli S30 extract) for a set period (e.g., 60-90 minutes).

  • Luciferase Assay:

    • Add the luciferase substrate (luciferin) to each reaction.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of translation).

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key interactions and experimental workflows described in this guide.

Paromamine_Binding cluster_ribosome Bacterial 30S Ribosomal Subunit 16S_rRNA 16S rRNA A_Site A-Site Conformational_Change Conformational Change (A1492 & A1493 flip out) A_Site->Conformational_Change Induces This compound This compound This compound->A_Site Binds to tRNA_Misreading tRNA Misreading Conformational_Change->tRNA_Misreading Leads to Inhibition_of_Translation Inhibition of Protein Synthesis tRNA_Misreading->Inhibition_of_Translation Results in

Caption: Molecular mechanism of this compound action on the bacterial ribosome.

Experimental_Workflow Start Hypothesis: This compound binds to rRNA A-site Binding_Affinity Determine Binding Affinity (ITC, SPR) Start->Binding_Affinity Structural_Analysis Elucidate Binding Mode (X-ray Crystallography, NMR) Start->Structural_Analysis Binding_Site_Mapping Identify Binding Site (Chemical Footprinting) Start->Binding_Site_Mapping Data_Integration Integrate Data for Structure-Activity Relationship Binding_Affinity->Data_Integration Structural_Analysis->Data_Integration Binding_Site_Mapping->Data_Integration Functional_Assay Assess Functional Consequences (In Vitro Translation Assay) Conclusion Conclusion: Mechanism of Action Confirmed Functional_Assay->Conclusion Data_Integration->Functional_Assay Logical_Relationship High_Affinity_Binding High Affinity Binding to A-Site (Low Kd) Conformational_Rearrangement rRNA Conformational Rearrangement High_Affinity_Binding->Conformational_Rearrangement Structural_Complementarity Structural Complementarity Structural_Complementarity->High_Affinity_Binding Electrostatic_Interactions Electrostatic Interactions Electrostatic_Interactions->High_Affinity_Binding Hydrogen_Bonding Hydrogen Bonding Hydrogen_Bonding->High_Affinity_Binding Functional_Consequence Inhibition of Translation (Low IC50) Conformational_Rearrangement->Functional_Consequence Bactericidal_Activity Bactericidal Activity Functional_Consequence->Bactericidal_Activity

References

A Technical Guide to the Preliminary Toxicological Profile of Paromamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes preliminary toxicological information on paromamine based on publicly available data. Comprehensive toxicological assessment requires access to full, proprietary study reports. The experimental protocols described are based on standardized guidelines and may not reflect the exact methods used in the specific studies cited.

Executive Summary

This compound is an aminoglycoside antibiotic, a class of drugs known for potent bactericidal activity. However, their clinical use is often limited by significant side effects, primarily ototoxicity and nephrotoxicity.[1] Preliminary studies and data on related compounds indicate that this compound exhibits a toxicological profile characteristic of aminoglycosides. In vitro assays have suggested lower ototoxicity for this compound compared to some other aminoglycosides, but in vivo studies have demonstrated clear ototoxic effects.[1] Like other drugs in its class, this compound is also recognized as a potential nephrotoxin.[2][3][4] This guide provides an overview of the available toxicological data, outlines common experimental protocols for its assessment, and illustrates key pathways and workflows.

In Vitro Toxicology

In vitro studies are crucial for the early assessment of a compound's potential toxicity at the cellular level.

Cytotoxicity

Cytotoxicity assays measure the degree to which a substance can cause damage to cells. For aminoglycosides like this compound, these tests provide initial data on cell viability and death mechanisms.

Quantitative Data Summary

Assay TypeCell LinesCompoundConcentrationResultReference
Cell ViabilityHEI-OC1, OC-k3Aminoglycosides (general class)5 mMSignificant loss of cell viability

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Adherent cell lines (e.g., HEI-OC1 for auditory research or renal proximal tubule cells for nephrotoxicity) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the compound. Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA, such as gene mutations or chromosomal aberrations. While specific genotoxicity data for this compound is not detailed in the provided results, standard screening assays are a mandatory part of preclinical safety assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Strain Selection: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic the metabolic processes in the human body, as some chemicals only become mutagenic after metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound, along with positive and negative controls, in the presence or absence of the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation & Analysis: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) to a histidine-independent state will grow and form visible colonies. The number of revertant colonies in the test plates is compared to the number in the control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

In Vivo Toxicology

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.

Ototoxicity (Auditory & Vestibular Toxicity)

Ototoxicity is a well-documented side effect of aminoglycoside antibiotics. It involves damage to the sensory hair cells of the inner ear, which can lead to permanent hearing loss and balance problems. In vivo studies have shown that this compound is clearly ototoxic, comparable to neomycin and gentamicin.

Experimental Protocol: In Vivo Ototoxicity Assessment in Rodents

  • Animal Model: Guinea pigs or rats are commonly used as they have a cochlear anatomy and auditory range that is well-characterized.

  • Baseline Auditory Assessment: Before drug administration, baseline hearing thresholds are established using methods like Auditory Brainstem Response (ABR), which measures the electrical activity of the auditory pathway in response to sound.

  • Drug Administration: this compound is administered systemically (e.g., via subcutaneous or intraperitoneal injection) daily for a defined period (e.g., 14-21 days). A control group receives the vehicle solution.

  • Monitoring: Animals are monitored for clinical signs of vestibular dysfunction, such as ataxia or head tilting. Body weight is tracked as an indicator of general health.

  • Post-Treatment Auditory Assessment: After the treatment period, ABR testing is repeated to measure any shifts in hearing thresholds compared to baseline.

  • Histopathology: At the end of the study, animals are euthanized, and the cochleae are harvested. The inner ear tissue is examined microscopically (e.g., using scanning electron microscopy) to assess the extent of damage to inner and outer hair cells.

Nephrotoxicity (Renal Toxicity)

Aminoglycosides are known to accumulate in the proximal tubules of the kidneys, leading to cellular damage and potential renal failure. This compound is listed as a potentially nephrotoxic drug.

Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study in Rodents (Adapted from OECD TG 407)

This study provides information on the potential health hazards likely to arise from repeated exposure, including nephrotoxicity.

  • Animal Model & Dosing: Rats are typically used. This compound is administered daily at three or more dose levels, plus a control group, for 28 days. The route of administration (e.g., oral gavage, injection) depends on the intended clinical use.

  • Clinical Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded regularly.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected.

    • Hematology: Analysis of red and white blood cells, platelets.

    • Clinical Biochemistry (Blood): Key indicators of kidney function such as Blood Urea Nitrogen (BUN) and serum creatinine are measured.

    • Urinalysis: Urine volume, specific gravity, protein, and glucose levels are assessed.

  • Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs, especially the kidneys, are weighed and preserved for histopathological examination. A pathologist examines the kidney tissues for signs of tubular necrosis, interstitial nephritis, or other forms of damage.

Visualizations: Workflows and Pathways

Preclinical Toxicology Assessment Workflow

This diagram illustrates a generalized workflow for the toxicological evaluation of a new chemical entity like this compound.

G cluster_0 In Vitro Screening (Early Phase) cluster_1 In Vivo Studies (Pre-IND) cluster_2 Regulatory Submission vitro_cyto Cytotoxicity Assays (e.g., MTT, LDH) vitro_geno Genotoxicity Assays (e.g., Ames, Micronucleus) acute_tox Acute Toxicity (e.g., MTD, OECD 423) vitro_cyto->acute_tox safety_report Integrated Safety Report vitro_geno->safety_report repeated_dose Repeated Dose Toxicity (28-day, 90-day) acute_tox->repeated_dose target_organ Target Organ Toxicity (Ototoxicity, Nephrotoxicity) repeated_dose->target_organ target_organ->safety_report ind IND Submission G AG Aminoglycoside (e.g., this compound) CellUptake Cellular Uptake AG->CellUptake Mito Mitochondria CellUptake->Mito ER Endoplasmic Reticulum (ER) CellUptake->ER ROS Reactive Oxygen Species (ROS) Generation Mito->ROS CytC Cytochrome c Release ROS->CytC JNK JNK/p38-MAPK Activation ROS->JNK Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis JNK->Apoptosis

References

Methodological & Application

Synthesis of Paromamine via Acid Hydrolysis of Paromomycin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paromamine, a core structural component of the aminoglycoside antibiotic paromomycin, is a valuable building block in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound through the controlled acid hydrolysis of paromomycin. The protocol outlines the hydrolysis reaction, purification via cation-exchange chromatography, and characterization of the final product. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Aminoglycoside antibiotics are a class of potent bactericidal agents that function by binding to the ribosomal RNA of bacteria, thereby inhibiting protein synthesis. Paromomycin is a broad-spectrum aminoglycoside with activity against bacteria and some protozoa. Its structure consists of a 2-deoxystreptamine core (ring II) glycosidically linked to three sugar residues: D-glucosamine (ring I), neosamine (ring III), and D-ribose (ring IV).

Selective hydrolysis of the glycosidic bond between the neosamine and ribose moieties, followed by cleavage of the ribosyl linkage, yields this compound. This compound, which comprises the 2-deoxystreptamine and D-glucosamine units, is a crucial intermediate for the semisynthesis of novel aminoglycoside derivatives with potentially improved efficacy and reduced toxicity. This protocol details a reproducible method for the preparation and purification of this compound from paromomycin.

Experimental Protocols

Acid Hydrolysis of Paromomycin

This procedure is based on established principles of aminoglycoside hydrolysis. Optimal conditions may require some empirical optimization.

Materials:

  • Paromomycin sulfate

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium hydroxide (NaOH), for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Dissolve paromomycin sulfate in deionized water in a round-bottom flask.

  • Slowly add concentrated hydrochloric acid to the solution to achieve the desired final concentration.

  • Attach a reflux condenser and heat the reaction mixture to the specified temperature with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of approximately 7-8.

Reaction Conditions:

ParameterValue
Starting MaterialParomomycin Sulfate
AcidHydrochloric Acid (HCl)
Acid Concentration1-6 M (optimization may be required)
Reaction Temperature80-100 °C
Reaction Time2-8 hours (monitor by TLC)
Purification of this compound by Cation-Exchange Chromatography

This compound, being a polyamine, is highly amenable to purification by cation-exchange chromatography.

Materials:

  • Strong cation-exchange resin (e.g., Dowex 50WX8)

  • Hydrochloric acid (HCl) for resin activation

  • Sodium hydroxide (NaOH) for resin activation

  • Ammonium hydroxide (NH₄OH) or other suitable buffer for elution

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of the cation-exchange resin and pack it into a chromatography column.

  • Activate the resin by washing sequentially with water, HCl solution, water, NaOH solution, and finally with water until the eluate is neutral.

  • Equilibrate the column with the starting buffer (e.g., deionized water or a low concentration ammonium hydroxide solution).

  • Load the neutralized hydrolysis reaction mixture onto the column.

  • Wash the column with the equilibration buffer to remove uncharged and weakly bound impurities.

  • Elute the bound this compound using a stepwise or linear gradient of increasing concentration of the elution buffer (e.g., ammonium hydroxide).

  • Collect fractions and monitor for the presence of this compound using TLC.

  • Pool the fractions containing pure this compound and remove the solvent under reduced pressure (lyophilization is recommended).

Chromatography Parameters:

ParameterDescription
Stationary PhaseStrong Cation-Exchange Resin
Mobile Phase (Wash)Deionized Water
Mobile Phase (Elution)0.1 M to 2.0 M Ammonium Hydroxide Gradient
Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the 2-deoxystreptamine and glucosamine rings. The anomeric proton of the glucosamine ring is a key diagnostic signal.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the this compound structure.

b) Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized this compound. The expected protonated molecule [M+H]⁺ should be observed.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR (D₂O)Complex multiplet signals corresponding to the sugar and aminocyclitol protons.
¹³C NMR (D₂O)Signals corresponding to the carbon atoms of the 2-deoxystreptamine and glucosamine moieties.
ESI-MS [M+H]⁺ at m/z corresponding to the molecular formula of this compound (C₁₂H₂₅N₃O₇).

Diagrams

G cluster_0 Synthesis Workflow Start Start Paromomycin Hydrolysis Paromomycin Hydrolysis Start->Paromomycin Hydrolysis  1. Acid Treatment Neutralization Neutralization Paromomycin Hydrolysis->Neutralization  2. pH Adjustment Purification Purification Neutralization->Purification  3. Cation-Exchange Chromatography Characterization Characterization Purification->Characterization  4. NMR, MS Final Product Final Product Characterization->Final Product

Caption: Workflow for the synthesis of this compound.

G Paromomycin Paromomycin Hydrolysis Hydrolysis Paromomycin->Hydrolysis This compound This compound Neosamine Neosamine D-Ribose D-Ribose Hydrolysis->this compound Hydrolysis->Neosamine Hydrolysis->D-Ribose

Caption: Products of paromomycin hydrolysis.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound from paromomycin. The described method of acid hydrolysis followed by cation-exchange chromatography is a reliable approach for obtaining this key synthetic intermediate. The successful synthesis and purification of this compound will enable further research into the development of novel aminoglycoside antibiotics with improved therapeutic profiles.

Application Notes and Protocols for the Purification of Paromamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine and its derivatives are key structural components of many aminoglycoside antibiotics. The purification of these highly polar and often complex molecules is a critical step in drug discovery and development. Due to their hydrophilic nature and lack of a strong UV chromophore, purification can be challenging. This document provides detailed application notes and protocols for the purification of this compound derivatives using two primary chromatographic techniques: Ion-Exchange Chromatography (IEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Ion-Exchange Chromatography (IEC) for this compound Derivatives

Ion-exchange chromatography is a powerful technique for separating charged molecules like this compound derivatives. The separation is based on the reversible interaction between the charged functional groups of the analyte and the oppositely charged functional groups of the stationary phase.[1][2][3] For aminoglycosides, which are polycationic at acidic to neutral pH, cation-exchange chromatography is the most common approach.

Application Note:

Cation-exchange chromatography is an excellent method for the initial capture and purification of this compound derivatives from crude reaction mixtures or fermentation broths.[4][5] It effectively separates the positively charged aminoglycosides from neutral and anionic impurities. The choice of a strong or weak cation exchanger depends on the specific properties of the this compound derivative and the impurities. Strong cation exchangers are generally recommended for initial method development due to their consistent charge over a wide pH range. Elution is typically achieved by increasing the ionic strength (salt concentration) or by changing the pH of the mobile phase to neutralize the charge on the molecule.

Experimental Protocol: Cation-Exchange Chromatography

Objective: To purify a this compound derivative from a crude mixture.

Materials:

  • Column: Strong cation-exchange column (e.g., a column packed with a sulfopropyl (SP) functionalized resin).

  • Buffers:

    • Binding Buffer (Buffer A): 20 mM Sodium Phosphate, pH 7.0.

    • Elution Buffer (Buffer B): 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.

  • Sample: Crude this compound derivative dissolved in Binding Buffer.

  • HPLC system with a conductivity and UV detector (or an Evaporative Light Scattering Detector - ELSD).

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with Binding Buffer until the conductivity and pH of the eluate are stable.

  • Sample Loading: Dissolve the crude sample in a minimal volume of Binding Buffer and filter through a 0.45 µm filter. Load the filtered sample onto the equilibrated column.

  • Washing: Wash the column with Binding Buffer to remove unbound impurities. Continue washing until the UV (or ELSD) baseline returns to its initial level.

  • Elution: Elute the bound this compound derivative using a linear gradient of Elution Buffer (e.g., 0-100% Buffer B over 20 column volumes).

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., TLC, analytical HPLC, or mass spectrometry) to identify the fractions containing the purified this compound derivative.

  • Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis, size-exclusion chromatography, or reverse-phase chromatography).

Workflow for Cation-Exchange Chromatography of a this compound Derivative

IEC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Post-Purification dissolve Dissolve Crude Sample in Binding Buffer filtrate Filter Sample (0.45 µm) dissolve->filtrate load Load Sample filtrate->load equilibrate Equilibrate Column with Binding Buffer equilibrate->load wash Wash with Binding Buffer load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt pool->desalt

Caption: Workflow for the purification of a this compound derivative using cation-exchange chromatography.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Derivatives

RP-HPLC separates molecules based on their hydrophobicity. While this compound and its derivatives are highly polar, RP-HPLC can be a very effective high-resolution purification technique, particularly when used with ion-pairing agents or after derivatization.

Application Note:

For the RP-HPLC of underivatized this compound derivatives, the use of an ion-pairing agent in the mobile phase is crucial. The ion-pairing agent, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), forms a neutral complex with the positively charged aminoglycoside, which can then be retained and separated on a non-polar stationary phase (e.g., C18). This method is excellent for final polishing steps and for separating closely related derivatives. Due to the lack of a strong chromophore, detection is often performed at low UV wavelengths (e.g., 200-215 nm) or with more universal detectors like ELSD or Mass Spectrometry (MS).

Alternatively, pre-column derivatization with a chromophoric or fluorophoric reagent can be employed to enhance detection and retention on a reverse-phase column.

Experimental Protocol: Ion-Pairing RP-HPLC

Objective: To perform a final purification step of a this compound derivative.

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.

    • Solvent B: 0.1% Heptafluorobutyric Acid (HFBA) in Acetonitrile.

  • Sample: Partially purified this compound derivative dissolved in Solvent A.

  • HPLC system with a UV detector or ELSD/MS.

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Preparation: Dissolve the sample in Solvent A and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Elution: Elute the sample using a linear gradient of Solvent B (e.g., 5% to 50% Solvent B over 30 minutes).

  • Detection: Monitor the elution profile at 205 nm or with an ELSD/MS.

  • Fraction Collection: Collect the peak corresponding to the desired this compound derivative.

  • Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the purified product.

Workflow for Ion-Pairing RP-HPLC of a this compound Derivative

RPHPLC_Workflow cluster_prep Sample Preparation cluster_chrom HPLC Separation cluster_post Product Recovery dissolve Dissolve Sample in Mobile Phase A filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject Sample filtrate->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Run Acetonitrile Gradient inject->gradient detect Detect at 205 nm or with ELSD/MS gradient->detect collect Collect Peak Fractions detect->collect lyophilize Lyophilize to Obtain Pure Product collect->lyophilize

Caption: Workflow for the purification of a this compound derivative using ion-pairing reverse-phase HPLC.

Data Presentation

The following tables provide an example of how to present quantitative data from the purification of a hypothetical this compound derivative.

Table 1: Summary of Cation-Exchange Chromatography Purification

StepTotal Protein/Mass (mg)Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate50010,000201001
Cation-Exchange Pool 25 8,500 340 85 17
Flow-through4501,0002.210-

Table 2: Ion-Pairing RP-HPLC Conditions and Results for a this compound Derivative

ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% HFBA in Water
Mobile Phase B0.1% HFBA in Acetonitrile
Gradient5-50% B in 30 min
Flow Rate1.0 mL/min
DetectionUV at 205 nm
Quantitative Results
Retention Time15.2 min
Purity (by area %)>98%
Recovery from HPLC~90%
Loading Capacity~5 mg per injection on an analytical column

Conclusion

The purification of this compound derivatives requires a strategic approach, often involving a combination of chromatographic techniques. Cation-exchange chromatography serves as an effective initial capture and partial purification step, while ion-pairing reverse-phase HPLC provides high-resolution polishing to achieve high purity. The protocols and data presentation formats provided in these application notes offer a framework for researchers to develop and optimize purification strategies for novel this compound derivatives.

References

Application Notes and Protocols for Paromamine Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine, an aminoglycoside antibiotic, demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as some protozoa.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[2][3] This interaction disrupts the fidelity of translation, leading to the production of nonfunctional proteins and ultimately cell death.[2] As with other aminoglycosides, resistance to this compound can emerge through various mechanisms, including enzymatic modification of the antibiotic, alterations of the ribosomal target site, and reduced cellular uptake via efflux pumps.[4]

Accurate determination of the in vitro susceptibility of bacterial isolates to this compound is crucial for research and development of this compound as a potential therapeutic agent. These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) and disk diffusion susceptibility of bacterial isolates to this compound, based on established methodologies for aminoglycoside testing.

Note: As of the date of this document, standardized clinical breakpoints for this compound have not been established by major regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The provided protocols will enable the generation of quantitative susceptibility data (MIC values and zone diameters). Interpretation of these results should be performed in the context of the specific research setting, potentially by comparing with data from other aminoglycosides with established breakpoints.

Data Presentation

All quantitative data generated from the following protocols should be summarized in clear, structured tables for straightforward comparison and analysis.

Table 1: Example of MIC Data Presentation for this compound

Isolate IDBacterial SpeciesThis compound MIC (µg/mL)Other Aminoglycoside MICs (µg/mL)
Gentamicin
QC-1E. coli ATCC 25922
QC-2S. aureus ATCC 25923
QC-3P. aeruginosa ATCC 27853
Clinical Isolate 1K. pneumoniae
Clinical Isolate 2S. aureus (MRSA)

Table 2: Example of Disk Diffusion Data Presentation for this compound

Isolate IDBacterial SpeciesThis compound Zone Diameter (mm)Other Aminoglycoside Zone Diameters (mm)
Gentamicin
QC-1E. coli ATCC 25922
QC-2S. aureus ATCC 25923
QC-3P. aeruginosa ATCC 27853
Clinical Isolate 1E. coli
Clinical Isolate 2P. aeruginosa

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.

Principle: Serial dilutions of this compound are prepared in a 96-well microtiter plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism after incubation.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile deionized water). Ensure complete dissolution. Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Use a spectrophotometer to verify the turbidity at 625 nm (absorbance of 0.08-0.13).

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 64 µg/mL to 0.25 µg/mL).

    • A common method is to add 100 µL of CAMHB to all wells. Add 100 µL of the appropriate this compound working solution to the first column of wells and perform serial dilutions across the plate.

    • The final volume in each well after inoculation will be 100 µL.

  • Inoculation:

    • Inoculate each well with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Read the plates against a dark, non-reflective background. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity).

    • The growth control well should show distinct turbidity. The sterility control should remain clear.

    • The MICs for the QC strains should be within their expected ranges for other aminoglycosides as a measure of test validity. Since specific ranges for this compound are not established, consistency of results for QC strains should be monitored internally.

Protocol 2: Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer disk diffusion susceptibility test protocol and CLSI M02 guidelines.

Principle: A filter paper disk impregnated with a known amount of this compound is placed on an agar plate inoculated with a standardized bacterial suspension. The drug diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured after incubation and is inversely correlated with the MIC.

Materials:

  • This compound-impregnated disks (e.g., 30 µg). As these may not be commercially available, they may need to be prepared and validated in-house.

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Calipers or a ruler for measuring zone diameters

  • Incubator (35 ± 2°C)

  • Quality control (QC) strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Measure the zones against a dark, non-reflective background with the plate held at a 45-degree angle to the light source.

    • The zone diameters for the QC strains should be within their expected ranges for other aminoglycosides as a measure of test validity. Internal monitoring of QC strain results for this compound is essential.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Paromamine_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit Paromamine_ext This compound (extracellular) Paromamine_int This compound (intracellular) Paromamine_ext->Paromamine_int Uptake Cell_Membrane Cell Membrane A_site A-site (16S rRNA) Paromamine_int->A_site Binding tRNA Aminoacyl-tRNA A_site->tRNA Blocks correct binding mRNA mRNA Protein_syn Protein Synthesis mRNA->Protein_syn tRNA->Protein_syn Incorrect incorporation Nonfunctional_protein Non-functional Proteins Protein_syn->Nonfunctional_protein Mistranslation Cell_death Cell Death Nonfunctional_protein->Cell_death AST_Workflow cluster_inoculum Inoculum Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Bacterial Isolate select_colonies Select 3-5 Colonies start->select_colonies suspend Suspend in Saline/Broth select_colonies->suspend standardize Standardize to 0.5 McFarland suspend->standardize prepare_plate Prepare this compound Dilutions in 96-well Plate standardize->prepare_plate inoculate_agar Inoculate MHA Plate standardize->inoculate_agar inoculate_plate Inoculate Plate prepare_plate->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic end End: Report Results read_mic->end apply_disk Apply this compound Disk inoculate_agar->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk measure_zone Measure Zone Diameter incubate_disk->measure_zone measure_zone->end Aminoglycoside_Resistance cluster_mechanisms Mechanisms of Resistance This compound This compound enzymatic_mod Enzymatic Modification (e.g., AMEs) This compound->enzymatic_mod Inactivation target_mod Target Site Modification (Ribosomal Mutation/Methylation) This compound->target_mod Reduced Binding Affinity efflux Reduced Uptake/ Increased Efflux This compound->efflux Reduced Intracellular Concentration outcome Reduced or No Antimicrobial Activity enzymatic_mod->outcome target_mod->outcome efflux->outcome

References

Application Notes and Protocols for Paromamine and its Derivatives in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

A ugust 28, 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Paromamine is a key structural component of paromomycin, an aminoglycoside antibiotic with a broad spectrum of activity against bacteria and certain protozoa. While research focusing specifically on this compound as an independent agent in veterinary medicine is limited, the extensive data available for paromomycin provides valuable insights into the potential applications of the this compound class of compounds. These application notes and protocols are therefore based on the established use and research of paromomycin in veterinary medicine, serving as a guide for researchers, scientists, and drug development professionals.

Paromomycin is utilized in veterinary medicine for the treatment of intestinal parasites and certain bacterial infections in a variety of animal species.[1] Its mechanism of action involves the inhibition of protein synthesis in susceptible organisms by binding to the 16S ribosomal RNA of the 30S ribosomal subunit.[2][3][4] This binding leads to misreading of the mRNA and ultimately disrupts protein synthesis, resulting in cell death.[2]

Applications in Veterinary Medicine

The primary applications of paromomycin in veterinary medicine include:

  • Treatment of Intestinal Protozoal Infections: Paromomycin is effective against various intestinal parasites. It has shown efficacy in treating cryptosporidiosis in calves, lambs, and foals.

  • Treatment of Bacterial Enteritis: Due to its poor absorption from the gastrointestinal tract, paromomycin is effective against susceptible bacteria causing intestinal infections.

  • Topical Treatment of Leishmaniasis: In dogs, paromomycin is used topically for the treatment of cutaneous leishmaniasis.

Data Presentation

Table 1: In Vitro Antibacterial Activity of Aminoglycosides Against Veterinary Pathogens (Minimum Inhibitory Concentration - MIC in µg/mL)
Bacterial SpeciesParomomycin MIC RangeAmikacin MIC RangeGentamicin MIC RangeReference
Escherichia coli1 - >1280.25 - 640.12 - 32
Salmonella spp.2 - 640.5 - 320.25 - 16
Pasteurella multocida1 - 320.5 - 160.25 - 8
Staphylococcus aureus0.5 - 1280.12 - 640.06 - 32
Pseudomonas aeruginosa>1281 - 2560.5 - 128

Note: MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of Paromomycin in Different Animal Species
SpeciesDoseRoute of AdministrationCmax (µg/mL)Tmax (h)Elimination Half-life (h)Bioavailability (%)Reference
Cows10 mg/kgIntravenous--2.55 ± 0.12-
Cows10 mg/kgIntramuscular7.44 ± 0.23~1.55.47 ± 0.5779.93 ± 2.53
Dogs15 mg/kgIntramuscular32 ± 6.41--
Dogs15 mg/kgSubcutaneous36 ± 3.41--

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound/Paromomycin against Veterinary Bacterial Pathogens

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound or Paromomycin standard powder

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Bacterial isolates of interest (e.g., E. coli, Salmonella spp.)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the bacterial isolate. b. Inoculate the colonies into a tube containing sterile saline or MHB. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of this compound/Paromomycin in a suitable solvent (e.g., sterile deionized water). b. Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the test compound dilutions. b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_bacteria->inoculate prep_drug Prepare Serial Dilutions of this compound prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Protocol 2: In Vitro Antiprotozoal Susceptibility Assay

Objective: To evaluate the efficacy of this compound/Paromomycin against a protozoal parasite in a cell culture model.

Materials:

  • This compound or Paromomycin standard powder

  • Host cell line appropriate for the parasite (e.g., Madin-Darby Bovine Kidney cells for Cryptosporidium parvum)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Protozoal parasites (e.g., Cryptosporidium parvum oocysts)

  • 96-well cell culture plates

  • Inverted microscope

  • Reagents for parasite quantification (e.g., fluorescently labeled antibodies, qPCR reagents)

Procedure:

  • Host Cell Seeding: a. Seed the host cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Parasite Preparation and Inoculation: a. Prepare infectious stages of the parasite (e.g., excystation of Cryptosporidium parvum oocysts to obtain sporozoites). b. Infect the confluent host cell monolayer with a predetermined number of parasites.

  • Drug Treatment: a. Prepare serial dilutions of this compound/Paromomycin in the cell culture medium. b. Remove the infection medium from the wells and add the medium containing the different drug concentrations. c. Include a positive control (infected cells, no drug) and a negative control (uninfected cells, no drug).

  • Incubation: a. Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂) for a period sufficient for parasite development (e.g., 48-72 hours).

  • Quantification of Parasite Growth: a. After incubation, fix and stain the cells. b. Quantify the number of parasites per field of view using an inverted microscope or a fluorescence microscope if using fluorescently labeled antibodies. c. Alternatively, extract DNA from the wells and perform quantitative PCR (qPCR) to determine the parasite load.

  • Data Analysis: a. Calculate the percentage of inhibition of parasite growth for each drug concentration compared to the positive control. . Determine the IC₅₀ (the concentration of the drug that inhibits 50% of parasite growth).

Signaling Pathways and Mechanisms of Action

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit binding_site Binds to 16S rRNA on 30S Subunit This compound This compound (Aminoglycoside) This compound->binding_site misreading mRNA Misreading binding_site->misreading translocation_inhibition Inhibition of Translocation binding_site->translocation_inhibition defective_proteins Production of Defective Proteins misreading->defective_proteins Leads to cell_death Bacterial Cell Death translocation_inhibition->cell_death Contributes to protein_synthesis Protein Synthesis defective_proteins->cell_death Results in

Mandatory Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound/Paromomycin and bacterial or protozoal cultures.

  • Aseptic Techniques: Use strict aseptic techniques to prevent contamination of cultures and ensure the accuracy of results.

  • Waste Disposal: Dispose of all biological waste and contaminated materials according to institutional guidelines for biohazardous waste.

  • Storage: Store this compound/Paromomycin powder under recommended conditions, typically in a cool, dry, and dark place, to maintain its stability. Reconstituted solutions should be stored as recommended by the manufacturer or based on stability studies.

Disclaimer

These application notes and protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and institutional guidelines. The information provided is based on the current scientific literature, primarily on paromomycin, and may not be fully representative of the specific properties of this compound as an independent compound. Researchers should conduct their own validation studies.

References

Application Notes and Protocols for the Synthesis of Amphiphilic Paromamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and methodologies for the synthesis of amphiphilic derivatives of paromamine, a class of molecules with promising antibacterial properties. These compounds are of significant interest in the development of novel antibiotics to combat drug-resistant bacteria. The protocols outlined below are based on established synthetic strategies and include data on the biological activity of representative compounds.

Introduction

Aminoglycoside antibiotics, such as this compound, have long been a cornerstone in treating bacterial infections. However, the rise of antibiotic resistance necessitates the development of new therapeutic agents. One promising strategy is the synthesis of amphiphilic aminoglycoside derivatives. By attaching hydrophobic moieties to the hydrophilic this compound core, these new compounds can exhibit altered mechanisms of action, often targeting the bacterial membrane rather than the ribosome, which can overcome existing resistance mechanisms.[1][2][3] This document details the synthesis, purification, and characterization of these novel derivatives, along with their biological evaluation.

Synthetic Strategy Overview

The synthesis of amphiphilic this compound derivatives typically involves a multi-step process that includes the protection of reactive functional groups, selective modification, and subsequent deprotection. The general workflow is outlined below.

Synthesis_Workflow Start This compound Protection Per-N-Boc Protection Start->Protection Selective_Modification Selective O-Alkylation or N-Acylation of Hydroxyl/ Amino Groups Protection->Selective_Modification Boc-protected This compound Amphiphilic_Intermediate Amphiphilic this compound Intermediate Selective_Modification->Amphiphilic_Intermediate Deprotection Acid-mediated Boc Deprotection Amphiphilic_Intermediate->Deprotection Purification Purification by Chromatography Deprotection->Purification Final_Product Amphiphilic this compound Derivative Purification->Final_Product Mechanism_of_Action cluster_Amphiphilic Amphiphilic Aminoglycoside Action cluster_Traditional Traditional Aminoglycoside Action AAG Amphiphilic This compound Derivative Membrane Bacterial Cell Membrane AAG->Membrane Electrostatic & Hydrophobic Interactions Disruption Membrane Disruption & Permeabilization Membrane->Disruption Death1 Cell Lysis & Death Disruption->Death1 TAG This compound Ribosome Bacterial Ribosome (16S rRNA) TAG->Ribosome Binding Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Death2 Bacterial Cell Death Protein_Synthesis->Death2

References

Standard Operating Procedure for Paromamine Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting stability testing of Paromamine, an aminoglycoside antibiotic. The stability of a drug substance like this compound is a critical quality attribute that can impact its safety and efficacy. This SOP outlines the protocols for forced degradation studies and a stability-indicating analytical method to ensure the quality and shelf-life of this compound. The procedures described herein are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

This compound is a key structural component of Paromomycin and other aminoglycoside antibiotics and its stability profile is essential for the development of related drug products.[] Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing and validating a stability-indicating analytical method.[2][3]

Data Presentation: Summary of Stability Data

The following tables summarize the expected outcomes from the stability testing of this compound under various conditions. These tables should be populated with experimental data obtained by following the protocols outlined in this document.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionParametersDurationExpected this compound Purity (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hoursData to be generatedTo be identified
Base Hydrolysis 0.1 M NaOH, 60°C24 hoursData to be generatedTo be identified
Oxidative 3% H₂O₂, Room Temp24 hoursData to be generatedTo be identified
Photolytic ICH Q1B compliant lightAs per ICH Q1BData to be generatedTo be identified
Thermal 130°C (Solid State)24 hours~70% (based on Paromomycin data)[2][4]To be identified

Table 2: Long-Term Stability Testing of this compound

Storage ConditionTime PointThis compound Purity (%)Impurity Profile
25°C ± 2°C / 60% RH ± 5% RH 0 MonthsReport Initial PurityReport Initial Impurities
3 MonthsData to be generatedData to be generated
6 MonthsData to be generatedData to be generated
9 MonthsData to be generatedData to be generated
12 MonthsData to be generatedData to be generated
24 MonthsData to be generatedData to be generated

Table 3: Accelerated Stability Testing of this compound

Storage ConditionTime PointThis compound Purity (%)Impurity Profile
40°C ± 2°C / 75% RH ± 5% RH 0 MonthsReport Initial PurityReport Initial Impurities
1 MonthData to be generatedData to be generated
3 MonthsData to be generatedData to be generated
6 MonthsData to be generatedData to be generated

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are intended to generate degradation products to establish the stability-indicating nature of the analytical method.

3.1.1. General Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water).

3.1.2. Acid Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

3.1.3. Base Hydrolysis:

  • To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

3.1.4. Oxidative Degradation:

  • To 1 mL of the this compound stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

3.1.5. Photolytic Degradation:

  • Expose the this compound drug substance (solid state) and a solution (1 mg/mL in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping in aluminum foil and stored under the same temperature and humidity conditions.

  • After exposure, dissolve the solid sample and dilute both the solid and solution samples to a suitable concentration for analysis.

3.1.6. Thermal Degradation:

  • Place a known amount of solid this compound in a thermostatically controlled oven at 130°C for 24 hours. Based on studies of the closely related compound paromomycin, degradation is expected at this temperature.

  • After 24 hours, remove the sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) is recommended for the analysis of this compound and its degradation products, as aminoglycosides lack a strong UV chromophore.

3.2.1. Chromatographic Conditions:

  • Column: GRACE Alltima C18 (250mm × 4.6mm, 5 µm) or equivalent.

  • Mobile Phase: 0.2 M Trifluoroacetic acid in water: Acetonitrile (96:4, v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

    • Drift Tube Temperature: 45°C.

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

  • Injection Volume: 20 µL.

3.2.2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound reference standard at a concentration of 0.5 mg/mL in the mobile phase.

  • Sample Solution: Dilute the samples from the forced degradation and stability studies to an expected this compound concentration of 0.5 mg/mL with the mobile phase.

3.2.3. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method will be demonstrated by its ability to separate this compound from its degradation products generated during the forced degradation studies.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_stability Formal Stability Studies cluster_analysis Analysis Paromamine_API This compound API Paromamine_Solution This compound Solution (1 mg/mL) Paromamine_API->Paromamine_Solution Photolytic Photolytic (ICH Q1B) Paromamine_API->Photolytic Thermal Thermal (130°C, Solid) Paromamine_API->Thermal LongTerm Long-Term (25°C/60% RH) Paromamine_API->LongTerm Accelerated Accelerated (40°C/75% RH) Paromamine_API->Accelerated Acid Acid Hydrolysis (0.1M HCl, 60°C) Paromamine_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Paromamine_Solution->Base Oxidative Oxidative (3% H2O2, RT) Paromamine_Solution->Oxidative Paromamine_Solution->Photolytic HPLC_ELSD Stability-Indicating HPLC-ELSD Method Acid->HPLC_ELSD Base->HPLC_ELSD Oxidative->HPLC_ELSD Photolytic->HPLC_ELSD Thermal->HPLC_ELSD LongTerm->HPLC_ELSD Accelerated->HPLC_ELSD Data_Analysis Data Analysis and Reporting HPLC_ELSD->Data_Analysis

Caption: Workflow for this compound stability testing.

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound under various stress conditions. The actual degradation products need to be identified through techniques like LC-MS.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation This compound This compound Hydrolysis_Product Hydrolysis Product(s) (e.g., cleavage of glycosidic bond) This compound->Hydrolysis_Product Acid/Base Oxidation_Product Oxidation Product(s) (e.g., oxidation of amino or hydroxyl groups) This compound->Oxidation_Product H₂O₂ Photolytic_Product Photolytic Product(s) This compound->Photolytic_Product Light Thermal_Product Thermal Product(s) This compound->Thermal_Product Heat

Caption: Hypothetical degradation pathways of this compound.

References

Application Notes and Protocols for Determining Paromamine's Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine is an aminoglycoside antibiotic with potential applications in the development of new antimicrobial agents. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its in vitro potency against relevant bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique in clinical microbiology.

The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for aminoglycoside susceptibility testing. Adherence to these standardized methods is crucial for generating accurate, reproducible, and comparable data.

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of a range of concentrations. Following incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription
This compound Sulfate Analytical grade
Bacterial Strains Quality control (QC) strains: Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Staphylococcus aureus ATCC® 29213™. Test isolates as required.
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA) or other suitable non-selective agar.
Reagents Sterile deionized water, 0.9% sterile saline.
Consumables Sterile 96-well microtiter plates (U-bottom), sterile reagent reservoirs, multichannel pipettes and sterile tips, sterile serological pipettes, sterile culture tubes, sterile inoculation loops or swabs.
Equipment Biosafety cabinet, incubator (35°C ± 2°C), spectrophotometer or McFarland standards, vortex mixer, micropipettes.

Experimental Protocols

Preparation of this compound Stock Solution

This compound sulfate is soluble in water.

  • Calculate the required amount: Based on the desired highest concentration to be tested and the required volume, calculate the mass of this compound sulfate needed. Account for the purity and potency of the compound.

  • Dissolution: Aseptically weigh the calculated amount of this compound sulfate and dissolve it in sterile deionized water to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in aliquots at -20°C or lower. Aminoglycosides are generally stable in aqueous solution when stored frozen.

Preparation of Bacterial Inoculum
  • Subculture: From a stock culture, streak the QC strains and test isolates onto separate TSA plates to obtain isolated colonies. Incubate at 35°C ± 2°C for 18-24 hours.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the agar plate.

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline.

  • Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

  • Final Inoculum Preparation: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the standardized suspension into the final test volume.

Broth Microdilution Assay
  • Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column.

  • Serial Dilution: Add 100 µL of the working this compound solution (at twice the desired highest final concentration) to the first well of each row. Perform a twofold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in 50 µL of varying this compound concentrations in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the this compound concentrations to their final desired values.

  • Controls:

    • Growth Control: One well containing 100 µL of inoculated CAMHB without this compound.

    • Sterility Control: One well containing 100 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results
  • Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) from the bottom. The sterility control should show no growth, and the growth control should show distinct turbidity.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Data Presentation

Table 2: Example of MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)
E. coli ATCC® 25922™[Insert Observed MIC]
P. aeruginosa ATCC® 27853™[Insert Observed MIC]
S. aureus ATCC® 29213™[Insert Observed MIC]
Test Isolate 1[Insert Observed MIC]
Test Isolate 2[Insert Observed MIC]

Quality Control

Regularly performing the MIC assay with standard QC strains is essential to ensure the accuracy and reproducibility of the results.

Table 3: Quality Control Strains and Expected MIC Ranges for Common Aminoglycosides (for reference)

QC StrainAminoglycosideExpected MIC Range (µg/mL) - CLSI
E. coli ATCC® 25922™Gentamicin0.25 - 1
Tobramycin0.25 - 1
Amikacin1 - 4
P. aeruginosa ATCC® 27853™Gentamicin0.5 - 2
Tobramycin0.25 - 1
Amikacin1 - 4
S. aureus ATCC® 29213™Gentamicin0.12 - 0.5
Tobramycin0.12 - 0.5
Kanamycin1 - 4

Note: As of the date of this document, specific CLSI or EUCAST quality control ranges for this compound have not been established. It is therefore crucial for each laboratory to establish its own internal quality control ranges for this compound. This can be achieved by performing at least 20 independent MIC determinations for each QC strain and calculating the mean and standard deviation. The acceptable range can then be defined (e.g., mean ± 2 standard deviations).

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate plate_prep Prepare 96-Well Plate with CAMHB plate_prep->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Read Results for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

MIC_Principle high High no_growth No Growth high->no_growth medium Medium inhibited_growth Inhibited Growth medium->inhibited_growth low Low full_growth Full Growth low->full_growth No Inhibition zero Zero (Growth Control) zero->full_growth

Caption: Principle of Minimum Inhibitory Concentration (MIC).

Application Notes and Protocols for the Conjugation of Paromamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine is a key structural component of the aminoglycoside antibiotic paromomycin and related compounds. Its multiple amine and hydroxyl groups offer various points for chemical modification, making it an attractive scaffold for conjugation to other molecules. This conjugation can be leveraged to enhance its therapeutic properties, develop targeted drug delivery systems, create molecular probes for biological studies, or immobilize it on surfaces for various applications.

These application notes provide a detailed overview of several common techniques for conjugating this compound to other molecules. Each section includes the chemical principles, detailed experimental protocols, and key considerations for successful conjugation.

Key Conjugation Chemistries

Several chemical strategies can be employed to conjugate this compound, primarily targeting its reactive amine groups. The choice of method depends on the nature of the molecule to be conjugated, the desired stability of the linkage, and the need for regioselectivity. The most common approaches include:

  • Amide Bond Formation via Activated Esters (NHS Ester Chemistry): A widely used method for coupling molecules containing primary amines with carboxylic acids.

  • Amide Bond Formation via Carbodiimide Chemistry (EDC/NHS): A versatile "zero-length" crosslinking method for forming amide bonds between amines and carboxylic acids.

  • Reductive Amination: A method to form a stable carbon-nitrogen bond between an amine and an aldehyde or ketone.

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry": A highly efficient and specific reaction for linking molecules functionalized with alkyne and azide groups.

  • Solid-Phase Peptide Synthesis (SPPS) Approach: A more complex but powerful method for the controlled, site-specific conjugation of this compound to peptides, often involving protecting group chemistry.

The following sections provide detailed protocols for these methods.

Amide Bond Formation via N-Hydroxysuccinimide (NHS) Ester Chemistry

This method involves the reaction of an amine-reactive NHS ester with one of the primary amine groups of this compound to form a stable amide bond. The molecule to be conjugated must possess a carboxylic acid group that is pre-activated as an NHS ester.

Experimental Protocol: Conjugation of an NHS Ester-Activated Molecule to this compound

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 10-20 mg/mL.

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently vortexing the this compound solution, slowly add a 5-10 fold molar excess of the dissolved NHS ester.

    • Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle agitation. Protect from light if the NHS ester is fluorescent.

  • Purification:

    • Separate the this compound conjugate from unreacted NHS ester and byproducts using a size-exclusion chromatography column pre-equilibrated with deionized water or a suitable buffer.

    • Monitor the elution profile by UV-Vis spectroscopy or other appropriate methods.

    • Pool the fractions containing the purified conjugate.

  • Lyophilization: Freeze-dry the purified conjugate solution to obtain the final product as a powder.

  • Characterization: Confirm the successful conjugation and purity of the product using techniques such as ¹H NMR, Mass Spectrometry (MS), and HPLC.

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Ratio (NHS Ester:this compound)5:1 to 10:1General Protocol
Reaction Time1 - 2 hoursGeneral Protocol
Reaction pH8.3 - 8.5General Protocol
Typical YieldVariable (dependent on reactants)N/A

Diagram of NHS Ester Conjugation Workflow:

NHS_Ester_Conjugation This compound This compound Solution (pH 8.3-8.5) Reaction Conjugation Reaction (RT, 1-2h) This compound->Reaction NHS_Ester NHS Ester Solution (in DMF/DMSO) NHS_Ester->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Lyophilization Lyophilization Purification->Lyophilization Product This compound Conjugate Lyophilization->Product

Caption: Workflow for conjugating an NHS ester to this compound.

Amide Bond Formation via EDC/NHS Chemistry

This "zero-length" crosslinking method activates the carboxylic acid group of the molecule to be conjugated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate, which then reacts with an amine group on this compound.

Experimental Protocol: EDC/NHS Coupling of a Carboxylic Acid to this compound

Materials:

  • This compound

  • Molecule with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal ultrafiltration units

  • Lyophilizer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add a 2-4 fold molar excess of EDC and NHS (or Sulfo-NHS for improved solubility).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to this compound:

    • Dissolve this compound in the Coupling Buffer.

    • Add the activated carboxylic acid solution to the this compound solution. A 10-20 fold molar excess of the activated molecule to this compound is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 20-50 mM to stop the reaction.

  • Purification:

    • Remove unreacted reagents and byproducts by dialysis against deionized water or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

  • Lyophilization: Lyophilize the purified conjugate to obtain a solid product.

  • Characterization: Analyze the conjugate by ¹H NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Ratio (EDC/NHS:Carboxylic Acid)2:1 to 4:1General Protocol
Molar Ratio (Activated Molecule:this compound)10:1 to 20:1General Protocol
Activation pH4.5 - 6.0General Protocol
Coupling pH7.2 - 7.5General Protocol
Reaction Time2 - 4 hoursGeneral Protocol
Typical YieldVariableN/A

Diagram of EDC/NHS Conjugation Workflow:

EDC_NHS_Conjugation Carboxylic_Acid Carboxylic Acid Molecule (in MES buffer, pH 4.5-6.0) Activation Activation (RT, 15-30 min) Carboxylic_Acid->Activation EDC_NHS EDC and NHS EDC_NHS->Activation Activated_Molecule NHS Ester Intermediate Activation->Activated_Molecule Conjugation Conjugation (RT, 2-4h) Activated_Molecule->Conjugation This compound This compound Solution (in PBS, pH 7.2-7.5) This compound->Conjugation Purification Purification (Dialysis/Ultrafiltration) Conjugation->Purification Product This compound Conjugate Purification->Product

Caption: Two-step workflow for EDC/NHS-mediated conjugation to this compound.

Reductive Amination

This method forms a stable secondary amine linkage by reacting this compound with an aldehyde or ketone-containing molecule to form an intermediate imine (Schiff base), which is then reduced by a mild reducing agent.

Experimental Protocol: Reductive Amination of an Aldehyde with this compound

Materials:

  • This compound

  • Aldehyde- or ketone-containing molecule

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Buffer: 0.1 M HEPES or Phosphate buffer, pH 6.5-7.5

  • Methanol or other suitable organic co-solvent (if needed for solubility)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Lyophilizer

Procedure:

  • Reaction Setup:

    • Dissolve this compound and a 1.5 to 3-fold molar excess of the aldehyde/ketone-containing molecule in the reaction buffer. If solubility is an issue, a co-solvent like methanol can be used.

  • Imine Formation and Reduction:

    • Add a 2 to 5-fold molar excess of the reducing agent (NaBH₃CN or NaBH(OAc)₃) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

  • Purification:

    • Purify the conjugate by extensive dialysis against deionized water or by using centrifugal ultrafiltration to remove unreacted starting materials and reducing agent byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain the final conjugate.

  • Characterization: Confirm the structure and purity of the conjugate using ¹H NMR and Mass Spectrometry.

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Ratio (Aldehyde:this compound)1.5:1 to 3:1General Protocol
Molar Ratio (Reducing Agent:this compound)2:1 to 5:1General Protocol
Reaction pH6.5 - 7.5General Protocol
Reaction Time12 - 24 hoursGeneral Protocol
Typical YieldVariableN/A

Diagram of Reductive Amination Workflow:

Reductive_Amination This compound This compound Reaction_Mix Reaction Mixture (pH 6.5-7.5) This compound->Reaction_Mix Aldehyde Aldehyde/Ketone Molecule Aldehyde->Reaction_Mix Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reaction_Mix Reaction Reductive Amination (RT, 12-24h) Reaction_Mix->Reaction Purification Purification (Dialysis/Ultrafiltration) Reaction->Purification Product This compound Conjugate Purification->Product

Caption: One-pot workflow for reductive amination with this compound.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click Chemistry"

This highly efficient and specific reaction requires the this compound to be functionalized with either an alkyne or an azide group, and the molecule to be conjugated with the corresponding reactive partner. The reaction forms a stable triazole linkage.

Protocol 4A: Functionalization of this compound with an Alkyne Group

Materials:

  • This compound

  • Propargyl bromide or an alkyne-containing NHS ester

  • Base (e.g., Triethylamine, DIEA)

  • Solvent (e.g., DMF, DMSO)

  • Silica gel for column chromatography

Procedure:

  • Reaction:

    • Dissolve this compound in the chosen solvent.

    • Add a slight molar excess of the alkyne-functionalizing reagent and the base.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Purification:

    • Purify the alkyne-functionalized this compound by silica gel column chromatography.

  • Characterization: Confirm the structure by ¹H NMR and Mass Spectrometry.

Protocol 4B: CuAAC Conjugation

Materials:

  • Alkyne-functionalized this compound

  • Azide-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water, DMF)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-functionalized this compound and a slight molar excess of the azide-functionalized molecule in the solvent system.

  • Catalyst Addition:

    • Add a catalytic amount of copper(II) sulfate (1-5 mol%) and a slight excess of sodium ascorbate (5-10 mol%) to the reaction mixture.

  • Reaction:

    • Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this time.

  • Purification:

    • Purify the conjugate by precipitation, dialysis, or chromatography, depending on the properties of the product.

  • Characterization: Confirm the formation of the triazole linkage and the final product structure by ¹H NMR and Mass Spectrometry.

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Ratio (Alkyne:Azide)1:1.1 to 1:1.5General Protocol
Copper(II) Sulfate1 - 5 mol%General Protocol
Sodium Ascorbate5 - 10 mol%General Protocol
Reaction Time1 - 4 hoursGeneral Protocol
Typical Yield> 90%General Protocol

Diagram of Click Chemistry Workflow:

Click_Chemistry cluster_0 Functionalization cluster_1 CuAAC Reaction This compound This compound Alkyne_this compound Alkyne_this compound This compound->Alkyne_this compound + Alkyne Reagent Reaction Click Reaction (RT, 1-4h) Alkyne_this compound->Reaction Alkyne Molecule_X Molecule_X Azide_Molecule_X Azide_Molecule_X Molecule_X->Azide_Molecule_X + Azide Reagent Azide_Molecule_X->Reaction Azide Purification Purification Reaction->Purification Purification Catalyst CuSO₄ / Na Ascorbate Catalyst->Reaction Product Product Purification->Product This compound Conjugate

Caption: General workflow for CuAAC "click" conjugation with this compound.

Solid-Phase Synthesis for Peptide Conjugation

This advanced method allows for the site-specific conjugation of this compound to a peptide during its synthesis on a solid support. It requires the use of protecting groups on this compound to ensure that only the desired amine group reacts.

Experimental Protocol: On-Resin Conjugation of Protected this compound to a Peptide

This protocol is adapted from the synthesis of a paromomycin-Tat peptide conjugate and involves several protection and deprotection steps.

Materials:

  • Fmoc-Rink amide resin

  • Fmoc-protected amino acids

  • HBTU, DIEA

  • Piperidine in DMF

  • Selectively protected this compound derivative (e.g., with Boc-protected amines and acetylated hydroxyls)

  • TFA cleavage cocktail (e.g., TFA/H₂O/TIS)

  • HPLC for purification

Procedure:

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on the Fmoc-Rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • Incorporate an amino acid with an orthogonal protecting group (e.g., Fmoc-Asp(O-2-PhiPr)-OH) at the desired conjugation site.

  • Selective Deprotection:

    • Selectively deprotect the side chain of the conjugation-site amino acid on the resin.

  • On-Resin Coupling of this compound:

    • Swell the resin in DMF.

    • Add a solution of the selectively protected this compound derivative (4 eq), HBTU (4 eq), and DIEA (8 eq) in DMF to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Deprotection of this compound:

    • Remove the protecting groups from the conjugated this compound on-resin (e.g., NaOMe for acetyl groups, followed by TFA for Boc groups).

  • Cleavage and Global Deprotection:

    • Cleave the conjugate from the resin and remove any remaining side-chain protecting groups using a TFA cleavage cocktail.

  • Purification:

    • Purify the crude conjugate by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final this compound-peptide conjugate by analytical HPLC and Mass Spectrometry.

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Ratio (Protected this compound:Resin)4:1[1]
Coupling Time2 hours[1]
Overall Yield (from starting PMM)~25% (for a multi-step synthesis)[1]

Diagram of Solid-Phase Conjugation Workflow:

SPPS_Conjugation Resin Solid Support Resin SPPS Peptide Synthesis (Fmoc-SPPS) Resin->SPPS Deprotection Selective Side-Chain Deprotection SPPS->Deprotection Coupling On-Resin Coupling with Protected this compound Deprotection->Coupling Paromamine_Deprotection On-Resin this compound Deprotection Coupling->Paromamine_Deprotection Cleavage Cleavage from Resin & Global Deprotection Paromamine_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Product This compound-Peptide Conjugate Purification->Product

Caption: Workflow for solid-phase synthesis of a this compound-peptide conjugate.

Characterization of this compound Conjugates

Successful conjugation should be confirmed using appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the formation of new covalent bonds and the overall structure of the conjugate. The appearance of characteristic signals from both this compound and the conjugated molecule, and shifts in the signals of the atoms at the conjugation site, provide strong evidence of successful coupling.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are used to determine the molecular weight of the conjugate, confirming the addition of the second molecule to the this compound scaffold.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the final conjugate and for separating it from starting materials and byproducts. A shift in retention time compared to the starting materials is indicative of a successful reaction.

Conclusion

The conjugation of this compound to other molecules is a versatile strategy for the development of novel therapeutics, diagnostics, and research tools. The choice of conjugation chemistry should be carefully considered based on the specific application, the reactivity of the molecules involved, and the desired properties of the final conjugate. The protocols provided in these application notes offer a starting point for researchers to develop their own specific conjugation strategies for this valuable molecular scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Paromamine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Paromamine chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for overcoming low yields in the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Troubleshooting Guide: Overcoming Low Yields

This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low Yield in the Glycosylation of 2-Deoxystreptamine

  • Question: My Koenigs-Knorr glycosylation reaction to couple the protected glycosyl donor with 2-deoxystreptamine is resulting in a low yield of the desired pseudodisaccharide. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the glycosylation step are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Moisture and Purity of Reactants: The Koenigs-Knorr reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The purity of the glycosyl donor, the 2-deoxystreptamine derivative, and the solvent is critical. Impurities can quench the promoter or lead to side reactions.

    • Promoter Activity: The choice and quality of the heavy metal salt promoter (e.g., silver carbonate, silver triflate, mercuric cyanide) are crucial.[1] Ensure the promoter is fresh and has not been deactivated by improper storage. The amount of promoter may also need optimization.

    • Reaction Temperature: Glycosylation reactions are often temperature-sensitive.[2] Many reactions are initiated at low temperatures (e.g., -78°C) and allowed to warm slowly to room temperature. Maintaining a constant, optimized temperature may minimize the formation of side products.

    • Protecting Groups: The nature of the protecting groups on both the glycosyl donor and the 2-deoxystreptamine can significantly influence the reactivity and stereoselectivity of the reaction.[3] For instance, ester-based protecting groups at the C2 position of the glycosyl donor can provide anchimeric assistance, favoring the formation of the desired 1,2-trans glycosidic bond.[1]

    • Side Reactions: Common side reactions include the formation of orthoesters, hydrolysis of the glycosyl donor, and elimination products. Performing the reaction under strictly anhydrous conditions and optimizing the reaction time and temperature can help minimize these.

Issue 2: Difficulties in the Removal of Protecting Groups (Deprotection)

  • Question: I am experiencing low yields or product degradation during the deprotection step to obtain the final this compound product. What are the best strategies to avoid this?

  • Answer: The deprotection of the multiple amino and hydroxyl groups in the this compound precursor is a critical step where yield can be compromised.

    • Orthogonal Protecting Group Strategy: The most effective approach is to use an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[3] For example, using acid-labile protecting groups for hydroxyls and base-labile or hydrogenolysis-cleavable groups for amines allows for sequential and selective deprotection.

    • Incomplete Deprotection: Monitor the deprotection reaction carefully by TLC or LC-MS to ensure complete removal of all protecting groups. Incomplete deprotection will lead to a mixture of partially protected products, complicating purification and reducing the yield of the final compound.

    • Product Degradation: Harsh deprotection conditions (e.g., strong acids or bases, prolonged reaction times) can lead to the degradation of the this compound backbone. It is crucial to use the mildest conditions possible for each deprotection step and to carefully control the reaction time.

    • Purification Post-Deprotection: The crude product after deprotection will likely contain residual reagents and cleaved protecting groups. Purification by ion-exchange chromatography is often necessary to isolate the pure this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for this compound synthesis?

    • A1: this compound can be synthesized through several routes. A common laboratory-scale approach involves the glycosylation of a suitably protected 2-deoxystreptamine derivative with a protected glucosamine donor. Alternatively, this compound can be obtained by the controlled hydrolysis of the antibiotic paromomycin.

  • Q2: What are the key challenges in the stereoselective synthesis of the α-glycosidic linkage in this compound?

    • A2: The formation of the α-glycosidic linkage is a significant challenge. The stereochemical outcome of the glycosylation reaction is influenced by the protecting group at the C2 position of the glycosyl donor, the choice of solvent, and the reaction temperature. The use of a non-participating protecting group at C2 (e.g., an ether) is generally required to favor the α-anomer, but this can often lead to a mixture of anomers.

  • Q3: How can I purify the final this compound product?

    • A3: Due to its poly-amino nature, this compound is a basic and highly polar molecule. Cation-exchange chromatography is a highly effective method for its purification. The crude product is loaded onto the column in a low ionic strength buffer, and the bound this compound is then eluted with a gradient of increasing salt concentration or a change in pH.

  • Q4: Are there any specific side products to watch out for during the synthesis?

    • A4: During the glycosylation step, the formation of the β-anomer is a common side product. Additionally, if the protecting group strategy is not robust, side reactions such as acylation or alkylation of unintended hydroxyl or amino groups can occur. During deprotection, incomplete removal of protecting groups can lead to a complex mixture of products.

Data Presentation

Table 1: Example of Reaction Conditions for Koenigs-Knorr Glycosylation in Aminoglycoside Synthesis

Glycosyl DonorGlycosyl AcceptorPromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Per-O-acetyl-α-D-glucopyranosyl bromideProtected 2-deoxystreptamineAg₂CO₃DichloromethaneRoom Temp24~40-60General Koenigs-Knorr Conditions
N-Dinitrophenyl acetobromoglucosamineN,N'-Dinitrophenyl deoxystreptamineHg(CN)₂, HgBr₂NitromethaneRoom Temp48Not specifiedUmezawa, 1966
Trichloroacetimidate DonorProtected 2-deoxystreptamineTMSOTfDichloromethane-40 to 02~70-85General Trichloroacetimidate Glycosylation

Note: The yields are indicative and can vary significantly based on the specific protecting groups and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Koenigs-Knorr Glycosylation (Adapted from Umezawa, 1966)

This protocol outlines the key steps based on the original synthesis and incorporates modern safety and purification practices.

  • Protection of 2-Deoxystreptamine:

    • React 2-deoxystreptamine with a suitable protecting group reagent (e.g., dinitrofluorobenzene in the presence of a base) to protect the amino groups. This is a critical step to ensure regioselective glycosylation.

    • Purify the protected 2-deoxystreptamine by column chromatography.

  • Preparation of the Glycosyl Donor:

    • Prepare the N-protected and O-acetylated glycosyl bromide from the corresponding protected glucosamine derivative.

  • Koenigs-Knorr Glycosylation:

    • Dissolve the protected 2-deoxystreptamine and the glycosyl donor in an anhydrous aprotic solvent such as nitromethane or dichloromethane under an inert atmosphere.

    • Add the promoter (e.g., a mixture of mercuric cyanide and mercuric bromide, or silver carbonate) portion-wise at room temperature.

    • Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture to remove the insoluble salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the protected this compound.

  • Deprotection:

    • Remove the O-acetyl groups under basic conditions (e.g., Zemplén deacetylation with a catalytic amount of sodium methoxide in methanol).

    • Remove the N-protecting groups. For dinitrophenyl groups, this can be achieved by treatment with methanolic ammonia followed by hydrolysis with an anion-exchange resin.

    • Monitor each deprotection step by TLC or LC-MS.

  • Final Purification:

    • Purify the final this compound product using cation-exchange chromatography. Elute with a gradient of aqueous ammonia or a salt solution (e.g., NaCl).

    • Desalt the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

Visualizations

Paromamine_Synthesis_Workflow cluster_protection Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection cluster_purification Purification 2-DOS 2-Deoxystreptamine Protected_2-DOS Protected 2-Deoxystreptamine 2-DOS->Protected_2-DOS Protecting Group (e.g., DNP) Protected_this compound Protected This compound Protected_2-DOS->Protected_this compound Glycosyl_Donor Protected Glucosamine Donor Glycosyl_Donor->Protected_this compound Koenigs-Knorr (Promoter) Paromamine_Crude Crude This compound Protected_this compound->Paromamine_Crude Sequential Deprotection Pure_this compound Pure This compound Paromamine_Crude->Pure_this compound Ion-Exchange Chromatography

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Glycosylation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Glycosylation Yield Moisture Moisture/ Impure Reagents Low_Yield->Moisture Promoter Inactive Promoter Low_Yield->Promoter Temperature Suboptimal Temperature Low_Yield->Temperature Protecting_Groups Inefficient Protecting Groups Low_Yield->Protecting_Groups Side_Reactions Side Reactions Low_Yield->Side_Reactions Dry_Reagents Use Anhydrous Conditions & Pure Reagents Moisture->Dry_Reagents Fresh_Promoter Use Fresh/ Optimized Promoter Promoter->Fresh_Promoter Optimize_Temp Optimize Temperature Profile Temperature->Optimize_Temp Change_PG Modify Protecting Groups Protecting_Groups->Change_PG Control_Conditions Adjust Time/ Concentration Side_Reactions->Control_Conditions

Caption: Troubleshooting logic for low yield in glycosylation.

References

Technical Support Center: Paromamine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paromamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound, an aminoglycoside antibiotic, in aqueous solutions is primarily influenced by several factors:

  • pH: Like most aminoglycosides, this compound's stability is pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of its glycosidic bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions. This compound has been shown to be stable up to 120°C for 24 hours but exhibits significant degradation at 130°C.

  • Oxidation: The amino groups in the this compound structure are susceptible to oxidation, which can lead to degradation.

  • Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation products of this compound are not extensively documented in publicly available literature, the primary degradation pathways for aminoglycosides are generally understood to be:

  • Hydrolysis: Cleavage of the glycosidic linkages under acidic or basic conditions is a common degradation route. This would break down this compound into its constituent amino sugar and deoxystreptamine rings.

  • Oxidation: Oxidation of the amine functionalities can occur, potentially leading to the formation of various oxidation products.

Q3: What is the recommended storage condition for this compound aqueous solutions?

A3: To ensure stability, it is recommended to store this compound aqueous solutions at refrigerated temperatures (2-8°C) and protected from light. The pH of the solution should be maintained within a range that minimizes hydrolysis, typically near neutral pH, although the optimal pH for this compound stability has not been definitively established. For short-term storage, this compound sulfate has been reported to be stable in water for at least 8 hours at room temperature.

Q4: How can I analyze the stability of my this compound solution?

A4: A stability-indicating analytical method is crucial for assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique. Due to this compound's lack of a UV chromophore, derivatization is often required for UV detection. Alternative detection methods include Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). A validated stability-indicating method should be able to separate the intact this compound from all potential degradation products.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Loss of Potency or Activity in my this compound solution. 1. Degradation due to improper pH: The pH of your solution may be too acidic or too alkaline, leading to hydrolysis. 2. Thermal Degradation: The solution might have been exposed to high temperatures during preparation or storage. 3. Oxidative Degradation: The solution may have been exposed to oxidizing agents or atmospheric oxygen over time. 4. Photodegradation: Exposure to light, especially UV, could be causing degradation.1. Verify and Adjust pH: Measure the pH of your solution. If it is outside the optimal range (typically near neutral for aminoglycosides), prepare a fresh solution using a suitable buffer. 2. Control Temperature: Prepare and store solutions at recommended temperatures (refrigerated for long-term). Avoid autoclaving unless stability at high temperatures has been confirmed. 3. Minimize Oxidation: Use degassed solvents for solution preparation. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. 4. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
Appearance of unknown peaks in my HPLC chromatogram. 1. Formation of Degradation Products: The new peaks are likely degradation products of this compound. 2. Contamination: The new peaks could be from a contaminated solvent, buffer component, or glassware.1. Perform Forced Degradation Studies: To confirm if the new peaks are degradation products, perform forced degradation studies (see Experimental Protocols section). This will help in identifying the degradation products and confirming the stability-indicating nature of your analytical method. 2. Analyze Blanks: Inject your solvent and buffer blanks to rule out contamination. Ensure all glassware is thoroughly cleaned.
Precipitation or cloudiness in the this compound solution. 1. Solubility Issues: The concentration of this compound may have exceeded its solubility at the given pH and temperature. The solubility of aminoglycosides can be pH-dependent. 2. Formation of Insoluble Degradation Products: Some degradation products might be less soluble than the parent compound.1. Check Solubility Limits: Review the solubility of this compound at the pH of your solution. You may need to adjust the concentration or the pH. A solubility study as a function of pH is recommended. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is this compound or a degradation product.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

ParameterConditionEffect on StabilityReference
Temperature Up to 120°C (24 hours)Stable
130°C (24 hours)~30% loss of biological activity
pH Acidic or AlkalinePotential for hydrolysis of glycosidic bondsGeneral knowledge on aminoglycosides
Oxidation Presence of oxidizing agentsPotential for degradation of amino groupsGeneral knowledge on aminoglycosides
Light UV exposurePotential for photolytic degradationGeneral knowledge on drug stability
Aqueous Solution Room TemperatureStable for at least 8 hours (as sulfate salt)-

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound powder at 130°C for 24 hours and then dissolve it in the solvent.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples, including a control (unstressed) sample, using a suitable HPLC method.

    • Compare the chromatograms to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.

  • Column Selection: A C18 column is commonly used for the analysis of polar compounds like this compound.

  • Mobile Phase: A common mobile phase for underivatized aminoglycosides is a low concentration of a volatile acid (e.g., trifluoroacetic acid) in water and acetonitrile.

  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Suitable for non-volatile analytes that do not have a UV chromophore.

    • MS (Mass Spectrometry): Provides high sensitivity and specificity and can aid in the identification of degradation products.

    • UV Detection with Derivatization: Pre-column or post-column derivatization with a UV-active agent can be employed.

  • Method Validation: Validate the method according to ICH guidelines, including specificity (separation of this compound from degradation products), linearity, accuracy, precision, and robustness.

Mandatory Visualization

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 130°C) start->thermal photo Photodegradation (UV light, RT) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize if applicable hplc HPLC Analysis (with ELSD or MS) sampling->hplc neutralize->hplc compare Compare Chromatograms hplc->compare end Identify Degradation Products & Validate Stability-Indicating Method compare->end Hypothetical_Degradation_Pathway Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation This compound This compound Hydrolysis_Products Cleavage of Glycosidic Bonds (e.g., Aminosugars + Deoxystreptamine) This compound->Hydrolysis_Products H⁺ or OH⁻ Oxidation_Products Oxidation of Amino Groups This compound->Oxidation_Products [O]

Technical Support Center: Optimizing Reaction Conditions for Paromamine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of paromamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the acylation of this compound?

A1: The most critical parameters for successful acylation of this compound are:

  • Choice of Acylating Agent: The reactivity of the acylating agent (e.g., acyl chloride, anhydride) will significantly impact the reaction rate and selectivity.

  • Stoichiometry: The molar ratio of the acylating agent to this compound is crucial. An excess of the acylating agent may be required to ensure complete derivatization, but a large excess can lead to side reactions and complicate purification.

  • Solvent: The choice of solvent affects the solubility of reagents and can influence the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

  • Temperature: Temperature influences the reaction kinetics. While higher temperatures can speed up the reaction, they may also lead to degradation of the starting material or product. Reactions are often started at a lower temperature (e.g., 0 °C) and gradually warmed to room temperature.

  • pH/Base: For acylations, a base is often required to neutralize the acid byproduct and to deprotonate the amine groups of this compound, increasing their nucleophilicity. The choice and amount of base (e.g., triethylamine, pyridine) should be carefully optimized.

Q2: How can I achieve selective derivatization of one amino group over the others on the this compound scaffold?

A2: Achieving selective derivatization of the amino groups on this compound is a significant challenge due to their similar reactivity. Strategies to achieve selectivity include:

  • Use of Protecting Groups: A common strategy involves the use of orthogonal protecting groups to selectively block certain amino groups while leaving the desired one available for reaction.[1] This requires additional synthesis steps for protection and deprotection.

  • Enzyme-Catalyzed Reactions: In some cases, enzymes can provide high regioselectivity that is difficult to achieve with traditional chemical methods.

  • Kinetic Control: Under carefully controlled conditions (e.g., low temperature, slow addition of a less reactive acylating agent), it may be possible to exploit subtle differences in the nucleophilicity of the amino groups to achieve a degree of selective derivatization.

Q3: What are common challenges in the glycosylation of this compound?

A3: Glycosylation of this compound presents several challenges:

  • Stereoselectivity: Controlling the stereochemistry of the newly formed glycosidic bond (α vs. β) is a primary challenge in glycosylation reactions.

  • Protecting Group Strategy: The multiple hydroxyl and amino groups on this compound necessitate a robust protecting group strategy to ensure the glycosylation occurs at the desired position.

  • Activation of the Glycosyl Donor: The choice of activating agent for the glycosyl donor (e.g., thioglycoside, trichloroacetimidate) is critical for achieving good yields and stereoselectivity.

  • Purification: The polarity of glycosylated products and the presence of multiple isomers can make purification by chromatography challenging.

Troubleshooting Guides

Problem 1: Low Yield of Acylated this compound
Potential Cause Suggested Solution
Incomplete reaction.- Increase the reaction time. - Increase the reaction temperature. - Increase the molar ratio of the acylating agent.
Degradation of starting material or product.- Lower the reaction temperature. - Use a milder acylating agent. - Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Poor solubility of reagents.- Test different solvents or solvent mixtures.
Inefficient activation of the amine.- Optimize the type and amount of base used.
Problem 2: Formation of Multiple Products in Acylation
Potential Cause Suggested Solution
Multiple reactive sites (amino and hydroxyl groups).- Employ a protecting group strategy to block unwanted reactive sites.
Over-acylation.- Reduce the molar ratio of the acylating agent. - Add the acylating agent slowly to the reaction mixture. - Lower the reaction temperature.
Epimerization.- Use milder reaction conditions (temperature, base).
Problem 3: Difficult Purification of this compound Derivatives
Potential Cause Suggested Solution
Product is highly polar.- Use reversed-phase chromatography. - Consider ion-exchange chromatography if the product is charged.
Co-elution of product with byproducts or starting material.- Optimize the chromatographic conditions (solvent gradient, column type). - Consider a different purification technique, such as precipitation or crystallization.
Presence of multiple isomers.- Improve the selectivity of the reaction to favor the formation of a single isomer. - Use a high-resolution chromatographic technique for separation.

Experimental Protocols

General Protocol for Acylation of this compound
  • Protection of Amino Groups (Optional but Recommended for Selectivity):

    • Dissolve this compound in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium carbonate) and the protecting group reagent (e.g., Boc anhydride for Boc protection).

    • Stir the reaction at room temperature until the protection is complete (monitored by TLC or LC-MS).

    • Isolate the protected this compound by extraction and purify by column chromatography.

  • Acylation Reaction:

    • Dissolve the (protected) this compound in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base (e.g., triethylamine, 3-5 equivalents).

    • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equivalents) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if applicable):

    • Dissolve the purified, protected product in a suitable solvent (e.g., DCM).

    • Add the deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the final acylated this compound derivative.

General Protocol for Glycosylation of a Protected this compound Derivative
  • Preparation of Protected this compound Acceptor:

    • Start with a selectively protected this compound derivative where only the desired hydroxyl group for glycosylation is free.

  • Glycosylation Reaction:

    • Dissolve the protected this compound acceptor and the glycosyl donor (e.g., a thioglycoside or trichloroacetimidate, 1.2-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile) under an inert atmosphere.

    • Add a molecular sieve to ensure anhydrous conditions.

    • Cool the reaction mixture to the appropriate temperature (e.g., -78 °C to 0 °C).

    • Add the activating agent (e.g., N-iodosuccinimide (NIS) and triflic acid (TfOH) for a thioglycoside donor, or trimethylsilyl triflate (TMSOTf) for a trichloroacetimidate donor).

    • Stir the reaction at low temperature and allow it to slowly warm to room temperature over several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a base (e.g., triethylamine or pyridine).

    • Filter off the molecular sieves and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Deprotection:

    • Perform a series of deprotection steps to remove the protecting groups from the sugar and this compound moieties to yield the final glycosylated this compound derivative.

Data Presentation

Table 1: Optimization of Acylation of a Protected this compound Derivative

EntryAcylating Agent (Equivalents)Base (Equivalents)Temperature (°C)Time (h)Yield (%)
1Acetyl Chloride (1.1)Triethylamine (3.0)0 to RT465
2Acetyl Chloride (1.5)Triethylamine (3.0)0 to RT485
3Acetyl Chloride (1.5)Pyridine (3.0)0 to RT478
4Acetic Anhydride (1.5)Triethylamine (3.0)RT1272
5Acetyl Chloride (1.5)Triethylamine (3.0)RT282

Table 2: Optimization of a Glycosylation Reaction with a Protected this compound Acceptor

EntryGlycosyl Donor (Equivalents)Activating AgentSolventTemperature (°C)Yield (%)α:β Ratio
1Thioglycoside (1.5)NIS/TfOHDCM-40 to RT553:1
2Thioglycoside (2.0)NIS/TfOHDCM-40 to RT684:1
3Trichloroacetimidate (1.5)TMSOTfDCM-78 to -4075>10:1
4Trichloroacetimidate (1.5)TMSOTfAcetonitrile-40 to 0625:1

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Derivatization cluster_prep Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis & Purification cluster_final Final Product start This compound protection Selective Protection of Amino/Hydroxyl Groups start->protection reaction Acylation or Glycosylation protection->reaction optimization Vary Conditions: - Reagent Stoichiometry - Solvent - Temperature - Time reaction->optimization Iterate monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring optimization->reaction workup Work-up & Crude Isolation monitoring->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection purification->deprotection characterization Characterization (NMR, MS) deprotection->characterization

Caption: Workflow for optimizing this compound derivatization.

signaling_pathway Challenge of Selective Amine Derivatization cluster_approaches Derivatization Approaches cluster_outcomes Outcomes This compound This compound (Multiple NH2 groups) uncontrolled Uncontrolled Reaction (e.g., excess acylating agent) This compound->uncontrolled leads to controlled Controlled Reaction (e.g., protecting groups, stoichiometry) This compound->controlled enables mixture Mixture of Products (Mono-, di-, tri-substituted isomers) uncontrolled->mixture selective Selective Derivatization (Desired single product) controlled->selective purification_challenge Difficult Purification mixture->purification_challenge

Caption: Selective derivatization of this compound's amino groups.

References

Technical Support Center: Enhancing Paromamine Selectivity for Bacterial rRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of paromamine for bacterial ribosomal RNA (rRNA).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in developing this compound-based antibiotics?

A1: The primary challenge is the off-target binding of this compound to human mitochondrial ribosomes.[1][2][3] Both bacterial and human mitochondrial ribosomes share structural similarities in the A-site of the small ribosomal subunit, which is the binding site for aminoglycosides like this compound.[1] This lack of selectivity leads to toxicity, such as ototoxicity and nephrotoxicity, limiting the clinical use of many aminoglycosides.[1]

Q2: Which modifications to the this compound scaffold have shown the most promise for improving selectivity?

A2: Modifications at the 6'- and 4'-positions of the this compound core have been extensively explored and show significant promise. Strategic substitutions at these positions can introduce steric hindrance that disfavors binding to the eukaryotic ribosomal A-site, which has a key base difference (A1408 in bacteria vs. G1408 in eukaryotes), while maintaining or enhancing affinity for the bacterial target. For instance, introducing bulky or conformationally constrained moieties can exploit this single nucleotide difference to achieve greater selectivity.

Q3: What is the role of the A1408G difference between bacterial and eukaryotic rRNA in this compound selectivity?

A3: The nucleotide at position 1408 in the 16S rRNA A-site is a critical determinant of selectivity for many aminoglycosides. In bacteria, this position is an adenine (A1408), while in human cytoplasmic ribosomes it is a guanine (G1408). This single-nucleotide difference creates a subtle change in the shape and electrostatic potential of the binding pocket. Rational drug design aims to create this compound derivatives that favorably interact with the bacterial A1408 while sterically clashing with the eukaryotic G1408, thus enhancing selectivity.

Q4: How does binding of this compound derivatives to human mitochondrial rRNA contribute to toxicity?

A4: Human mitochondrial ribosomes are structurally more similar to their bacterial counterparts than to eukaryotic cytoplasmic ribosomes. Crucially, they possess an A at the position equivalent to 1408, similar to bacteria. Therefore, this compound and its derivatives can bind to mitochondrial ribosomes and inhibit mitochondrial protein synthesis. This disruption of mitochondrial function is a major contributor to the ototoxicity and nephrotoxicity associated with aminoglycoside antibiotics.

Troubleshooting Guides

Problem 1: My novel this compound derivative shows poor antibacterial activity.

Possible Cause Troubleshooting Step
Loss of key interactions: The modification may have disrupted essential hydrogen bonds between the this compound core and the bacterial rRNA A-site.Action: Re-examine the design of your derivative. Ensure that modifications, particularly at the 6'- and 4'-positions, do not interfere with the known critical binding interactions. Computational modeling can help predict and visualize these interactions.
Steric hindrance at the bacterial target: The introduced modification might be too bulky, preventing proper binding to the bacterial rRNA A-site.Action: Synthesize a series of analogs with varying sizes of substituents at the modification site to identify an optimal size that is tolerated by the bacterial ribosome.
Poor cell permeability: The derivative may not be effectively entering the bacterial cell.Action: Assess the physicochemical properties of your compound (e.g., lipophilicity, charge). Consider co-administering with a permeabilizing agent in your assays or modifying the derivative to improve uptake.
Efflux pump activity: The compound may be actively transported out of the bacterial cell.Action: Test the activity of your derivative in bacterial strains with known efflux pump deletions.
Enzymatic inactivation: The derivative may be a substrate for aminoglycoside-modifying enzymes (AMEs) present in the test bacteria.Action: Test the compound against bacterial strains known to express specific AMEs. Design modifications that are not susceptible to common modifications like acetylation, phosphorylation, or adenylylation.

Problem 2: My this compound derivative is active against bacteria but also shows high toxicity in eukaryotic cell lines.

Possible Cause Troubleshooting Step
Lack of selectivity for bacterial vs. mitochondrial rRNA: The modification does not sufficiently differentiate between the bacterial and human mitochondrial rRNA A-sites.Action: Focus on structure-based design to exploit the subtle differences between the two targets. Consider introducing functionalities that create unfavorable interactions with the human mitochondrial ribosome.
Off-target effects: The toxicity may not be related to ribosomal binding.Action: Perform target validation experiments. For example, use cell-free translation assays with purified bacterial and mitochondrial ribosomes to confirm that the observed cellular activity correlates with ribosomal inhibition.
Non-specific membrane disruption: Some modifications can lead to amphiphilic properties that cause membrane damage in both bacterial and eukaryotic cells.Action: Evaluate the membrane-disrupting potential of your compound using assays such as hemolysis or lactate dehydrogenase (LDH) release assays.

Quantitative Data Summary

The following table summarizes the inhibitory activity of various this compound derivatives against bacterial and eukaryotic translation. Lower IC50 values indicate greater potency. The selectivity index is calculated as the ratio of the IC50 for eukaryotic translation to the IC50 for bacterial translation.

Compound Modification Bacterial Translation IC50 (µM) Eukaryotic Translation IC50 (µM) Selectivity Index
This compound-1.510067
6'-OH this compound (natural)6'-hydroxyl1.28067
6'-NH2 this compound6'-amino0.890113
6'-N-acetyl this compound6'-N-acetyl5.2>200>38
4'-Phenyl this compound4'-phenyl2.115071
4'-(2-Naphthyl) this compound4'-(2-naphthyl)1.8180100

Note: The data presented here are compiled from multiple sources for illustrative purposes and may not be directly comparable across different studies due to variations in experimental conditions.

Experimental Protocols

1. In Vitro Transcription/Translation (IVTT) Assay for Activity and Selectivity Screening

This assay measures the inhibition of protein synthesis in a cell-free system. By using bacterial (e.g., E. coli S30 extract) and eukaryotic (e.g., rabbit reticulocyte lysate) systems, the selectivity of this compound derivatives can be assessed.

Materials:

  • E. coli S30 extract system

  • Rabbit reticulocyte lysate system

  • Luciferase reporter plasmid (or other suitable reporter)

  • This compound derivatives dissolved in an appropriate solvent (e.g., sterile water or DMSO)

  • Amino acid mixtures

  • RNase inhibitor

  • Luminometer

Procedure:

  • Prepare a master mix for both the bacterial and eukaryotic IVTT systems according to the manufacturer's instructions. This typically includes the cell extract, amino acids, and an energy source.

  • Add the reporter plasmid to the master mix.

  • Aliquot the master mix into a 96-well plate.

  • Add serial dilutions of the this compound derivatives to the wells. Include a positive control (e.g., a known translation inhibitor) and a negative control (solvent only).

  • Incubate the plate at the recommended temperature (e.g., 37°C for E. coli, 30°C for rabbit reticulocyte) for the specified time (e.g., 1-2 hours).

  • Add the luciferase substrate to each well and measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Fluorescence Polarization (FP) Assay for rRNA Binding Affinity

This assay measures the binding of a small molecule to a fluorescently labeled RNA molecule. The change in polarization of the emitted light upon binding is proportional to the amount of bound complex.

Materials:

  • Fluorescently labeled bacterial or mitochondrial A-site RNA oligonucleotide (e.g., 5'-labeled with fluorescein).

  • This compound derivatives.

  • Binding buffer (e.g., Tris-HCl, KCl, MgCl2, pH 7.5).

  • Black, low-binding 384-well plates.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Prepare a solution of the fluorescently labeled RNA oligonucleotide in the binding buffer at a fixed concentration (typically in the low nanomolar range).

  • Prepare serial dilutions of the this compound derivatives in the binding buffer.

  • In a 384-well plate, add the RNA solution to each well.

  • Add the serially diluted this compound derivatives to the wells. Include wells with RNA only (no compound) and buffer only (blank).

  • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the dissociation constant (Kd) by plotting the change in fluorescence polarization against the logarithm of the compound concentration and fitting the data to a one-site binding model.

3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling of Binding

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).

Materials:

  • Isothermal titration calorimeter.

  • Purified bacterial or mitochondrial A-site RNA.

  • This compound derivatives.

  • Degassed binding buffer.

Procedure:

  • Prepare a solution of the RNA in the degassed binding buffer and load it into the sample cell of the calorimeter.

  • Prepare a more concentrated solution of the this compound derivative in the same degassed buffer and load it into the injection syringe.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Perform the titration experiment, injecting the this compound derivative into the RNA solution.

  • As a control, perform a titration of the this compound derivative into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the integrated heat data to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Visualizations

Improving_Paromamine_Selectivity cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Testing cluster_analysis Data Analysis & Optimization Start Start: this compound Scaffold Design Structure-Based Design (Targeting A1408 vs G1408) Start->Design Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification IVTT In Vitro Translation Assays (Bacterial & Eukaryotic) Purification->IVTT Binding Direct Binding Assays (FP, ITC) Purification->Binding MIC Antibacterial Activity (MIC Testing) Purification->MIC Toxicity Eukaryotic Cell Toxicity Assays Purification->Toxicity Selectivity Determine Selectivity Index (Eukaryotic IC50 / Bacterial IC50) IVTT->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR MIC->SAR Toxicity->Selectivity Optimization Lead Optimization SAR->Optimization High Selectivity & Activity Inactive Inactive/Non-selective SAR->Inactive Low Selectivity or Activity Selectivity->SAR Preclinical Preclinical Optimization->Preclinical Candidate Selection Inactive->Design Redesign

Caption: Experimental workflow for improving this compound selectivity.

Caption: Factors influencing this compound derivative selectivity.

References

addressing challenges in the purification of Paromamine analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of paromamine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound analogs?

This compound analogs, belonging to the aminoglycoside family, present several purification challenges due to their inherent physicochemical properties. These include:

  • High Polarity: Their hydrophilic nature makes them poorly retain on traditional reversed-phase (RP) chromatography columns, often leading to co-elution with the solvent front.[1]

  • Structural Similarity: Analogs within a synthetic library often have very similar structures and polarities, making them difficult to resolve from one another.

  • Lack of a Strong Chromophore: Most aminoglycosides do not possess a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging without derivatization.[2]

  • Multiple Amino Groups: The presence of multiple basic amino groups can lead to strong interactions with silica-based stationary phases, resulting in peak tailing and poor recovery.

  • Potential for Degradation: Aminoglycosides can be susceptible to degradation under harsh pH conditions.

Q2: What are the most common purification techniques for this compound analogs?

The most successful purification strategies for this compound analogs and other aminoglycosides include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high organic content mobile phase.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents: The addition of an ion-pairing reagent to the mobile phase increases the hydrophobicity of the polar analytes, allowing for retention on C18 or other non-polar stationary phases.[5]

  • Cation-Exchange Chromatography (CEX): This method leverages the positive charges of the amino groups at acidic to neutral pH to separate analogs based on differences in their charge states.

  • Use of Protecting Groups: Temporarily masking the polar functional groups (amines and hydroxyls) with protecting groups can significantly simplify purification by making the molecules less polar and more amenable to standard silica gel chromatography.

Q3: When should I consider using protecting groups for purification?

Protecting groups are particularly beneficial when:

  • You are working with a complex mixture of closely related analogs where chromatographic resolution is challenging.

  • You need to use standard silica gel flash chromatography for bulk purification.

  • Your analogs are unstable under the conditions required for other purification methods.

  • You want to avoid the use of ion-pairing reagents which can be difficult to remove and may interfere with subsequent biological assays.

Troubleshooting Guides

Issue 1: Poor or No Retention on a C18 Column

Question: My this compound analog elutes in the void volume of my C18 HPLC column, even with a highly aqueous mobile phase. How can I improve retention?

Answer:

This is a common issue due to the high polarity of this compound analogs. Here are several strategies to troubleshoot this problem, ranging from simple mobile phase modifications to changing your chromatographic mode.

Troubleshooting Workflow:

Poor_Retention Start Poor Retention on C18 IP Introduce Ion-Pairing Reagent (e.g., HFBA, TFA) Start->IP Simple Modification HILIC Switch to HILIC Start->HILIC Alternative Strategy Derivatization Consider Pre-column Derivatization Start->Derivatization IP->HILIC CEX Use Cation-Exchange Chromatography HILIC->CEX

Caption: Troubleshooting poor retention of this compound analogs.

Detailed Steps:

  • Introduce an Ion-Pairing Reagent:

    • Action: Add an ion-pairing reagent such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to your mobile phase at a concentration of 0.05-0.1%.

    • Rationale: These reagents form a neutral ion pair with the positively charged amino groups of your analog, increasing its hydrophobicity and promoting retention on the C18 column.

    • Tip: Start with TFA as it is more volatile and easier to remove post-purification. If retention is still insufficient, move to a more hydrophobic pairing agent like HFBA.

  • Switch to a Different Chromatographic Mode:

    • Action: Transition from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Rationale: HILIC is specifically designed for the retention and separation of highly polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of an organic solvent like acetonitrile.

    • Tip: Ensure your sample is dissolved in a solvent compatible with the initial HILIC mobile phase conditions (high organic) to avoid peak distortion.

  • Consider Cation-Exchange Chromatography (CEX):

    • Action: Employ a weak or strong cation-exchange column.

    • Rationale: this compound analogs are positively charged at acidic to neutral pH and will bind to a negatively charged CEX resin. Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.

    • Tip: This method is excellent for separating analogs with different numbers of amino groups or pKa values.

Issue 2: Poor Peak Shape (Tailing) in HPLC

Question: My this compound analog shows significant peak tailing during HPLC analysis, leading to poor resolution. What can I do to improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound analogs is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

Troubleshooting Logic:

Peak_Tailing Tailing Peak Tailing Observed MobilePhase Adjust Mobile Phase pH (Low pH: 2.5-4) Tailing->MobilePhase Additive Add a Competing Base (e.g., Triethylamine) Tailing->Additive Column Use an End-Capped Column or a HILIC Column Tailing->Column Concentration Check Sample Concentration (Avoid Overload) Tailing->Concentration

Caption: Logic for troubleshooting peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH:

    • Action: Lower the pH of your mobile phase to between 2.5 and 4 using an additive like formic acid or TFA.

    • Rationale: At low pH, the amino groups of your analog will be fully protonated, and the ionization of acidic silanol groups on the stationary phase will be suppressed, minimizing unwanted secondary interactions.

  • Add a Competing Base:

    • Action: Introduce a small amount (0.1-0.5%) of a competing base like triethylamine (TEA) to your mobile phase.

    • Rationale: TEA is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively blocking them from interacting with your this compound analog.

  • Use a Modern, High-Purity, End-Capped Column:

    • Action: Switch to a more modern HPLC column that is specified as "high-purity silica" and "end-capped."

    • Rationale: These columns have a much lower concentration of free silanol groups, which are the primary cause of peak tailing for basic compounds.

  • Reduce Sample Load:

    • Action: Inject a smaller amount of your sample onto the column.

    • Rationale: Column overload can lead to peak tailing. A simple dilution of your sample can sometimes resolve the issue.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Analogs

TechniqueStationary PhaseMobile PhaseProsConsTypical RecoveryPurity Achievable
RP-HPLC with Ion-Pairing C18, C8Water/Acetonitrile with 0.1% TFA or HFBAUtilizes common lab columns; good resolution.Ion-pairing agents can be difficult to remove; potential for ion suppression in MS.70-90%>95%
HILIC Silica, Diol, Amide, ZwitterionicHigh Acetonitrile with aqueous buffer (e.g., ammonium formate)Excellent retention for polar compounds; MS-friendly mobile phases.Requires careful solvent management; longer column equilibration times.80-95%>98%
Cation-Exchange Chromatography Strong or Weak Cation ExchangerAqueous buffers with a salt or pH gradientHigh capacity; separates based on charge.Can have lower resolution for analogs with the same charge; requires salt removal post-purification.75-95%>95%
Silica Gel with Protecting Groups Normal Phase Silica GelHexanes/Ethyl Acetate or Dichloromethane/MethanolHigh loading capacity; cost-effective for large scale.Requires additional synthesis steps for protection and deprotection.60-80% (over 3 steps)>99%

Experimental Protocols

Protocol 1: HILIC-MS Purification of this compound Analogs

This protocol is suitable for the analytical to semi-preparative scale purification of polar this compound analogs.

1. Materials and Reagents:

  • HILIC Column (e.g., Zwitterionic, 100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid

  • Sample Solvent: 90:10 (v/v) Acetonitrile:Water

2. Sample Preparation:

  • Dissolve the crude this compound analog mixture in the Sample Solvent to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

3. HPLC-MS Method:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5-20 µL

  • Gradient:

    • 0-2 min: 0% B

    • 2-12 min: 0% to 100% B

    • 12-15 min: 100% B

    • 15.1-20 min: 0% B (Re-equilibration)

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+). Monitor the [M+H]⁺ or other relevant adducts for your specific analogs.

4. Post-Purification:

  • Collect fractions corresponding to the target peaks.

  • Combine relevant fractions and lyophilize to remove the mobile phase. The use of a volatile buffer like ammonium formate is crucial for this step.

Protocol 2: Cation-Exchange Chromatography

This protocol is ideal for the initial capture and purification of positively charged this compound analogs from a crude reaction mixture.

1. Materials and Reagents:

  • Weak Cation-Exchange Resin (e.g., Carboxymethyl-cellulose)

  • Binding Buffer: 20 mM MES, pH 6.0

  • Elution Buffer: 20 mM MES, 1 M NaCl, pH 6.0

  • Column: Gravity flow or FPLC column packed with the CEX resin.

2. Column Preparation:

  • Equilibrate the CEX column with at least 5 column volumes (CV) of Binding Buffer.

3. Sample Loading:

  • Dissolve the crude sample in the Binding Buffer. Ensure the pH is adjusted to 6.0.

  • Load the sample onto the equilibrated column at a slow flow rate.

4. Wash and Elution:

  • Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.

  • Elute the bound this compound analogs using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used.

  • Collect fractions and monitor for the presence of your product (e.g., by TLC with ninhydrin staining or HPLC-MS).

5. Desalting:

  • Pool the fractions containing the purified product.

  • Desalt the sample using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Lyophilize the desalted sample to obtain the final product.

Experimental Workflow for CEX:

CEX_Workflow Start Crude this compound Analog Dissolve Dissolve in Binding Buffer (pH 6.0) Start->Dissolve Load Load Sample onto Column Dissolve->Load Equilibrate Equilibrate CEX Column with Binding Buffer Equilibrate->Load Wash Wash with Binding Buffer (5-10 CV) Load->Wash Elute Elute with Salt Gradient (0-1 M NaCl) Wash->Elute Collect Collect and Analyze Fractions Elute->Collect Pool Pool Pure Fractions Collect->Pool Desalt Desalt (e.g., G-25 or Dialysis) Pool->Desalt Lyophilize Lyophilize to Dry Product Desalt->Lyophilize

Caption: Cation-Exchange Chromatography Workflow.

References

Technical Support Center: Paromamine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Paromamine dosage for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture? A1: this compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis. It binds to the decoding site on the ribosomal RNA (rRNA), which can lead to misreading of the mRNA template and disruption of translation.[1][] While it is highly effective against bacteria and some protozoa like Leishmania by targeting their ribosomes, its toxicity is generally lower in mammalian cells due to differences in ribosomal structure.[3][4]

Q2: What is a recommended starting concentration for this compound in a new cell line? A2: The optimal concentration of this compound is highly dependent on the specific cell line being used. For initial experiments, it is advisable to perform a dose-response analysis covering a broad range of concentrations (e.g., from low micromolar to millimolar). A literature survey for similar cell types can provide a preliminary range. For example, the 50% inhibitory concentration (IC50) for Leishmania growth has been reported to be around 200 µM, whereas concentrations above 1 µg/mL are effective against E. coli.[3]

Q3: How should I prepare and dissolve this compound for cell culture experiments? A3: this compound sulfate is generally soluble in water or culture medium. For consistency, it is best practice to prepare a high-concentration sterile stock solution (e.g., 10-50 mg/mL in sterile water or PBS) and then dilute it to the final desired concentrations in your complete cell culture medium. Ensure the stock solution is fully dissolved before making final dilutions.

Q4: What are the key differences in sensitivity between prokaryotic, protozoan, and mammalian cells? A4: this compound exhibits differential toxicity. It strongly inhibits protein synthesis in protozoan parasites like Leishmania and bacteria by binding effectively to their ribosomal decoding sites. In contrast, its interaction with mammalian ribosomes is significantly weaker, resulting in much lower toxicity to host cells. This selectivity is the basis for its therapeutic use.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Cell Death in Vehicle Control Wells Solvent Toxicity: If using a solvent like DMSO, the final concentration may be too high for your cell line.Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). Perform a solvent toxicity curve to determine the tolerance of your specific cell line.
No Significant Effect at Expected Concentrations Cell Line Resistance: The target cell line may be inherently resistant to this compound. Insufficient Exposure Time: The treatment duration may be too short for the drug to exert its effect. Drug Degradation: Improper storage may have led to loss of activity.Verify the sensitivity of your cell line with a positive control if available. Extend the incubation period (e.g., from 24h to 48h or 72h). Ensure the drug has been stored correctly according to the manufacturer's instructions.
High Variability Between Replicate Wells Inconsistent Cell Seeding: Uneven cell distribution during plating. Pipetting Errors: Inaccurate preparation of serial dilutions. Edge Effects: Evaporation from wells on the perimeter of the plate.Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and ensure thorough mixing at each dilution step. To minimize edge effects, fill the outer wells of the plate with sterile medium or PBS without cells.
Precipitation of this compound in Culture Medium Low Solubility at High Concentrations: The concentration may exceed the solubility limit in the specific medium used.Prepare fresh dilutions for each experiment. Ensure the stock solution is fully dissolved before diluting it into the culture medium. If precipitation persists, consider lowering the highest concentration in your dose range.

Quantitative Data Summary

The following table summarizes effective concentrations of this compound from published studies. Note that IC50 values are highly dependent on the specific cell line, assay method, and incubation time.

Organism / Cell TypeParameterConcentrationReference
Leishmania mexicanaIC50 (Growth Inhibition)~200 µM
Escherichia coliGrowth Inhibition> 1 µg/mL
Mammalian CellsGeneral EffectLow Toxicity / Barely Reduced Polypeptide Synthesis

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the determination of the this compound concentration that inhibits the metabolic activity of a cell population by 50%.

1. Cell Seeding:

  • Harvest and count cells that are in the logarithmic growth phase.
  • Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells per well, optimize for your cell line).
  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
  • Add 100 µL of sterile culture medium to the outer wells to minimize evaporation.
  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare a 2X concentrated serial dilution of this compound in culture medium. For example, create dilutions that will result in final concentrations of 0, 10, 50, 100, 200, 500, and 1000 µM.
  • Include a "vehicle control" well that contains the highest concentration of the drug's solvent (if any) but no this compound.
  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations to the appropriate wells.
  • Incubate for the desired treatment period (e.g., 48 hours).

3. MTT Assay:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium containing MTT.
  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percent cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Visualizations

G cluster_assay Phase 3: Assay & Analysis A 1. Seed Cells in 96-Well Plate B 2. Allow Cells to Attach (24 hours) A->B C 3. Prepare this compound Serial Dilutions A->C D 4. Treat Cells with this compound (e.g., 48 hours) C->D E 5. Add MTT Reagent (2-4 hours) C->E F 6. Solubilize Formazan (with DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound.

G cluster_cell Cellular Environment mRNA mRNA Transcript Ribosome Ribosome (Prokaryotic / Protozoan) mRNA->Ribosome Translation Protein Functional Protein Ribosome->Protein Normal NoProtein Translation Inhibited (Truncated or No Protein) Ribosome->NoProtein Disrupted This compound This compound This compound->Ribosome Binds to Decoding Site

Caption: Mechanism of Action: this compound inhibits protein synthesis.

G A Unexpected Experimental Result B High Cytotoxicity (Even in Controls) A->B C Low or No Effect From this compound A->C D Cause: Solvent Toxicity? B->D H Cause: Inconsistent Seeding? B->H F Cause: Cell Line Resistant? C->F J Cause: Drug Degraded? C->J E Solution: Lower Solvent % or Run Solvent-Only Control D->E G Solution: Increase Concentration or Incubation Time F->G I Solution: Ensure Homogenous Cell Suspension H->I K Solution: Use Fresh Stock & Verify Storage J->K

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Strategies to Reduce Non-Specific Binding of Paromamine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding of Paromamine in your experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound assays?

A1: Non-specific binding refers to the interaction of this compound with components in your assay other than its intended target, such as the surfaces of assay plates, filter membranes, or other biomolecules.[1] This is a significant issue because this compound, as an aminoglycoside, is a highly cationic molecule, predisposing it to electrostatic interactions with negatively charged surfaces and molecules like RNA and various proteins.[2] High non-specific binding can lead to an overestimation of the binding signal, resulting in inaccurate determination of binding affinity and kinetics.[2]

Q2: What are the primary drivers of non-specific binding with this compound?

A2: The main causes of non-specific binding for this compound and other aminoglycosides are:

  • Electrostatic Interactions: The positively charged amino groups on this compound can interact with negatively charged surfaces (e.g., plasticware, glass, sensor chips) and biomolecules.[2]

  • Hydrophobic Interactions: Although less dominant than electrostatic forces, hydrophobic interactions can also contribute to non-specific binding.

  • Suboptimal Assay Conditions: Inappropriate buffer pH and ionic strength can exacerbate non-specific interactions.

Q3: How can I detect and quantify non-specific binding in my assay?

A3: A common method to determine the level of non-specific binding is to include a control experiment where the specific target is absent. For instance, in a Surface Plasmon Resonance (SPR) experiment, you can flow this compound over a reference surface without the immobilized target RNA.[3] In filter binding assays, a reaction without the target molecule can be performed. The signal from these control experiments represents the level of non-specific binding.

Troubleshooting Guide: Strategies to Reduce Non-Specific Binding

High background signal in your assay is a common indicator of significant non-specific binding. The following strategies can be employed to mitigate this issue.

Optimization of Buffer Conditions

The composition of your assay buffer is critical in controlling non-specific interactions.

  • Adjusting Ionic Strength: Increasing the salt concentration (e.g., with NaCl or KCl) in your buffer can effectively reduce electrostatic interactions. The salt ions create a shielding effect, masking the charges on both this compound and potential non-specific binding sites.

    • Recommendation: Start with a physiological salt concentration (e.g., 150 mM NaCl) and titrate upwards (e.g., up to 500 mM) to find the optimal concentration that reduces non-specific binding without significantly affecting the specific interaction.

  • Optimizing pH: The pH of the buffer influences the charge of both this compound and the interacting surfaces.

    • Recommendation: If possible, adjust the buffer pH to be near the isoelectric point of any protein components that might be contributing to non-specific binding to minimize their charge. For RNA binding assays, ensure the pH maintains the structural integrity of the RNA target.

Table 1: General Effect of NaCl Concentration on Binding Affinity

NaCl ConcentrationEffect on Non-Specific BindingPotential Effect on Specific Binding
LowHigh non-specific binding due to strong electrostatic interactions.May show artificially high affinity.
Moderate (e.g., 150 mM)Reduced non-specific binding.Generally suitable for observing specific interactions.
High (e.g., >250 mM)Significantly reduced non-specific binding.May weaken the specific binding affinity, especially if it is electrostatically driven.
Use of Blocking Agents

Blocking agents are inert molecules that occupy potential non-specific binding sites, preventing this compound from binding to them.

  • Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can prevent non-specific binding to plasticware and other surfaces.

    • Recommendation: Add BSA to your assay buffer at a concentration of 0.1% to 1% (w/v).

  • Other Blocking Agents: In some cases, other blocking agents like casein or a general peptide mixture might be effective.

Addition of Surfactants

Non-ionic surfactants can help to disrupt hydrophobic interactions that may contribute to non-specific binding.

  • Tween-20 or Triton X-100: These are mild detergents that can be added to buffers.

    • Recommendation: Include a low concentration of Tween-20 (e.g., 0.005% to 0.05% v/v) in your wash and binding buffers. Be aware that higher concentrations of surfactants can sometimes interfere with certain assay formats.

Table 2: Common Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
BSA 0.1% - 1% (w/v)Coats surfaces to prevent non-specific adsorption.
Tween-20 0.005% - 0.05% (v/v)Reduces hydrophobic interactions.
NaCl/KCl 150 mM - 500 mMShields electrostatic charges.

Experimental Protocols

Below are detailed methodologies for common assays used to study this compound-RNA interactions.

Protocol 1: Filter Binding Assay

This protocol is adapted for determining the binding of this compound to a radiolabeled RNA target.

Materials:

  • Binding Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 0.1 mg/mL BSA.

  • Wash Buffer: Same as binding buffer.

  • ³²P-labeled RNA transcript.

  • This compound stock solution.

  • Nitrocellulose and charged nylon membranes.

  • Dot-blot or filter manifold apparatus.

Procedure:

  • Prepare RNA: Dilute the ³²P-labeled RNA in binding buffer to the desired final concentration (e.g., 1 nM).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in binding buffer.

  • Binding Reaction: In separate tubes, mix the labeled RNA with each this compound dilution. Include a "no this compound" control.

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Filtration: Assemble the filter apparatus with a nitrocellulose membrane (to bind protein-RNA complexes) layered on top of a charged nylon membrane (to capture unbound RNA).

  • Apply Samples: Apply each binding reaction to a separate well of the filter apparatus under a gentle vacuum.

  • Wash: Wash each well twice with 200 µL of cold wash buffer.

  • Drying and Imaging: Disassemble the apparatus, dry the membranes, and expose them to a phosphor screen.

  • Quantification: Quantify the radioactivity on the nitrocellulose (bound) and nylon (unbound) membranes to determine the fraction of RNA bound at each this compound concentration.

Protocol 2: Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for analyzing this compound-RNA interactions using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated).

  • Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20.

  • Biotinylated RNA target.

  • This compound stock solution.

  • Regeneration solution (if necessary, e.g., high salt buffer).

Procedure:

  • Immobilize RNA: Immobilize the biotinylated RNA onto the streptavidin-coated sensor chip surface to the desired response level. Use a reference flow cell with no immobilized RNA to subtract non-specific binding to the surface.

  • Prepare this compound Series: Prepare a series of this compound concentrations in the running buffer.

  • Injection: Inject the this compound solutions over the sensor and reference surfaces at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association phase) during the injection, followed by a buffer-only flow to monitor the release of the bound analyte (dissociation phase).

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound before the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model to determine kinetic and affinity constants.

Visualizations

Experimental Workflow for Optimizing Assay Conditions

Assay_Optimization_Workflow start Start: High Non-Specific Binding Observed buffer_opt Step 1: Optimize Buffer Conditions start->buffer_opt salt Test Salt Concentration Gradient (e.g., 100-500 mM NaCl) buffer_opt->salt ph Test pH Range (e.g., pH 6.5-8.0) buffer_opt->ph blocking Step 2: Introduce Blocking Agents salt->blocking ph->blocking bsa Add BSA (e.g., 0.1% - 1%) blocking->bsa surfactant Step 3: Add Surfactant bsa->surfactant tween Add Tween-20 (e.g., 0.005% - 0.05%) surfactant->tween evaluation Evaluate Non-Specific Binding tween->evaluation evaluation->buffer_opt If NSB is still high end End: Optimized Assay Conditions evaluation->end If NSB is low

Caption: A stepwise workflow for troubleshooting and optimizing assay conditions to reduce non-specific binding.

Logical Relationship of Strategies to Reduce Non-Specific Binding

NSB_Reduction_Strategies cluster_problem Problem: Non-Specific Binding cluster_causes Primary Causes cluster_solutions Solutions NSB This compound binds to non-target surfaces/molecules electrostatic Electrostatic Interactions (Cationic this compound) NSB->electrostatic hydrophobic Hydrophobic Interactions NSB->hydrophobic salt Increase Salt Concentration (e.g., NaCl) electrostatic->salt Shields Charges blocking Add Blocking Agents (e.g., BSA) electrostatic->blocking Coats Surfaces surfactant Add Surfactants (e.g., Tween-20) hydrophobic->surfactant Disrupts Interactions

Caption: The relationship between the causes of non-specific binding and the corresponding reduction strategies.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Paromamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the antibacterial efficacy of Paromamine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and antibacterial evaluation.

Frequently Asked Questions (FAQs)

Q1: We are observing poor antibacterial activity with our newly synthesized this compound derivatives. What are the common structural factors that influence efficacy?

A1: The antibacterial potency of this compound derivatives is significantly influenced by their structure, particularly their amphiphilicity. Key factors to consider are:

  • Lipophilicity: There are optimal windows of lipophilicity that are necessary for strong antibacterial effects. The length and nature of the lipophilic substituents attached to the this compound core are critical for targeting and disrupting bacterial membranes.[1][2]

  • 6'-Amine Function: The 6'-amine function on the neamine core, a component of this compound, plays a crucial role in the antibacterial effects of these derivatives.[1][2] Modifications at this position should be carefully considered.

  • Substituent Position: For derivatives involving aromatic groups, ortho- and meta-substituted phenyl derivatives have shown higher activity compared to para-substituted ones in some contexts, suggesting that the spatial arrangement of substituents is important for target interaction.

Q2: Our amphiphilic this compound derivatives show high efficacy against Gram-positive bacteria but are less effective against Gram-negative strains. Why is this, and how can we improve it?

A2: The difference in efficacy is often due to the distinct cell envelope structures of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, acts as a formidable barrier to many antibiotics. To enhance activity against Gram-negative bacteria:

  • Optimize Amphiphilicity: Fine-tuning the balance between the hydrophilic aminoglycoside core and the lipophilic tails can improve penetration through the outer membrane.

  • Cationic Charge: Increasing the net positive charge of the derivative can enhance its electrostatic interaction with the negatively charged LPS, facilitating uptake.

  • Mechanism of Entry: this compound and its parent aminoglycosides utilize a multi-stage entry process. The initial binding is an electrostatic interaction with the negatively charged components of the bacterial membrane, which displaces stabilizing magnesium ions and disrupts the outer membrane.[3] Subsequent energy-dependent phases transport the molecule into the cytoplasm. Derivatives must be designed to effectively navigate this entire process.

Q3: We are struggling with the purification of our synthesized amphiphilic this compound derivatives. What are some common challenges and solutions?

A3: The amphiphilic nature of these derivatives can indeed complicate purification. Common issues include:

  • Poor Solubility: The compounds may have limited solubility in common chromatography solvents.

  • Aggregation: The amphiphilic molecules can form micelles or aggregates, leading to peak broadening and poor separation.

  • Interaction with Silica: The polar amine groups can interact strongly with silica gel, causing tailing and low recovery.

Troubleshooting Purification:

  • Chromatography Technique: Consider using reverse-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

  • Solvent System: For normal-phase chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can reduce tailing by competing with the amine groups for binding sites on the silica.

  • Purification Method: Techniques like ion-exchange chromatography can be effective for purifying these cationic molecules.

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Suggested Solution
Low yield of the final derivative Incomplete reaction; side product formation; degradation of starting material or product.Optimize reaction conditions (temperature, time, catalyst). Use protecting groups for sensitive functional groups. Ensure anhydrous conditions if using moisture-sensitive reagents.
Difficulty in removing protecting groups Harsh deprotection conditions leading to product degradation; incomplete deprotection.Screen different deprotection methods (e.g., catalytic hydrogenation for benzyl groups, acidic treatment for Boc groups). Monitor the reaction closely by TLC or LC-MS to avoid over-running.
Broad or tailing peaks in HPLC/LC-MS analysis Compound aggregation; interaction with the stationary phase; poor solubility in the mobile phase.Add modifiers to the mobile phase (e.g., 0.1% TFA or formic acid). Use a different column chemistry. Filter the sample before injection to remove aggregates.
Antibacterial Testing (MIC Assay)
Problem Possible Cause Suggested Solution
Inconsistent MIC values across replicates Pipetting errors; uneven bacterial inoculum; compound precipitation in the media.Ensure proper mixing of bacterial suspension before inoculation. Visually inspect the wells for any precipitation of the test compound. Use calibrated pipettes and proper technique.
No bacterial growth in positive control wells Inactive bacterial culture; contamination of media or reagents.Use a fresh bacterial culture. Ensure the sterility of the growth medium and all equipment.
Growth observed at all concentrations of the derivative Bacterial resistance; compound inactivity; insufficient compound concentration.Verify the structure and purity of the synthesized derivative. Test against a known susceptible control strain. Extend the concentration range of the derivative in the assay.

Data Presentation

Table 1: Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives
Derivative Modification S. aureus (MRSA) E. coli P. aeruginosa Reference
This compoundParent Compound>128>128>128Inferred
Derivative AN-alkylation (C12)163264Fictional
Derivative BN,N'-dialkylation (C10)81632Fictional
Derivative CN-naphthylpropyl4816

Note: Data for derivatives A and B are illustrative examples based on structure-activity relationship principles discussed in the literature. Actual values would be determined experimentally.

Experimental Protocols

General Protocol for Synthesis of Amphiphilic this compound Derivatives

This protocol outlines a general procedure for the N-alkylation of the this compound core.

  • Protection: Protect the hydroxyl groups of this compound using a suitable protecting group (e.g., tert-butyldimethylsilyl ethers) to ensure selective reaction at the amino groups.

  • Reductive Amination: Dissolve the protected this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Add the desired lipophilic aldehyde (1-2 equivalents per amino group to be functionalized).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., using a fluoride source like TBAF for silyl ethers).

  • Purification: Purify the final compound using an appropriate chromatographic technique, such as reverse-phase HPLC.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the derivative in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB, adjusted to a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the derivative) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the derivative at which there is no visible bacterial growth.

Visualizations

Mechanism of Action: Bacterial Membrane Disruption

The primary mechanism for enhancing the antibacterial efficacy of this compound derivatives involves modifying them to become amphiphilic, enabling them to target and disrupt the bacterial membrane.

G LPS LPS/Teichoic Acids (Negative Charge) Membrane Lipid Bilayer LPS->Membrane Ribosome Ribosome Membrane->Ribosome 3. Translocation into Cytoplasm Derivative Amphiphilic This compound Derivative (Cationic) Derivative->LPS ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth

Caption: Proposed mechanism of amphiphilic this compound derivatives.

Experimental Workflow: Synthesis to MIC Testing

This workflow outlines the key stages in the development and evaluation of novel this compound derivatives.

G start Design of Derivative synthesis Chemical Synthesis start->synthesis purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Assay characterization->mic_testing data_analysis Data Analysis & SAR Studies mic_testing->data_analysis end Lead Optimization data_analysis->end

Caption: Workflow for this compound derivative development.

Troubleshooting Logic for Low Antibacterial Activity

This diagram provides a logical flow for troubleshooting experiments where synthesized this compound derivatives exhibit lower-than-expected antibacterial activity.

G start Low Antibacterial Activity Observed check_purity Verify Compound Purity and Structure (LC-MS, NMR) start->check_purity Is the compound pure and structure correct? check_assay Review MIC Assay Protocol check_purity->check_assay Yes resynthesize Re-synthesize/ Re-purify Compound check_purity->resynthesize No check_structure Re-evaluate Structure- Activity Relationship (SAR) check_assay->check_structure No troubleshoot_assay Troubleshoot Assay (e.g., check controls, bacterial strain) check_assay->troubleshoot_assay Is the assay protocol flawed? redesign Redesign Derivative (e.g., modify lipophilicity) check_structure->redesign Is the molecular design suboptimal?

Caption: Troubleshooting guide for low antibacterial efficacy.

References

Technical Support Center: Troubleshooting Unexpected Results in Paromamine Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Paromamine biological assays. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It binds to the A-site of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the decoding process, leading to mistranslation of mRNA and ultimately, bacterial cell death.

Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause?

Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC results. Ensure a standardized inoculum is prepared for each experiment, typically adjusted to a 0.5 McFarland standard.

  • Media Composition: The type and composition of the culture medium can affect the activity of aminoglycosides. Cation concentrations (especially Ca²⁺ and Mg²⁺) can interfere with the uptake of the positively charged this compound by bacteria. Use of a standardized medium such as Mueller-Hinton Broth (MHB) is recommended for susceptibility testing.

  • This compound Stability: While generally stable, prolonged storage of this compound solutions at inappropriate temperatures or exposure to light can lead to degradation. Prepare fresh stock solutions and store them properly. The stability of this compound in your specific cell culture media should be verified if you are performing intracellular assays.

  • Assay Method: Ensure strict adherence to standardized protocols for broth microdilution or agar dilution methods. Variations in incubation time, temperature, or reading method (visual vs. automated) can introduce variability.

Q3: Our in vitro protein synthesis inhibition assay shows little to no effect of this compound, even at high concentrations. What are the possible reasons?

Several factors could contribute to the lack of observed inhibition:

  • Ribosome Source: this compound exhibits selectivity for prokaryotic ribosomes over eukaryotic ribosomes. If your in vitro translation system is of eukaryotic origin (e.g., rabbit reticulocyte lysate), the inhibitory effect will be significantly lower.

  • Assay Components: Ensure all components of the in vitro translation kit are fresh and have been stored correctly. Degradation of essential components like tRNAs, amino acids, or the S30 extract can lead to a non-functional assay.

  • Template DNA/RNA Quality: The purity and integrity of the DNA or RNA template are crucial. Contaminants from plasmid preparations or degradation of the template can inhibit the overall translation process, masking the specific effect of this compound.

  • Nuclease Contamination: RNase contamination can degrade the mRNA template, leading to a lack of protein synthesis regardless of the presence of an inhibitor. Always use nuclease-free reagents and consumables.

Q4: We are observing unexpected cytotoxicity in our eukaryotic cell line when treated with this compound. Isn't it supposed to be selective for prokaryotes?

While this compound is more selective for prokaryotic ribosomes, it can exhibit cytotoxicity in eukaryotic cells, particularly at higher concentrations or with prolonged exposure.[1] Potential reasons for this include:

  • Mitochondrial Ribosome Inhibition: Eukaryotic mitochondria possess ribosomes that are more similar to prokaryotic ribosomes. This compound can interfere with mitochondrial protein synthesis, leading to cellular dysfunction and apoptosis.[1][2]

  • Off-Target Effects: At high concentrations, this compound may have off-target effects on other cellular processes. This can include interactions with other RNA molecules or cellular proteins.

  • Induction of Oxidative Stress: Aminoglycosides have been shown to induce the formation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptotic pathways.

  • Compound Purity: Ensure the purity of your this compound sample. Impurities from the synthesis process could be contributing to the observed cytotoxicity.

Troubleshooting Guides

Inconsistent Antibacterial Susceptibility Testing (MIC) Results
Observed Problem Potential Cause Troubleshooting Steps
High variability in MIC values between experiments Inoculum density not standardized.Always prepare a fresh inoculum and adjust to a 0.5 McFarland standard using a spectrophotometer or densitometer.
Cation concentration in media.Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results.
Contamination of bacterial culture.Streak the culture for single colonies and perform a Gram stain to ensure purity before starting the assay.
No inhibition of growth even at high this compound concentrations Bacterial resistance.The strain may possess aminoglycoside-modifying enzymes (AMEs) or have mutations in the ribosomal binding site. Confirm the identity of the bacterial strain and consider testing for known resistance mechanisms.
This compound degradation.Prepare fresh stock solutions of this compound. Protect from light and store at the recommended temperature.
"Skipped wells" (growth in higher concentration wells but not in lower ones) Contamination or technical error during dilution.Repeat the assay with careful pipetting technique. Ensure proper mixing of the serial dilutions.
Ineffective Inhibition in In Vitro Protein Synthesis Assays
Observed Problem Potential Cause Troubleshooting Steps
No inhibition of translation Eukaryotic translation system used.Switch to a prokaryotic (e.g., E. coli S30) in vitro translation system.
Inactive this compound.Use a fresh, properly stored stock solution. Confirm the activity of the this compound lot in a sensitive bacterial strain.
Degraded assay components.Use a new in vitro translation kit or fresh reagents. Run a positive control (e.g., another known protein synthesis inhibitor) to validate the assay.
Low overall protein synthesis in all samples (including control) Nuclease contamination.Use nuclease-free water, tubes, and pipette tips. Add an RNase inhibitor to the reaction.
Poor quality template DNA/RNA.Purify the template using a high-quality kit and verify its integrity on a gel.
Incorrect reaction setup.Double-check the concentrations of all components and the final reaction volume.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismMIC Range (µg/mL)Notes
Escherichia coli4 - 32Susceptibility can vary depending on the strain and presence of resistance genes.
Pseudomonas aeruginosa16 - >128Often exhibits higher resistance to this compound compared to other Gram-negative bacteria.
Staphylococcus aureus2 - 64Includes both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains.
Leishmania mexicana (promastigotes)~125 (IC50)The IC50 value is approximately 200 µM.

Note: These values are approximate and can vary depending on the specific strain, testing methodology, and laboratory conditions. It is recommended to determine the MIC for your specific strain of interest.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare this compound Stock Solution: Dissolve this compound in sterile deionized water to create a high-concentration stock solution (e.g., 10 mg/mL). Filter-sterilize the solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: From a fresh overnight culture, suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plate: Dilute the standardized bacterial suspension in CAMHB so that after adding 100 µL to each well of the microtiter plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Protein Synthesis Inhibition Assay (E. coli S30 Extract)

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.

  • Reaction Setup: On ice, combine the following in a microcentrifuge tube:

    • E. coli S30 extract

    • Premix (containing amino acids, ATP, GTP, etc.)

    • Template DNA (e.g., a plasmid encoding a reporter protein like luciferase or GFP)

    • This compound at various concentrations (or water for the negative control)

    • Nuclease-free water to the final reaction volume.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Detection: Quantify the synthesized protein. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

Visualizations

Paromamine_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 70S Ribosome Protein Functional Protein Bacterial_Ribosome->Protein Correct Translation Nonfunctional_Protein Non-functional or Truncated Protein Bacterial_Ribosome->Nonfunctional_Protein Mistranslation/ Inhibition mRNA mRNA mRNA->Bacterial_Ribosome Translation tRNA Aminoacyl-tRNA tRNA->Bacterial_Ribosome Codon Recognition Cell_Death Cell Death Nonfunctional_Protein->Cell_Death This compound This compound This compound->Bacterial_Ribosome Binds to 30S A-site

Caption: this compound's mechanism of action in a bacterial cell.

Troubleshooting_MIC Start Inconsistent MIC Results Check_Inoculum Standardize Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Media Use Cation-Adjusted Mueller-Hinton Broth Start->Check_Media Check_this compound Prepare Fresh This compound Stock Start->Check_this compound Check_Protocol Review and Standardize Assay Protocol Start->Check_Protocol Re_run_Assay Re-run Assay Check_Inoculum->Re_run_Assay Check_Media->Re_run_Assay Check_this compound->Re_run_Assay Check_Protocol->Re_run_Assay Consistent_Results Consistent Results Re_run_Assay->Consistent_Results Inconsistent_Again Still Inconsistent Re_run_Assay->Inconsistent_Again Further_Investigation Further Investigation: - Strain identity - Resistance mechanisms Inconsistent_Again->Further_Investigation

Caption: Troubleshooting workflow for inconsistent MIC results.

Eukaryotic_Cytotoxicity_Pathway This compound High Concentration This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Mitochondrial Protein Synthesis Cell_Stress Cellular Stress This compound->Cell_Stress Off-target effects ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates ROS->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Potential pathway for this compound-induced eukaryotic cytotoxicity.

References

Technical Support Center: Optimization of Analytical Methods for Paromamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of analytical methods for Paromamine detection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) in HPLC/UPLC Tailing: Overloaded column, secondary interactions between this compound and the stationary phase, or issues with the sample solvent.[1] Fronting: Sample solvent is stronger than the mobile phase.[1]For Tailing: Reduce the injection volume. Use an ion-pairing agent like Heptafluorobutyric acid (HFBA) in the mobile phase to improve peak shape.[2][3] Ensure the sample is dissolved in the mobile phase. For Fronting: Dilute the sample in the mobile phase.[1]
Inconsistent Retention Times in HPLC/UPLC Fluctuations in mobile phase composition, column temperature, or flow rate. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Check the pump for leaks or pressure fluctuations. If the problem persists, consider replacing the column.
Low Signal Intensity or No Peak Detected in LC-MS/MS Poor ionization of this compound. Suboptimal sample preparation leading to ion suppression. Incorrect mass spectrometer settings.This compound is a polar compound and may require an ion-pairing agent like HFBA for good chromatographic retention and subsequent detection. Optimize sample preparation to remove interfering matrix components; protein precipitation with trichloroacetic acid has been shown to be effective. Ensure the mass spectrometer is tuned for the specific m/z transitions of this compound.
Baseline Noise or Drift in HPLC/UPLC Contaminated mobile phase or detector cell. Air bubbles in the system. Temperature fluctuations.Use HPLC-grade solvents and prepare fresh mobile phase daily. Flush the system and clean the detector cell. Degas the mobile phase thoroughly. Use a column oven for temperature stability.
No Derivatization or Incomplete Reaction for UV Detection Incorrect pH of the reaction mixture. Degradation of the derivatizing agent. Presence of interfering substances in the sample.Optimize the pH of the derivatization reaction. For example, when using 2,4-dinitrofluorobenzene (DNFB), the reaction conditions need to be carefully controlled. Prepare fresh derivatizing agent solution for each batch of samples. Ensure adequate sample clean-up to remove interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound analysis challenging?

A1: this compound, an aminoglycoside antibiotic, presents several analytical challenges. It lacks a strong chromophore, making UV detection difficult without derivatization. Its high polarity results in poor retention on traditional reversed-phase HPLC columns. Furthermore, it can exist as a mixture of closely related compounds, which can be difficult to separate.

Q2: What are the common analytical techniques for this compound detection?

A2: The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the quantification of low concentrations of this compound in complex matrices like plasma and tissue. High-Performance Liquid Chromatography (HPLC) with UV detection is another option, but it requires a derivatization step to make the molecule detectable.

Q3: What is the purpose of using an ion-pairing agent like HFBA in the mobile phase?

A3: Ion-pairing agents like Heptafluorobutyric acid (HFBA) are used in reversed-phase chromatography to improve the retention and peak shape of highly polar compounds like this compound. The ion-pairing agent forms a neutral complex with the positively charged amino groups of this compound, increasing its hydrophobicity and interaction with the non-polar stationary phase.

Q4: What are the critical parameters to consider for sample preparation of this compound from biological matrices?

A4: Effective sample preparation is crucial for accurate this compound analysis. Key considerations include:

  • Protein Precipitation: For plasma or serum samples, protein precipitation using agents like trichloroacetic acid is a common and effective method to remove proteins that can interfere with the analysis.

  • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration, particularly for complex matrices.

  • pH Control: Maintaining an acidic pH during sample processing can help to improve the stability of this compound, which can adsorb to glass surfaces at low concentrations.

Q5: Can I use a C18 column for this compound analysis?

A5: Yes, a C18 column can be used for this compound analysis, particularly in combination with an ion-pairing agent in the mobile phase. For example, an Acquity UPLC HSS T3 column (a C18 phase) has been successfully used with an isocratic mobile phase containing HFBA.

Experimental Protocols

This compound Detection in Human Plasma using UPLC-MS/MS

This protocol is based on a validated method for the quantification of Paromomycin in human plasma.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of human K2EDTA plasma in a polypropylene tube, add 40 µL of 20% trichloroacetic acid.

  • Vortex the mixture to precipitate the proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean polypropylene autosampler vial for analysis.

b. UPLC-MS/MS Conditions

ParameterValue
Column Acquity UPLC HSS T3 (150 mm x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic elution with 5 mM HFBA in water/acetonitrile (7:3, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion mode
Monitored Transitions Specific precursor and product ions for this compound should be determined.
This compound Detection in Human Plasma and Urine using HPLC with UV Detection (Pre-column Derivatization)

This protocol is based on a method using 2,4-dinitrofluorobenzene (DNFB) derivatization.

a. Derivatization Procedure

  • Mix the sample (plasma or urine) with a solution of 2,4-dinitrofluorobenzene (DNFB).

  • Incubate the mixture under controlled temperature and pH conditions to allow the derivatization reaction to complete.

  • Stop the reaction and prepare the sample for HPLC injection.

b. HPLC-UV Conditions

ParameterValue
Column C18 column
Mobile Phase 64% methanol in water, adjusted to pH 3.0 with phosphoric acid
Flow Rate Not specified, requires optimization.
Column Temperature 50 °C
Detection Wavelength 350 nm

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample ppt Protein Precipitation (Trichloroacetic Acid) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into UPLC supernatant->injection separation Chromatographic Separation (C18 Column, HFBA Mobile Phase) injection->separation detection MS/MS Detection (Positive Ion Mode) separation->detection quantification Quantification of this compound detection->quantification experimental_workflow_hplcuv cluster_sample_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Plasma or Urine Sample derivatization Pre-column Derivatization (with DNFB) sample->derivatization injection Injection into HPLC derivatization->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (350 nm) separation->detection quantification Quantification of this compound Derivative detection->quantification

References

Validation & Comparative

Comparative Analysis of Paromamine and Neamine Antibacterial Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the antibacterial activity of two aminoglycoside antibiotics, Paromamine and Neamine. It is intended for researchers, scientists, and drug development professionals interested in the antimicrobial properties of these compounds. This document summarizes available quantitative data, details experimental protocols for assessing antibacterial activity, and presents a visual representation of the experimental workflow.

Executive Summary

This compound and Neamine are structurally related aminoglycoside antibiotics. While both are known to target the bacterial ribosome, their antibacterial efficacy differs significantly. Based on available data, this compound exhibits a broader spectrum of activity, particularly against certain resistant Gram-negative bacteria, whereas Neamine, in its unmodified form, is generally considered to have weak to no significant antibacterial activity against a range of bacterial strains. This difference is largely attributed to structural variations, specifically the presence of a 6'-hydroxyl group in this compound versus a 6'-amino group in Neamine, which influences their interaction with the ribosomal RNA target.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Neamine against various bacterial strains as reported in the scientific literature. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

AntibioticBacterial StrainMIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound Carbapenem-Resistant Enterobacteriaceae4>256[1]
Neamine Carbapenem-Resistant Enterobacteriaceae8256[1]
Neamine Pseudomonas aeruginosa (various strains)Inactive[2]
Neamine Escherichia coli (various strains)Globally inactive[3]

MIC50 and MIC90 represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

The data clearly indicates that this compound has greater potency against carbapenem-resistant Enterobacteriaceae compared to Neamine, as evidenced by a lower MIC50 value.[1] Furthermore, multiple sources report that the parent compound, Neamine, is largely inactive against several tested bacterial strains. It is important to note that many studies focus on chemically modified derivatives of Neamine to enhance its antibacterial properties.

Key Findings from Comparative Studies

A significant study comparing amphiphilic derivatives of this compound and Neamine highlighted the crucial role of the 6'-amine function in the Neamine core for its antibacterial effects. This structural feature is a key differentiator between the two molecules and likely a primary determinant of their differing antibacterial profiles. While derivatives of Neamine have shown promising activity against both susceptible and resistant Gram-positive and Gram-negative bacteria, the parent molecule itself demonstrates limited intrinsic antibacterial action.

Experimental Protocols

The determination of antibacterial activity, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating the efficacy of antibiotics. The following is a generalized protocol based on standard laboratory methods.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a common technique for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and Neamine

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an antibiotic-free agar plate.

  • The plates are incubated at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the original inoculum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibiotic.

Antibacterial_Assay_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_antibiotic Prepare Serial Dilutions of Antibiotic inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h at 37°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture Transfer incubate_mbc Incubate Agar Plates (18-24h at 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

This guide provides a foundational understanding of the comparative antibacterial activities of this compound and Neamine. Further research into a broader range of bacterial strains and the mechanisms of action will continue to elucidate the potential applications of these and related aminoglycoside compounds in the ongoing search for novel antimicrobial agents.

References

Paromamine's Binding Affinity to Diverse RNA Motifs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules to specific RNA targets is crucial for the development of novel therapeutics. This guide provides a comparative analysis of the binding affinity of Paromamine, an aminoglycoside antibiotic, to various RNA motifs. The data presented here is compiled from multiple experimental studies and aims to provide a clear, objective overview of this compound's RNA-binding profile.

This compound, a core component of the paromomycin antibiotic, is known to interact with ribosomal RNA (rRNA), inhibiting protein synthesis. Its ability to bind to specific RNA structures has made it a subject of interest for targeting other RNA molecules implicated in disease. This guide summarizes the quantitative binding data of this compound to different RNA motifs, details the experimental protocols used to obtain this data, and provides visual representations of the experimental workflows.

Comparative Binding Affinity of this compound to Various RNA Motifs

The binding affinity of this compound varies significantly across different RNA motifs. This variation is influenced by the unique three-dimensional structure of each RNA target. The following table summarizes the experimentally determined dissociation constants (Kd) for this compound with several key RNA motifs. A lower Kd value indicates a higher binding affinity.

RNA MotifOrganism/VirusExperimental MethodDissociation Constant (Kd)Reference
Bacterial 16S Ribosomal RNA A-SiteEscherichia coliIsothermal Titration Calorimetry (ITC) & Electrospray Ionization Mass Spectrometry (ESI-MS)Inferred to be < 16 µM[1]
Bacterial 23S Ribosomal RNA Helix 69 (unmodified)Escherichia coliIsothermal Titration Calorimetry (ITC)5.4 ± 1.1 µM[2]
Bacterial 23S Ribosomal RNA Helix 69 (modified)Escherichia coliIsothermal Titration Calorimetry (ITC)2.6 ± 0.1 µM[2]
Ribosomal RNALeishmania mexicanaSurface Plasmon Resonance (SPR)1.7 ± 0.3 mM (apparent Kd)[3]
HIV-1 Trans-activation Response Element (TAR) RNAHuman Immunodeficiency Virus 1Not available for this compoundGeneral aminoglycoside affinity: ~3 µM
HIV-1 Rev Response Element (RRE) RNAHuman Immunodeficiency Virus 1Not available for this compoundNo data available

Note: The binding affinity of this compound to the bacterial 16S A-site is inferred from a competitive binding assay where a peptide binder showed a Kd of 16 µM. It is known that this compound is a strong binder to this site[1]. For HIV-1 TAR RNA, the provided affinity is for aminoglycosides in general, as a specific value for this compound was not found in the reviewed literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand (this compound) to a macromolecule (RNA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol for Determining this compound Binding to Bacterial 23S rRNA Helix 69:

  • Sample Preparation:

    • The RNA corresponding to the E. coli 23S rRNA Helix 69 (both unmodified and pseudouridine-modified versions) is synthesized and purified.

    • The RNA is dissolved in a suitable buffer, for example, 10 mM sodium cacodylate buffer (pH 7.5) containing 50 mM NaCl and 5 mM MgCl2.

    • This compound is dissolved in the same buffer to ensure no heat of dilution is generated from buffer mismatch.

    • The concentrations of both RNA and this compound solutions are accurately determined by UV-Vis spectrophotometry.

  • ITC Experiment:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

    • The sample cell is loaded with the RNA solution (e.g., 10-20 µM).

    • The injection syringe is loaded with the this compound solution (e.g., 100-200 µM).

    • A series of small, sequential injections of the this compound solution into the RNA solution are performed. The heat change after each injection is measured.

    • A control experiment is performed by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • The heat of dilution is subtracted from the experimental binding data.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • The fitting process yields the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (this compound) to a ligand (RNA) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Protocol for Determining this compound Binding to Leishmania mexicana rRNA:

  • Sensor Chip Preparation and RNA Immobilization:

    • A suitable sensor chip (e.g., a streptavidin-coated chip) is selected.

    • Biotinylated Leishmania mexicana rRNA is immobilized onto the sensor chip surface.

    • The surface is washed to remove any unbound RNA.

  • SPR Measurement:

    • The SPR instrument is equilibrated with a running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • A series of this compound solutions with varying concentrations are prepared in the running buffer.

    • Each this compound solution is injected over the sensor surface, and the association is monitored in real-time.

    • After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the this compound-RNA complex.

    • A reference flow cell without immobilized RNA is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable kinetic model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka. For fast interactions, a steady-state affinity analysis can also be performed.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to study non-covalent interactions between RNA and small molecules. The complexes are transferred from solution to the gas phase, and their mass-to-charge ratio is measured, allowing for the determination of binding stoichiometry and affinity.

Protocol for Analyzing this compound Binding to Bacterial 16S A-Site RNA:

  • Sample Preparation:

    • The RNA oligonucleotide corresponding to the bacterial 16S A-site is prepared and purified.

    • The RNA and this compound are dissolved in a volatile buffer suitable for ESI, such as ammonium acetate.

    • A series of solutions containing a fixed concentration of RNA and varying concentrations of this compound are prepared.

  • ESI-MS Analysis:

    • The ESI-MS instrument is tuned to preserve non-covalent complexes.

    • The prepared samples are introduced into the mass spectrometer via direct infusion.

    • The mass spectra are acquired, showing peaks corresponding to the free RNA and the this compound-RNA complex.

  • Data Analysis:

    • The intensities of the peaks for the free RNA and the complex are measured for each sample.

    • The ratio of the complex to the total RNA is plotted against the this compound concentration.

    • The resulting binding curve is fitted to a binding equation to determine the dissociation constant (Kd). Competitive ESI-MS can also be performed where a known binder is displaced by the compound of interest.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_rna Prepare & Purify RNA concentration Determine Concentrations prep_rna->concentration prep_para Prepare this compound Solution prep_para->concentration load_cell Load RNA into Cell concentration->load_cell load_syringe Load this compound into Syringe concentration->load_syringe titration Perform Titration load_cell->titration load_syringe->titration subtract_dilution Subtract Heat of Dilution titration->subtract_dilution control Run Control Titration (this compound into Buffer) control->subtract_dilution fit_isotherm Fit Binding Isotherm subtract_dilution->fit_isotherm get_params Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit_isotherm->get_params SPR_Workflow cluster_prep Preparation cluster_exp SPR Measurement cluster_analysis Data Analysis prep_chip Prepare Sensor Chip immobilize_rna Immobilize Biotinylated RNA prep_chip->immobilize_rna inject_para Inject this compound Solutions immobilize_rna->inject_para prep_para Prepare this compound Solutions (Varying Concentrations) prep_para->inject_para monitor_assoc Monitor Association inject_para->monitor_assoc monitor_dissoc Monitor Dissociation monitor_assoc->monitor_dissoc analyze_sensorgrams Analyze Sensorgrams monitor_dissoc->analyze_sensorgrams fit_kinetics Fit to Kinetic Model analyze_sensorgrams->fit_kinetics calc_kd Calculate Kd (kd/ka) fit_kinetics->calc_kd MS_Workflow cluster_prep Sample Preparation cluster_exp ESI-MS Analysis cluster_analysis Data Analysis prep_rna Prepare RNA mix_samples Mix RNA and this compound (Varying Ratios) prep_rna->mix_samples prep_para Prepare this compound Solutions prep_para->mix_samples infuse_samples Infuse Samples into Mass Spectrometer mix_samples->infuse_samples acquire_spectra Acquire Mass Spectra infuse_samples->acquire_spectra measure_intensities Measure Peak Intensities (Free RNA & Complex) acquire_spectra->measure_intensities plot_binding_curve Plot Binding Curve measure_intensities->plot_binding_curve fit_data Fit Data to Determine Kd plot_binding_curve->fit_data

References

Paromamine Versus Kanamycin: A Comparative Analysis of Ribosomal Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ribosomal binding characteristics of two key aminoglycoside antibiotics: paromamine and kanamycin. By examining their binding affinities, mechanisms of action, and the experimental methodologies used to characterize them, this document aims to provide a valuable resource for researchers in the fields of antibiotic development and ribosomal biochemistry.

Introduction

This compound and the kanamycins are aminoglycoside antibiotics that exert their bactericidal effects by targeting the bacterial ribosome, specifically the aminoacyl-tRNA accommodation site (A-site) on the 16S rRNA of the 30S subunit.[1][2] Their binding to this critical site interferes with protein synthesis, leading to mistranslation and ultimately, cell death.[1][3] While both molecules share a common 2-deoxystreptamine (2-DOS) core, structural differences, particularly in their substituent groups, lead to variations in their ribosomal binding affinity and inhibitory activity. This guide delves into a detailed comparison of these two important antibiotics.

Mechanism of Ribosomal Binding

Both this compound and kanamycin bind to the A-site of the bacterial 16S rRNA. This binding pocket is highly conserved and is characterized by a specific secondary structure. Key nucleotide residues involved in the interaction include A1408, G1491, A1492, and A1493 (E. coli numbering).[3] The binding of these aminoglycosides induces a conformational change in the A-site, causing the universally conserved bases A1492 and A1493 to flip out from the helical stack. This flipped-out conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby reducing the fidelity of the decoding process and leading to the incorporation of incorrect amino acids.

A key structural distinction between the this compound core (found in paromomycin) and kanamycin B lies at the 6'-position of ring I. This compound possesses a hydroxyl group (6'-OH), whereas kanamycin B has an amino group (6'-NH2) at this position. This seemingly minor difference can significantly influence the inhibitory activity of the antibiotic.

Quantitative Comparison of Ribosomal Binding and Inhibition

The following table summarizes the available quantitative data for the ribosomal binding and inhibitory activity of this compound (as part of paromomycin) and various kanamycins. It is important to note that the data is compiled from different studies and experimental conditions may vary.

CompoundTargetMethodParameterValueReference
ParomomycinBacterial wild-type ribosomesIn vitro translation inhibitionIC500.02 µg/mL
Kanamycin BBacterial wild-type ribosomesIn vitro translation inhibitionIC500.02 µg/mL
Kanamycin CBacterial wild-type ribosomesIn vitro translation inhibitionIC500.3 µg/mL
Kanamycin B16S rRNA A-siteMicroScale Thermophoresis (MST)Kd9.98 µM

Note: Paromomycin contains the this compound core structure. Kanamycin C, like this compound, has a 6'-OH group, while Kanamycin B has a 6'-NH2 group.

The IC50 values suggest that the presence of a 6'-NH2 group (Kanamycin B) versus a 6'-OH group (Kanamycin C) can significantly impact the inhibitory activity on bacterial ribosomes, with the amino group generally conferring greater potency. However, in the context of the 4,5-disubstituted aminoglycoside paromomycin, the 6'-OH group does not appear to significantly diminish its activity compared to neomycin (which has a 6'-NH2 group and a similar IC50 of 0.01 µg/mL).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of aminoglycosides to the ribosome.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Protocol for Measuring Aminoglycoside-Ribosome Binding:

  • Sample Preparation:

    • The ribosomal target (e.g., purified 70S ribosomes or 30S subunits) is extensively dialyzed against the ITC buffer (e.g., 10 mM sodium cacodylate, 51.5 mM NaCl, 0.1 mM EDTA, pH 6.0).

    • The aminoglycoside (this compound or kanamycin) is dissolved in the same dialysis buffer to ensure a precise match and avoid heats of dilution.

    • Typical concentrations are 40 µM for the ribosome in the sample cell and 250 µM for the aminoglycoside in the injection syringe.

  • ITC Measurement:

    • The experiment is conducted at a constant temperature, for example, 37°C.

    • A series of small injections (e.g., 10 µL aliquots) of the aminoglycoside solution are titrated into the ribosome solution in the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is corrected for the heat of dilution by subtracting a control titration of the aminoglycoside into the buffer alone.

    • The corrected data is then fitted to a suitable binding model (e.g., a one-site or two-site binding model) using software such as Prism (GraphPad) to determine the Kd, ΔH, and n.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol for Analyzing Aminoglycoside-rRNA Interaction:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of the target rRNA.

    • The rRNA, corresponding to the ribosomal A-site, is immobilized on the sensor chip surface.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005 % P20) is continuously flowed over the sensor surface.

    • Different concentrations of the aminoglycoside (analyte) are injected over the immobilized rRNA surface.

    • The association and dissociation of the aminoglycoside are monitored in real-time as changes in the SPR signal (measured in response units, RU).

  • Data Analysis:

    • The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) are determined by fitting the data to a suitable binding model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Ribosomal Footprinting Assay

Ribosomal footprinting is a technique used to identify the binding site of a ligand on an RNA molecule. The principle is that the bound ligand protects the RNA from cleavage by enzymatic or chemical probes.

Protocol for Aminoglycoside Footprinting on 16S rRNA:

  • Complex Formation:

    • Purified 30S ribosomal subunits are incubated with the aminoglycoside (this compound or kanamycin) at various concentrations to allow for binding.

  • Probing Reaction:

    • A chemical or enzymatic probe (e.g., dimethyl sulfate (DMS), which modifies accessible adenine and cytosine residues) is added to the ribosome-aminoglycoside complex.

    • The reaction is allowed to proceed for a specific time and then quenched.

  • Primer Extension Analysis:

    • The modified RNA is purified.

    • A radiolabeled primer complementary to a sequence downstream of the A-site is annealed to the RNA.

    • Reverse transcriptase is used to synthesize cDNA. The enzyme will stop at the sites of modification.

  • Data Analysis:

    • The cDNA products are separated by denaturing polyacrylamide gel electrophoresis.

    • The positions of the stops, and therefore the protected bases, are identified by comparing the footprinting patterns in the presence and absence of the aminoglycoside.

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the ribosomal binding of this compound and kanamycin.

Ribosomal_Binding_Mechanism cluster_ribosome Bacterial Ribosome (30S Subunit) 16S_rRNA 16S rRNA A-Site Mistranslation Mistranslation & Inhibition of Translocation 16S_rRNA->Mistranslation Induces Conformational Change Aminoglycoside This compound or Kanamycin Aminoglycoside->16S_rRNA Binds to Protein_Synthesis Normal Protein Synthesis Cell_Death Bacterial Cell Death Mistranslation->Cell_Death Leads to

Caption: General mechanism of action for aminoglycoside antibiotics.

Experimental_Workflow_ITC Start Start: Prepare Ribosome and Aminoglycoside Solutions Load_ITC Load Ribosome into Sample Cell Load Aminoglycoside into Syringe Start->Load_ITC Titration Perform Automated Titration Load_ITC->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Data_Analysis Analyze Data: - Correct for Dilution - Fit to Binding Model Measure_Heat->Data_Analysis Results Determine: - Kd (Binding Affinity) - ΔH (Enthalpy) - n (Stoichiometry) Data_Analysis->Results End End Results->End

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Conclusion

Both this compound and kanamycin are potent inhibitors of bacterial protein synthesis that target the ribosomal A-site. While they share a common binding site and mechanism of action, subtle structural differences, such as the substituent at the 6'-position, can influence their inhibitory potency. The available data suggests that a 6'-amino group, as found in kanamycin B, may confer greater activity against bacterial ribosomes compared to a 6'-hydroxyl group. Further research employing standardized experimental conditions and a broader range of techniques will be crucial for a more definitive comparison of their binding affinities and for guiding the rational design of novel aminoglycoside antibiotics with improved therapeutic profiles.

References

comparing the efficacy of Paromamine derivatives against resistant bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against antibiotic resistance is emerging with the development of novel Paromamine derivatives. These modified aminoglycoside antibiotics are demonstrating significant efficacy against a range of multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). Research into amphiphilic and 6'-modified versions of this compound reveals a potential to overcome existing resistance mechanisms and provide new therapeutic options for challenging infections.

This compound, a core component of the aminoglycoside antibiotic paromomycin, serves as a versatile scaffold for synthetic modifications aimed at enhancing antibacterial activity and circumventing bacterial resistance. By altering the chemical properties of this compound, researchers are developing derivatives with improved abilities to penetrate bacterial membranes and inhibit essential cellular processes.

Comparative Efficacy of this compound Derivatives

Recent studies have focused on the synthesis and evaluation of various this compound derivatives, particularly those with amphiphilic properties and modifications at the 6'-position. These alterations have shown to significantly impact the antibacterial spectrum and potency of the parent molecule.

One comparative study highlighted the potent activity of amphiphilic this compound homologues against Gram-positive bacteria. Notably, certain derivatives exhibited strong efficacy against MRSA and VRSA, strains notorious for their resistance to conventional antibiotics[1][2]. The introduction of lipophilic substituents appears to enhance the interaction of these derivatives with bacterial membranes, a key step in their mechanism of action[1][2].

While comprehensive data comparing a wide array of this compound derivatives is still emerging, the available findings underscore the potential of this class of compounds. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected this compound derivatives against key resistant bacterial strains, compiled from various studies.

Derivative TypeDerivative/CompoundBacterial StrainMIC (µg/mL)Reference
Amphiphilic HomologueN/A (Specific structures often proprietary)MRSAVaries[1]
Amphiphilic HomologueN/A (Specific structures often proprietary)VRSAVaries
6'-modified AnalogN/A (Specific structures often proprietary)Resistant P. aeruginosaVaries
6'-modified AnalogN/A (Specific structures often proprietary)Resistant E. coliVaries

Note: Data is aggregated from multiple sources. "N/A" indicates that specific compound names were not disclosed in the referenced abstracts.

Mechanism of Action: A Multi-pronged Attack

The primary mechanism of action for this compound derivatives, like other aminoglycosides, involves the inhibition of protein synthesis. These molecules bind to the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit. This binding event disrupts the fidelity of protein translation, leading to the production of non-functional or toxic proteins. The accumulation of these aberrant proteins ultimately results in bacterial cell death.

However, the modifications in newer this compound derivatives, particularly the amphiphilic variants, suggest an additional mechanism of action. Their enhanced lipophilicity allows for direct interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. This dual-action model—targeting both protein synthesis and membrane integrity—may contribute to their enhanced efficacy against resistant strains.

Aminoglycoside_Mechanism cluster_bacterium Resistant Bacterium PD This compound Derivative Membrane Bacterial Cell Membrane PD->Membrane Membrane Perturbation (Amphiphilic Derivatives) Ribosome 30S Ribosomal Subunit (16S rRNA) Membrane->Ribosome Cellular Uptake Death Bacterial Cell Death Membrane->Death Loss of Integrity Protein Protein Synthesis Ribosome->Protein Inhibition & Mistranslation MFP Misfolded/Truncated Proteins Protein->MFP MFP->Death Cellular Dysfunction

Mechanism of action for this compound derivatives.

Experimental Protocols

The evaluation of the antibacterial efficacy of this compound derivatives relies on standardized microbiological assays. The most common method for determining the potency of these compounds is the Minimum Inhibitory Concentration (MIC) assay, typically performed using the broth microdilution method.

Broth Microdilution MIC Assay Protocol

This protocol outlines the general steps for determining the MIC of this compound derivatives against resistant bacterial strains.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Derivative Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound derivative.

    • Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (Resistant Strain) B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum B->C F Inoculate Plate with Bacterial Suspension C->F D This compound Derivative Stock Solution E Serial Dilutions in Microtiter Plate D->E E->F G Incubate at 37°C (18-24 hours) F->G H Observe for Bacterial Growth G->H I Determine MIC (Lowest concentration with no visible growth) H->I

Experimental workflow for MIC determination.

Future Directions

The promising in vitro activity of this compound derivatives against resistant bacteria warrants further investigation. Future research will likely focus on optimizing the chemical structures to enhance efficacy and reduce potential toxicity. In vivo studies in animal models of infection are a critical next step to validate the therapeutic potential of these compounds. The continued exploration of this compound derivatives represents a hopeful avenue in the ongoing battle against antibiotic resistance.

References

Validating Paromamine's Mechanism of Action: A Comparative Guide Based on Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Paromamine's activity on its ribosomal RNA target and the impact of specific mutations in validating its mechanism of action. The data presented is compiled from various mutagenesis studies, offering insights into the structure-activity relationship of this aminoglycoside antibiotic.

This compound's Interaction with the Ribosomal A-Site

This compound, a 4,5-disubstituted 2-deoxystreptamine aminoglycoside, exerts its antibiotic effect by binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA). This binding interferes with protein synthesis by causing misreading of the genetic code and inhibiting translocation. The primary binding site is a highly conserved region of the 16S rRNA, specifically within helix 44 (h44).

Mutagenesis studies have been instrumental in elucidating the precise molecular interactions between this compound and its target. By introducing specific point mutations in the A-site, researchers can observe the resulting changes in antibiotic susceptibility and binding affinity, thereby confirming the critical role of individual nucleotides in the drug-target interaction.

Quantitative Comparison of this compound Activity: Wild-Type vs. A-Site Mutants

The following table summarizes the impact of key mutations within the 16S rRNA A-site on this compound's efficacy. The data highlights how alterations in the binding site can confer resistance, providing strong evidence for the drug's mechanism of action.

Target RNAMutationOrganism/SystemMethodDissociation Constant (Kᵈ)Minimum Inhibitory Concentration (MIC)Reference
Wild-Type 16S rRNANoneE. coliMass Spectrometry1.2 µM1 µg/mL[1]
Mutant 16S rRNAA1408GE. coliMass SpectrometryNo significant binding>1024 mg/L[1][2]
Mutant 16S rRNAC1409AE. coliMass Spectrometry>100-fold decrease in affinity-[1]
Mutant 16S rRNAT1406AM. abscessus--High-level resistance[2]

Visualizing the Mechanism and Experimental Validation

To better understand the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the experimental workflow used to validate it through mutagenesis.

Paromamine_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (30S Subunit) cluster_effects Effects on Protein Synthesis 16S_rRNA 16S rRNA (A-Site) Miscoding Codon Misreading 16S_rRNA->Miscoding Induces Translocation_Inhibition Inhibition of Translocation 16S_rRNA->Translocation_Inhibition Causes This compound This compound This compound->16S_rRNA Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Miscoding->Protein_Synthesis_Inhibition Translocation_Inhibition->Protein_Synthesis_Inhibition

Figure 1: this compound's mechanism of action on the bacterial ribosome.

Mutagenesis_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Validation of Mechanism cluster_results Comparative Analysis Plasmid Plasmid with Wild-Type 16S rRNA gene Mutagenic_Primers Design Mutagenic Primers (e.g., for A1408G) Plasmid->Mutagenic_Primers PCR PCR Amplification Plasmid->PCR Mutagenic_Primers->PCR Transformation Transformation into Host Bacteria (e.g., E. coli) PCR->Transformation Selection Selection of Mutants Transformation->Selection MIC_Testing MIC Assay with this compound Selection->MIC_Testing Binding_Assay In Vitro Binding Assay (e.g., SPR or Mass Spec) Selection->Binding_Assay Translation_Assay In Vitro Translation Assay Selection->Translation_Assay Compare_MIC Compare MIC of Mutant vs. Wild-Type MIC_Testing->Compare_MIC Compare_Binding Compare Binding Affinity Binding_Assay->Compare_Binding

Figure 2: Experimental workflow for validating this compound's mechanism of action.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the validation of this compound's mechanism of action. Researchers should optimize these protocols based on their specific experimental conditions and equipment.

Site-Directed Mutagenesis of the 16S rRNA Gene

This protocol describes the generation of specific point mutations in the 16S rRNA gene.

Materials:

  • Plasmid DNA containing the wild-type 16S rRNA gene

  • Mutagenic primers (forward and reverse) with the desired mutation

  • High-fidelity DNA polymerase and dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., A1408G). The mutation should be in the middle of the primers with ~15-20 nucleotides of correct sequence on both sides.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The reaction will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated mutant plasmid.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation through DNA sequencing.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit the growth of wild-type and mutant bacteria.

Materials:

  • Wild-type and mutant bacterial strains

  • Mueller-Hinton broth or agar

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from an overnight culture.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay measures the effect of this compound on protein synthesis using a cell-free system.

Materials:

  • E. coli S30 cell-free extract

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (with one radioactively or fluorescently labeled amino acid)

  • This compound solution at various concentrations

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the S30 extract, mRNA template, and amino acid mixture.

  • Inhibitor Addition: Add different concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Quantification: Measure the amount of newly synthesized protein. If a radioactive amino acid was used, this can be done by scintillation counting. For a fluorescent label, a fluorometer is used. If luciferase mRNA was the template, luminescence can be measured after adding the substrate.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis at each this compound concentration compared to the no-inhibitor control.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity between this compound and RNA constructs of the A-site.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated RNA oligonucleotides (wild-type and mutant A-site sequences)

  • This compound solutions at various concentrations

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the biotinylated RNA oligonucleotide (ligand) onto the streptavidin-coated sensor chip surface.

  • Analyte Injection: Inject different concentrations of this compound (analyte) over the sensor chip surface. A reference channel without immobilized RNA should be used to subtract bulk refractive index changes.

  • Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵈ).

This guide demonstrates how mutagenesis studies, coupled with quantitative biochemical and biophysical assays, provide robust validation for this compound's mechanism of action. The significant loss of activity and binding affinity upon mutation of key residues in the ribosomal A-site unequivocally confirms its mode of antibacterial action.

References

Comparative Toxicity of Paromamine and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel therapeutic agents is paramount. This guide provides a comparative analysis of the toxicity of the aminoglycoside antibiotic Paromamine and its synthetic analogs, with a focus on ototoxicity and nephrotoxicity, the primary dose-limiting side effects of this class of drugs. The information is supported by experimental data and detailed methodologies to aid in the evaluation and development of safer aminoglycoside-based therapeutics.

Executive Summary

This compound, a core component of the aminoglycoside family, exhibits a toxicity profile characterized by damage to the inner ear (ototoxicity) and kidneys (nephrotoxicity). Efforts to mitigate these toxic effects while preserving or enhancing therapeutic efficacy have led to the development of numerous synthetic analogs. This guide summarizes the available quantitative toxicity data, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways implicated in their toxic mechanisms. Generally, modifications to the this compound scaffold have shown promise in reducing toxicity, with some analogs demonstrating a significantly improved safety profile in preclinical studies.

Quantitative Toxicity Data

CompoundCell LineAssay TypeEndpointValue (µM)Reference
This compoundMouse Cochlear Hair CellsViability% Reduction~4%[1]
Neomycin BMouse Cochlear Hair CellsViability% Reduction~20%[1]
Analog 1 (e.g., NB124) Human FibroblastsViabilityIC50Data not found
Analog 2 Specify Cell LineSpecify AssayIC50/LC50Specify ValueCite Source
Analog 3 Specify Cell LineSpecify AssayIC50/LC50Specify ValueCite Source

Note: The table above is a template. Specific quantitative data for a range of synthetic analogs of this compound is currently limited in publicly available literature. Researchers are encouraged to consult individual study publications for detailed information.

A study comparing the ototoxicity of this compound and its close relative Neomycin B, which differs only by the substitution at the 6' position (hydroxyl in this compound, amine in Neomycin B), found that this compound reduced mouse cochlear hair cell viability by approximately 4%, whereas Neomycin B caused a more significant reduction of about 20%[1]. This suggests that the 6'-hydroxyl group in this compound contributes to a less ototoxic profile compared to the 6'-amino group in Neomycin.

Experimental Protocols

The evaluation of this compound and its analogs' toxicity relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro Cytotoxicity Assays

These assays are fundamental for the initial screening of compound toxicity and for determining the concentration at which a compound exhibits cytotoxic effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate cells (e.g., human fibroblasts, kidney epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a range of concentrations of this compound or its synthetic analogs for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble purple formazan.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

  • Flow Cytometry-Based Viability Assays (e.g., using Propidium Iodide or 7-AAD):

    • Cell Preparation: After treatment with the compounds, harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Staining: Resuspend the cells in a staining buffer containing a fluorescent viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). These dyes are excluded by live cells with intact membranes but can enter and stain the DNA of dead or dying cells.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will differentiate between live (unstained) and dead (fluorescently stained) cell populations.

    • Data Analysis: Quantify the percentage of live and dead cells in each treatment group.

In Vitro Ototoxicity Models
  • Cochlear Explant Cultures:

    • Dissection: Isolate the cochleae from neonatal rodents (e.g., mice or rats) under sterile conditions.

    • Culture: Place the cochlear explants on a supportive substrate (e.g., collagen-coated coverslips) in a culture dish with a suitable growth medium.

    • Compound Exposure: Treat the explants with different concentrations of this compound or its analogs for a defined period.

    • Hair Cell Staining: After treatment, fix the explants and stain the hair cells using fluorescently-labeled phalloidin, which binds to F-actin in the stereocilia of hair cells.

    • Microscopy and Quantification: Visualize the hair cells using fluorescence microscopy and count the number of surviving inner and outer hair cells in different regions of the cochlea. Compare the hair cell survival rates between treated and untreated explants.

In Vivo Toxicity Studies (Rodent Models)
  • Auditory Brainstem Response (ABR) for Ototoxicity:

    • Animal Dosing: Administer this compound or its analogs to rodents (e.g., guinea pigs, rats) via a systemic route (e.g., subcutaneous or intraperitoneal injection) for a specified duration.

    • Anesthesia and Electrode Placement: Anesthetize the animals and place subcutaneous electrodes to record auditory evoked potentials.

    • Acoustic Stimulation: Present a series of auditory stimuli (e.g., clicks or tone bursts) at different intensity levels to the animal's ear.

    • ABR Recording: Record the electrical responses from the auditory pathway.

    • Threshold Determination: Determine the ABR threshold, which is the lowest stimulus intensity that elicits a detectable response. An increase in the ABR threshold indicates hearing loss.

  • Kidney Function Tests for Nephrotoxicity:

    • Animal Dosing: Administer the compounds to rodents as described for ototoxicity studies.

    • Blood and Urine Collection: Collect blood and urine samples at baseline and at various time points during and after the treatment period.

    • Biochemical Analysis: Measure key indicators of kidney function, such as blood urea nitrogen (BUN) and serum creatinine levels. Elevated levels of these markers indicate impaired kidney function.

    • Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess for any structural damage to the renal tubules.

Signaling Pathways in this compound-Induced Toxicity

The ototoxic and nephrotoxic effects of this compound and other aminoglycosides are primarily mediated by the induction of apoptosis in sensory hair cells of the inner ear and in renal proximal tubule cells. A key initiating event is the generation of reactive oxygen species (ROS).

Toxicity_Workflow This compound This compound Analog Cell Hair Cell / Renal Proximal Tubule Cell This compound->Cell Uptake ROS Increased Reactive Oxygen Species (ROS) Cell->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Experimental workflow for assessing this compound analog-induced cytotoxicity.

The diagram above illustrates a simplified experimental workflow to assess the cytotoxicity of this compound analogs. The core of the toxic mechanism involves the generation of ROS, which in turn activates downstream signaling cascades leading to programmed cell death, or apoptosis.

A more detailed look at the signaling pathway reveals the central role of the c-Jun N-terminal kinase (JNK) pathway and the subsequent activation of caspases, a family of proteases that execute apoptosis.

Apoptosis_Signaling_Pathway cluster_initiators Initiation cluster_transduction Signal Transduction cluster_execution Execution Aminoglycoside Aminoglycoside (e.g., this compound) ROS_generation Reactive Oxygen Species (ROS) Generation Aminoglycoside->ROS_generation JNK_activation JNK Pathway Activation ROS_generation->JNK_activation Mitochondria Mitochondrial Stress & Cytochrome c Release JNK_activation->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis_final Apoptosis (Cell Death) Caspase_3->Apoptosis_final

Caption: Key signaling pathway of aminoglycoside-induced apoptosis.

This pathway highlights that upon entering the cell, aminoglycosides like this compound trigger a surge in ROS. This oxidative stress activates the JNK signaling pathway, which in turn leads to mitochondrial dysfunction and the release of cytochrome c. This event initiates a caspase cascade, starting with the activation of caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell in an organized process of apoptosis.

Conclusion

The development of safer aminoglycoside antibiotics is a critical area of research. While this compound itself shows a degree of toxicity, particularly to the inner ear and kidneys, synthetic modifications offer a promising avenue to mitigate these adverse effects. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued evaluation and rational design of novel this compound analogs with improved therapeutic indices. Future research should focus on generating comprehensive, directly comparable toxicity data for a wider range of these promising synthetic compounds.

References

Validating the In Vivo Efficacy of Paromamine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paromamine is a key structural component of the aminoglycoside antibiotic Paromomycin. While direct in vivo efficacy studies specifically investigating this compound are limited in publicly available literature, extensive research on its parent compound, Paromomycin, offers valuable insights into its potential therapeutic applications. This guide provides a comparative analysis of the in vivo efficacy of Paromomycin in animal models for parasitic diseases, a primary therapeutic area for this class of compounds.

This document will objectively compare the performance of Paromomycin with alternative treatments, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation. Additionally, this guide addresses the critical aspect of aminoglycoside-induced ototoxicity and explores potential otoprotective strategies relevant to the development of this compound-based therapeutics.

In Vivo Efficacy of Paromomycin in Parasitic Disease Models

Paromomycin has demonstrated significant efficacy in animal models of various parasitic infections, most notably leishmaniasis and cryptosporidiosis. The following sections present a comparison of its performance against other therapeutic agents.

Comparison with Alternative Treatments for Cutaneous Leishmaniasis

Topical formulations of Paromomycin, often in combination with other agents, have been evaluated for the treatment of cutaneous leishmaniasis in murine models.

Data Presentation

Table 1: Comparative Efficacy of Topical Paromomycin Formulations in Murine Cutaneous Leishmaniasis

Treatment GroupAnimal ModelParasite StrainEfficacy OutcomeCitation
15% Paromomycin + 0.5% GentamicinBALB/c miceLeishmania major & mexicana100% of lesions healed by day 20 post-therapy with no relapse.[1]
15% Paromomycin + 12% Methylbenzethonium chloride (MBCL)BALB/c miceLeishmania major & mexicana83% of lesions healed without relapse.[1]
15% Paromomycin + 10% UreaBALB/c miceLeishmania major100% of lesions healed by day 30, but 30% relapsed.[1]
15% Paromomycin + 0.5% GentamicinBALB/c miceLeishmania panamensis & amazonensisAll lesions healed and did not relapse.[1]
15% Paromomycin + 12% MBCLBALB/c miceLeishmania panamensis & amazonensisLess than 50% of lesions healed by day 30, and all lesions relapsed by day 70.[1]
Comparison with Alternative Treatments for Cryptosporidiosis

Systemic administration of Paromomycin has been assessed in an immunocompromised mouse model of cryptosporidiosis.

Data Presentation

Table 2: Efficacy of Paromomycin versus Other Agents in a Murine Cryptosporidiosis Model

| Treatment Group | Animal Model | Parasite Strain | Dosage | Efficacy Outcome | Citation | | --- | --- | --- | --- | --- | | Paromomycin | Immunosuppressed wild-type mice | Cryptosporidium tyzzeri | 1000 mg/kg/day | Demonstrated efficacy against the infection. | | | Nitazoxanide | Immunosuppressed wild-type mice | Cryptosporidium tyzzeri | 100 mg/kg/day | Demonstrated efficacy against the infection. | | | Vorinostat | Immunosuppressed wild-type mice | Cryptosporidium tyzzeri | 30 mg/kg/day | Highly effective against the infection. | | | Docetaxel | Immunosuppressed wild-type mice | Cryptosporidium tyzzeri | 25 mg/kg/day | Highly effective against the infection. | | | Baicalein | Immunosuppressed wild-type mice | Cryptosporidium tyzzeri | 50 mg/kg/day | Highly effective against the infection. | |

Experimental Protocols

Murine Model of Cutaneous Leishmaniasis
  • Animal Model: BALB/c mice.

  • Infection: Animals were infected with various Leishmania species, including L. major, L. mexicana, L. panamensis, and L. amazonensis.

  • Treatment Initiation: Treatment was initiated on 60-day-old lesions.

  • Drug Administration: The specified topical formulations were applied twice daily for 10 consecutive days.

  • Efficacy Assessment: The primary endpoint was the healing of lesions, with a follow-up period of 70 days to monitor for any relapse.

Murine Model of Cryptosporidiosis
  • Animal Model: Wild-type mice were chemically immunosuppressed to establish a chronic infection.

  • Infection: Mice were infected with Cryptosporidium tyzzeri, a species closely related to those that infect humans.

  • Drug Administration: Paromomycin and comparator drugs were administered daily at the dosages specified in Table 2.

  • Efficacy Assessment: The effectiveness of the treatment was evaluated by measuring the reduction in the parasite load.

Mandatory Visualization

Aminoglycoside Mechanism of Action

This compound, being an aminoglycoside, is understood to function by inhibiting protein synthesis in susceptible organisms. This is achieved by binding to the ribosomal RNA, leading to mistranslation and ultimately cell death.

Aminoglycoside_Mechanism_of_Action cluster_cell Target Organism (e.g., Parasite, Bacterium) Aminoglycoside This compound / Paromomycin Ribosome Ribosomal Subunit Aminoglycoside->Ribosome Binds to rRNA Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a topical treatment in a murine model of cutaneous leishmaniasis.

In_Vivo_Efficacy_Workflow Animal_Infection Infection of BALB/c Mice with Leishmania Parasites Lesion_Development Lesion Development (60 days) Animal_Infection->Lesion_Development Group_Allocation Allocation to Treatment Groups (e.g., this compound formulation, Vehicle, Positive Control) Lesion_Development->Group_Allocation Treatment_Phase Topical Treatment (Twice daily for 10 days) Group_Allocation->Treatment_Phase Observation_Phase Observation Period (70 days post-treatment) Treatment_Phase->Observation_Phase Data_Collection Data Collection (Lesion size, Healing, Relapse) Observation_Phase->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental workflow for a murine model of cutaneous leishmaniasis.

A Critical Consideration: Aminoglycoside-Induced Ototoxicity

A well-established side effect of aminoglycoside antibiotics is ototoxicity, which can lead to permanent hearing loss. This is a major concern for the clinical development of any new aminoglycoside, including this compound. The mechanism of ototoxicity involves damage to the sensory hair cells within the inner ear.

Potential Otoprotective Strategies

Research is ongoing to identify and develop strategies to prevent or mitigate aminoglycoside-induced hearing loss. Animal models of drug-induced sensorineural hearing loss are instrumental in this research. Some of the promising otoprotective strategies include:

  • Co-administration of antioxidants: Aminoglycosides can induce the formation of reactive oxygen species (ROS) in the inner ear, leading to cellular damage. Antioxidants may help to neutralize these harmful molecules.

  • Inhibition of uptake into hair cells: Preventing the accumulation of the drug within the sensitive hair cells is another potential approach to reduce toxicity.

The development of a safe and effective this compound-based therapeutic will likely require a thorough investigation of its ototoxic potential and the co-development of an appropriate otoprotective strategy.

References

Safety Operating Guide

Proper Disposal of Paromamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential procedural guidance for the safe handling and disposal of Paromamine, an aminoglycoside antibiotic. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure laboratory safety, prevent environmental contamination, and mitigate the development of antimicrobial resistance. The following information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is associated with significant health hazards.

Key Hazards of this compound:

  • Toxicity: this compound is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[1] Aminoglycosides as a class can also be toxic to the kidneys (nephrotoxicity) and the inner ear (ototoxicity).[2][3]

  • Irritation: It can cause skin and serious eye irritation, as well as respiratory irritation.[1]

  • Reproductive Harm: this compound is suspected of damaging fertility or the unborn child.[1]

All personnel handling this compound or its waste must wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection. All handling of solid this compound or concentrated solutions should be performed in a chemical fume hood.

Summary of this compound Hazards

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Acute Toxicity (Dermal) Toxic in contact with skin.
Acute Toxicity (Inhalation) Toxic if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity May cause respiratory irritation.

Step-by-Step Disposal Protocol

The standard and recommended procedure for the disposal of this compound waste is through your institution's EHS department. Do not pour this compound or media containing it down the drain, as this contributes to environmental contamination and the development of antibiotic-resistant bacteria.

Segregation of Waste

Proper segregation is the first critical step in managing this compound waste. Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS office.

  • Solid Waste: This includes unused or expired pure this compound, contaminated labware (e.g., weigh boats, tubes, tips), and contaminated PPE.

  • Liquid Waste: This includes concentrated stock solutions and used cell culture media containing this compound.

  • Sharps Waste: This includes needles, syringes, and scalpels contaminated with this compound.

Containerization and Labeling
  • Concentrated Liquid & Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container compatible with chemical waste. The container should be labeled "Hazardous Waste," with the name "this compound" and the approximate concentration.

  • Contaminated Media: If the media contains biohazardous materials, it must first be decontaminated according to your institution's biosafety protocols (e.g., autoclaving). Note that autoclaving may not inactivate the antibiotic. After decontamination, collect the media as chemical waste.

  • Sharps: Dispose of all contaminated sharps in a designated, puncture-proof sharps container clearly labeled as "Hazardous Waste" and "Sharps".

Storage and Final Disposal
  • Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.

  • Disposal: Arrange for pickup of the hazardous waste by your institution's EHS department for final disposal, which is typically high-temperature incineration.

This compound Disposal Workflow

ParomamineDisposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal cluster_safety Safety Precautions start This compound Use in Lab solid Solid Waste (e.g., contaminated gloves, tubes) start->solid liquid Liquid Waste (e.g., stock solutions, media) start->liquid sharps Sharps Waste (e.g., needles, syringes) start->sharps solid_container Collect in Labeled Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Hazardous Sharps Container sharps->sharps_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup Store in Satellite Accumulation Area liquid_container->ehs_pickup Store in Satellite Accumulation Area sharps_container->ehs_pickup Store in Satellite Accumulation Area incineration High-Temperature Incineration ehs_pickup->incineration safety_note Always wear appropriate PPE. Consult SDS before handling. Do NOT dispose down the drain.

Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.

Experimental Protocols: Chemical Neutralization

References

Safeguarding Your Research: A Comprehensive Guide to Handling Paromamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Hazard Summary & Personal Protective Equipment (PPE)

Paromamine is an aminoglycoside antibiotic that should be handled with care due to its potential biological activity. Based on data for the closely related Paromomycin, potential hazards include skin and eye irritation, and possible reproductive harm.[1][2] Therefore, stringent adherence to PPE protocols is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). The inner glove should be tucked under the gown cuff, and the outer glove over the cuff.[3]Prevents skin contact and absorption. The double-gloving technique provides an additional barrier against contamination.[3]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3]Protects skin and personal clothing from spills and aerosol exposure.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash risks, chemical splash goggles or a full face shield should be used.Protects eyes from splashes and aerosols of the compound.
Respiratory Protection A NIOSH-certified N95 respirator or higher is required when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet.Prevents inhalation of fine particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps for managing this compound throughout its lifecycle in the lab.

This compound Handling Workflow Figure 1: this compound Handling Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in a Locked, Well-Ventilated Area (2-8°C) Inspect->Store Prep Prepare in a Chemical Fume Hood Store->Prep Weigh Weighing Prep->Weigh Solubilize Solubilization Weigh->Solubilize Experiment Experimental Use Solubilize->Experiment Segregate Segregate Waste Experiment->Segregate Sharps Contaminated Sharps Segregate->Sharps Liquids Liquid Waste Segregate->Liquids Solids Solid Waste Segregate->Solids Dispose Dispose via EHS Sharps->Dispose Liquids->Dispose Solids->Dispose

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Receiving and Storage : Upon receipt, inspect the package for any signs of damage or leakage. Store this compound in a designated, locked, and well-ventilated area, away from strong oxidizing agents. The recommended storage temperature is between 2-8°C.

  • Preparation and Handling : All handling of powdered this compound, including weighing and solubilization, must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Experimental Use : When using this compound in experiments, ensure all required PPE is worn. Work surfaces and equipment should be decontaminated after each use.

  • Waste Segregation and Disposal : All waste contaminated with this compound is considered hazardous and must be segregated at the point of generation.

    • Solid Waste : Contaminated items such as gloves, gowns, and plasticware should be collected in a designated, clearly labeled hazardous waste container.

    • Liquid Waste : Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of liquid this compound waste down the drain.

    • Sharps : Needles, syringes, and other contaminated sharps must be placed in a puncture-proof, labeled sharps container.

  • Final Disposal : All this compound waste must be disposed of through your institution's EHS department in accordance with federal, state, and local regulations.

Emergency Procedures: Spills and Exposures

Immediate and correct response to a spill or exposure is critical to minimizing risk.

Paromamine_Emergency_Procedures Figure 2: Emergency Response Plan cluster_spill Chemical Spill cluster_exposure Personnel Exposure Alert_Spill Alert others and secure the area Assess_Spill Assess the spill size Alert_Spill->Assess_Spill Small_Spill Small Spill (<50ml): Clean up with spill kit Assess_Spill->Small_Spill Small Large_Spill Large Spill (>50ml): Evacuate and call EHS Assess_Spill->Large_Spill Large Cleanup Cover with absorbent material, clean with 10% bleach, then soap and water Small_Spill->Cleanup Dispose_Spill Dispose of cleanup materials as hazardous waste Cleanup->Dispose_Spill Skin_Contact Skin Contact: Wash with soap and water for 15 minutes Seek_Medical Seek immediate medical attention Skin_Contact->Seek_Medical Eye_Contact Eye Contact: Flush with water for 15 minutes at eyewash station Eye_Contact->Seek_Medical Inhalation Inhalation: Move to fresh air Inhalation->Seek_Medical

Caption: Immediate actions for this compound spills and personnel exposure.

Spill Cleanup Protocol:

  • Alert and Secure : Immediately alert others in the vicinity and restrict access to the spill area.

  • Assess : For small spills (less than 50ml) that you are trained to handle, proceed with cleanup. For larger spills, or if you are unsure, evacuate the area and contact your EHS department.

  • Contain and Clean :

    • Don the appropriate PPE as listed in Table 1.

    • For powdered spills, gently cover with a damp paper towel to avoid generating dust before applying absorbent material.

    • For liquid spills, cover with an absorbent material from a chemical spill kit.

    • Work from the outside of the spill inwards, collecting all contaminated materials into a designated hazardous waste bag.

  • Decontaminate : Clean the spill area with a 10% bleach solution, followed by a rinse with soap and water.

  • Dispose : Dispose of all cleanup materials as hazardous waste through your EHS department.

Personnel Exposure Protocol:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and EHS department. Provide the medical team with information about the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paromamine
Reactant of Route 2
Paromamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。